molecular formula C7H6N2O B2437992 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 259684-36-1

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2437992
CAS No.: 259684-36-1
M. Wt: 134.138
InChI Key: CIRNDJMEVJYOAW-UHFFFAOYSA-N
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Description

1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1) is a versatile nitrogen-containing heterocyclic compound with a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol . This fused bicyclic scaffold, which can be referred to as 7-Hydroxy-6-azaindole, serves as a privileged structure in medicinal chemistry due to its close resemblance to purine bases, a key feature for targeting ATP-binding sites in kinases . As such, it is a high-value building block for the design and synthesis of novel potential kinase inhibitors in anti-cancer drug discovery . Researchers utilize this core structure to develop derivatives aimed at disrupting aberrant signaling pathways central to cancer cell proliferation and survival . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals. Safety Information: Safety data indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-5(1-3-8-6)2-4-9-7/h1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRNDJMEVJYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259684-36-1
Record name 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

This compound (CAS No. 259684-36-1) is a heterocyclic compound built upon the 6-azaindole framework.[1][2] More specifically, it belongs to the 6-azaindolinone class, featuring a fused pyrrole and pyridinone ring system. In contemporary drug discovery, such scaffolds are recognized as "privileged structures" due to their ability to serve as versatile platforms for interacting with a multitude of biological targets. This molecule, in particular, is valued as a molecular fragment—a small, low-complexity compound that serves as a critical starting point for elaboration into potent and selective drug candidates through fragment-based drug design (FBDD).[2]

The inherent structural rigidity, combined with the strategic placement of hydrogen bond donors and acceptors, makes the this compound core a compelling scaffold for targeting enzyme active sites, particularly kinase hinge regions.[3][4] Its derivatives have shown promise in the development of inhibitors for critical therapeutic targets, underscoring the importance of understanding its fundamental chemical and physical properties.[5] This guide provides a comprehensive technical overview of its synthesis, spectroscopic signature, reactivity, and applications, offering a foundational resource for its effective utilization in research and development.

Physicochemical and Structural Properties

A clear understanding of the molecule's basic properties is the cornerstone of its application in synthesis and screening. The key physicochemical parameters are summarized below.

PropertyValueSource
CAS Number 259684-36-1[6]
Molecular Formula C₇H₆N₂O[6]
Molecular Weight 134.14 g/mol [6]
Appearance Typically an off-white or light-colored solidInferred from related compounds
XLogP3 (Predicted) 0.6[7] (for N-methyl analog)

Strategic Synthesis of the 6-Azaindolinone Core

The proposed pathway leverages a palladium-catalyzed cross-coupling reaction to build the azaindole, followed by a Baeyer-Villiger oxidation. This latter step is a classic and reliable method for converting a ketone into an ester or, in this case, a cyclic ketone into a lactone/lactam, which tautomerizes to the desired pyridinone.

G cluster_0 Part 1: 6-Azaindole Formation cluster_1 Part 2: Lactam Formation A 3-Amino-4-bromopyridine C Pd-catalyzed Sonogashira Coupling A->C B Ethynyltrimethylsilane B->C D 3-Amino-4-((trimethylsilyl)ethynyl)pyridine C->D Formation of C-C bond E Base-mediated Cyclization (e.g., KOtBu) D->E F 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) E->F Intramolecular Annulation G N-Protection (e.g., Boc₂O) F->G H N-Boc-6-azaindole G->H I Baeyer-Villiger Oxidation (e.g., m-CPBA) H->I J Oxidized Intermediate I->J Oxygen Insertion K Deprotection & Tautomerization (e.g., TFA) J->K L This compound K->L Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

  • Sonogashira Coupling: To a solution of 3-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-70 °C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: After cooling, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product is then subjected to desilylation using a base like K₂CO₃ in methanol to yield 3-amino-4-ethynylpyridine.

  • Cyclization: Dissolve the crude 3-amino-4-ethynylpyridine in a high-boiling polar aprotic solvent such as DMF or NMP. Add a strong base, for instance, potassium tert-butoxide (KOtBu, 1.5 eq), in portions at room temperature.

  • Isolation: Heat the mixture to 100-120 °C for several hours. Monitor the formation of 6-azaindole by LC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield pure 6-azaindole.

Part 2: Synthesis of this compound

  • N-Protection: Dissolve 6-azaindole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until protection of the pyrrole nitrogen is complete. Purify to obtain N-Boc-6-azaindole.

  • Baeyer-Villiger Oxidation: Dissolve the N-Boc-6-azaindole in a chlorinated solvent like DCM or chloroform. Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Causality: The electron-withdrawing Boc group helps to direct the oxidation and stabilize the intermediate. m-CPBA is a standard reagent for this transformation, reliably inserting an oxygen atom adjacent to the carbonyl group that is formed in situ or is already present.

  • Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction progress carefully by TLC/LC-MS.

  • Work-up and Deprotection: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate, followed by sodium bicarbonate to neutralize excess acid. Extract the product with DCM. Concentrate the organic layers and treat the crude residue with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Final Isolation: After deprotection is complete (monitored by LC-MS), neutralize the mixture and purify the final product, this compound, using column chromatography or recrystallization to obtain an analytically pure solid.

Predictive Spectroscopic and Analytical Profile

While experimental spectra for this specific molecule are not publicly available, a detailed predictive analysis based on its structure and data from analogous compounds provides a reliable characterization fingerprint.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
  • δ 11.5-12.0 ppm (s, 1H, N1-H): The pyrrole N-H proton is expected to be a broad singlet, significantly downfield due to its acidic nature and potential for hydrogen bonding.

  • δ 10.5-11.0 ppm (s, 1H, N6-H): The lactam N-H proton will also appear as a broad singlet in a downfield region.

  • δ 7.2-7.4 ppm (d, 1H, H4): This proton on the pyridine ring, ortho to the pyrrole fusion, will likely be a doublet.

  • δ 7.0-7.2 ppm (t, 1H, H2): The proton at the C2 position of the pyrrole ring.

  • δ 6.4-6.6 ppm (d, 1H, H5): This proton on the pyridine ring, adjacent to the lactam nitrogen, will be a doublet coupled to H4.

  • δ 6.3-6.5 ppm (t, 1H, H3): The proton at the C3 position of the pyrrole ring.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
  • δ ~165 ppm (C7): The carbonyl carbon of the lactam is the most downfield signal.

  • δ ~145 ppm (C7a): Bridgehead carbon.

  • δ ~125-130 ppm (C4, C2): Aromatic carbons.

  • δ ~110-120 ppm (C3a): Bridgehead carbon.

  • δ ~100-110 ppm (C5, C3): Aromatic carbons.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
  • 3300-3100 cm⁻¹ (broad): Overlapping N-H stretching vibrations from the pyrrole and lactam moieties.

  • ~1660 cm⁻¹ (strong): C=O stretching of the six-membered lactam ring. This is a key diagnostic peak.

  • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~1400-1300 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS) (Predicted, ESI+)
  • m/z 135.05 [M+H]⁺: The expected molecular ion peak for the protonated molecule.

  • m/z 107.05 [M+H - CO]⁺: A likely major fragment corresponding to the loss of carbon monoxide from the lactam ring.

  • Further Fragmentation: Subsequent fragmentation would likely involve cleavage of the bicyclic ring system, similar to patterns observed for related azaindoles.[9]

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic building block stems from its distinct reactive sites, which allow for controlled, site-selective functionalization.

G mol N1 N1-H Site: Alkylation, Arylation, Acylation N1->mol N6 N6-H Site: Alkylation, Arylation N6->mol C5 C5-H Site: (α-carbon) Condensation, Halogenation C5->mol

Caption: Primary sites for functionalization on the 6-azaindolinone scaffold.

  • N-1 (Pyrrole) and N-6 (Lactam) Alkylation/Arylation: Both nitrogen atoms are nucleophilic and can be functionalized using standard conditions (e.g., NaH or Cs₂CO₃ with an alkyl/aryl halide). This allows for the introduction of diverse side chains to probe interactions with protein targets and modulate physicochemical properties like solubility and cell permeability.

  • Alpha-Carbon (C5) Chemistry: The methylene group adjacent to the lactam carbonyl (C5) is activated. It can undergo deprotonation with a suitable base, enabling reactions such as aldol condensations with aldehydes to introduce further substituents.[8] This position is critical for extending the molecular framework.

Therapeutic Relevance

The pyrrolopyridine and pyridinone scaffolds are integral to numerous clinically relevant molecules. The pyrrolo[2,3-c]pyridine core has been successfully used to develop potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[5] Furthermore, the closely related pyrrolo[2,3-d]pyrimidine scaffold is the basis for numerous kinase inhibitors targeting CDK2, CSF1R, and Mps1, which are crucial in cancer cell cycle regulation and proliferation.[4][10][11] The discovery of a pyrrolo[2,3-d]pyridazin-7-one as a potent RIPK1 inhibitor for inflammatory diseases further highlights the therapeutic potential of this class of molecules.[12]

The strategic value of this compound is clear: it provides a rigid, pre-organized core that can be systematically decorated at its N1, N6, and C5 positions to generate libraries of compounds for screening against these and other high-value therapeutic targets.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed molecular fragment poised for significant impact in medicinal chemistry. While direct experimental data is sparse, a robust understanding of its properties and reactivity can be confidently derived from established chemical principles and analysis of its structural analogs. Its well-defined reactive sites offer multiple handles for synthetic elaboration, making it an ideal starting point for fragment-based campaigns targeting a wide range of diseases. This guide provides the foundational knowledge necessary for researchers to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Core in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. Among these, the 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions have established it as a "privileged scaffold" in the design of a multitude of biologically active molecules.[1][2] This guide provides an in-depth exploration of a key derivative of this scaffold: 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, also known as 7-azaoxindole. We will delve into its discovery, detail the synthetic strategies for its creation, and highlight its significance in the development of next-generation therapeutics.

The 7-azaindole core is a versatile pharmacophore widely utilized in the development of kinase inhibitors and other therapeutic agents for diseases ranging from cancer to inflammatory conditions.[3][4][5][6] The introduction of a nitrogen atom in the indole ring system enhances solubility and bioavailability, making it an attractive modification for drug candidates.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including phosphoinositide 3-kinase (PI3K) and fibroblast growth factor receptor 4 (FGFR4).[3][4][7][8]

Strategic Synthesis of the 7-Azaoxindole Core

The synthesis of the this compound core can be approached through several strategic routes, primarily involving the construction of the pyrrole ring onto a pre-existing pyridine backbone. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

Key Synthetic Approaches

Several powerful synthetic methodologies have been employed for the construction of the pyrrolo[2,3-c]pyridine framework, which can be adapted for the synthesis of the 7-oxo derivative. These include:

  • The Bartoli Indole Synthesis: This is a widely used method for the synthesis of 7-substituted indoles and can be applied to the synthesis of 7-azaindoles from substituted 2-halopyridines.[6]

  • The Chichibabin Reaction: This classic reaction involves the nucleophilic amination of pyridines and has been adapted for the synthesis of 2-phenyl-7-azaindole through the condensation of 2-fluoro-3-picoline and benzonitrile mediated by lithium diisopropylamide (LDA).[9]

  • Metal-Catalyzed Cyclizations: Modern synthetic organic chemistry offers a plethora of metal-catalyzed reactions for the efficient construction of heterocyclic systems. Iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation provides an efficient route to 7-azaindoles.[10] Rhodium(III)-catalyzed coupling of 2-aminopyridine and alkynes is another effective method.[2]

The following diagram illustrates a generalized workflow for the synthesis of the 7-azaoxindole core, starting from a substituted pyridine.

Synthesis_Workflow Start Substituted Pyridine (e.g., 2-chloro-3-nitropyridine) Intermediate1 Functionalization (e.g., Nucleophilic Substitution) Start->Intermediate1 Step 1 Intermediate2 Pyrrole Ring Formation (e.g., Cyclization) Intermediate1->Intermediate2 Step 2 FinalProduct This compound Intermediate2->FinalProduct Step 3

Caption: Generalized workflow for the synthesis of the 7-azaoxindole core.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a this compound derivative, adapted from established methodologies for the synthesis of related azaoxindoles.[11][12]

Step 1: Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

This protocol outlines the synthesis of a closely related diazaoxindole, which illustrates the key chemical transformations involved in constructing the core heterocyclic system.

  • Starting Material: Commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

  • Reaction: A facile two-step procedure is employed. The first step involves a substitution reaction, followed by cyclization to form the fused pyrrolopyrimidine ring system.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the desired 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

For a detailed, step-by-step procedure, researchers are encouraged to consult the primary literature on the synthesis of diazaoxindoles.

Applications in Drug Discovery: Targeting Kinases with Precision

The this compound scaffold and its derivatives are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[3][4][13] A novel series of 7-azaindole scaffold derivatives has been discovered as potent PI3K inhibitors.[3][4] These compounds exhibit strong activity at both the molecular and cellular levels, effectively inhibiting the proliferation of various human tumor cells.[3][13] The 7-azaindole core forms key hydrogen bonds with residues in the ATP-binding pocket of PI3K, such as Val882, providing a strong rationale for its potent inhibitory activity.[3]

FGFR4 Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is another important kinase target, particularly in hepatocellular carcinoma where the FGF19/FGFR4 signaling pathway is often overactive.[7][8] Researchers have successfully designed and synthesized novel 7-azaindole derivatives as selective and covalent FGFR4 inhibitors.[7][8] These compounds have demonstrated significant inhibition of the FGFR4 signaling pathway in cancer cell lines and have shown promising in vivo antitumor activity in xenograft models.[7][8]

RIPK1 Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[14] A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been developed as potent RIPK1 inhibitors.[14] These compounds effectively block TNFα-induced necroptosis in both human and murine cells and exhibit favorable pharmacokinetic profiles, making them promising candidates for further development as treatments for inflammatory conditions.[14]

The following table summarizes the biological activities of various derivatives based on the pyrrolo[2,3-c]pyridine and related scaffolds.

Scaffold DerivativeTargetBiological ActivityTherapeutic Area
7-AzaindolePI3KPotent inhibition of PI3K signaling pathway and tumor cell proliferation.[3][4][13]Oncology
7-AzaindoleFGFR4Selective and covalent inhibition of FGFR4, leading to in vivo antitumor activity.[7][8]Oncology
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-oneRIPK1Potent inhibition of necroptosis with favorable pharmacokinetics.[14]Inflammatory Diseases
Pyrrolo[2,3-c]pyridinesLSD1Highly potent and reversible inhibition of Lysine-specific demethylase 1.[15]Oncology
7H-pyrrolo[2,3-d]pyrimidineSTAT6Potent and orally active inhibition of STAT6 for allergic conditions.[16]Allergy/Immunology

Conclusion and Future Directions

The this compound core, as a prominent member of the 7-azaindole family, represents a highly valuable scaffold for the design of novel therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in key interactions with biological targets, ensures its continued importance in medicinal chemistry. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of new biological targets for this versatile scaffold. The insights provided in this guide aim to equip researchers with the foundational knowledge to further innovate and contribute to the discovery of next-generation medicines based on this privileged heterocyclic system.

References

A Spectroscopic Guide to 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (6-Azaoxindole)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, commonly known as 6-azaoxindole, is a pivotal heterocyclic scaffold in medicinal chemistry due to its structural analogy to purine bases, rendering it a valuable building block for kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic data of this compound, addressing a notable gap in readily available, consolidated spectral information. Due to the scarcity of published experimental spectra for the parent compound, this whitepaper presents a detailed interpretation of the spectroscopic data for the closely related analogue, 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, and leverages this data to provide reasoned predictions for the spectral characteristics of the parent 6-azaoxindole. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the identification and characterization of this important molecule and its derivatives.

Introduction: The Significance of 6-Azaoxindole in Drug Discovery

The pyrrolopyridinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound (6-azaoxindole) has garnered significant interest as a key intermediate in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The structural similarity of the 6-azaoxindole scaffold to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, thereby modulating their activity. A thorough understanding of the spectroscopic properties of this core molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its more complex derivatives.

This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to 6-azaoxindole.

Molecular Structure and Spectroscopic Rationale

The structural framework of this compound, as depicted below, dictates its characteristic spectroscopic signatures. The molecule consists of a bicyclic system where a pyrrole ring is fused to a pyridinone ring. This arrangement results in a unique electronic environment for each atom, which is reflected in its NMR, IR, and MS spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental NMR data for this compound, we will first examine the published data for its N-methylated analog, 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, and then extrapolate to predict the spectra for the parent compound.

Spectroscopic Data of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

The following table summarizes the reported ¹H and ¹³C NMR data for 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Table 1: NMR Data for 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-NH~11.0-12.0 (broad s)-
2~7.2-7.4 (d)~125-127
3~6.4-6.6 (d)~100-102
3a-~128-130
4~6.9-7.1 (d)~115-117
5~6.2-6.4 (d)~105-107
6-NCH₃~3.3-3.5 (s)~25-27
7 (C=O)-~165-167
7a-~145-147

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectral information available in the PubChem database for CID 638578.[1]

Predicted Spectroscopic Data for this compound

Based on the data for the N-methylated analog and general principles of NMR spectroscopy, we can predict the ¹H and ¹³C NMR spectra for the parent compound. The primary difference will be the absence of the N-methyl signal and the presence of an N-H proton on the pyridinone ring.

G A ¹H NMR Prediction C Key Differences from N-Methyl Analog A->C Absence of N-CH₃ signal Presence of 6-NH proton B ¹³C NMR Prediction B->C Absence of N-CH₃ carbon signal

Figure 2. Logic for predicting NMR spectra of the parent compound.

Table 2: Predicted NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
1-NH~11.0-12.0 (broad s)-Similar to the N-methyl analog, the pyrrole NH proton is expected to be deshielded and appear as a broad singlet.
2~7.2-7.4 (d)~125-127The electronic environment of the pyrrole ring protons is expected to be very similar to the N-methyl analog.
3~6.4-6.6 (d)~100-102The electronic environment of the pyrrole ring protons is expected to be very similar to the N-methyl analog.
3a-~128-130The chemical shift of this quaternary carbon should be largely unaffected by the substituent on the distal nitrogen.
4~6.9-7.1 (d)~115-117The electronic environment of the pyridinone ring protons is expected to be very similar.
5~6.2-6.4 (d)~105-107The electronic environment of the pyridinone ring protons is expected to be very similar.
6-NH~8.0-9.0 (broad s)-The pyridinone NH proton is expected to be in a similar range to other lactam protons, likely deshielded compared to the pyrrole NH.
7 (C=O)-~165-167The carbonyl carbon chemical shift should be nearly identical to the N-methyl analog.
7a-~145-147The chemical shift of this quaternary carbon should be largely unaffected by the substituent on the distal nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted based on the functional groups present.

G A N-H Stretching (Pyrrole & Pyridinone) B C=O Stretching (Lactam) A->B C C=C & C=N Stretching (Aromatic Rings) B->C D C-H Stretching (Aromatic) C->D

References

An In-depth Technical Guide to the Core Mechanism of Action of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold, a member of the broader azaindole family, represents a privileged structure in modern medicinal chemistry. While direct, extensive research on this specific unsubstituted compound is emerging, the wealth of data on its derivatives points towards a predominant mechanism of action centered on kinase inhibition. This guide synthesizes the current understanding of the pyrrolo[2,3-c]pyridine and related azaindole cores, postulating a primary mechanism of action for the parent compound. We will delve into the structural basis for this activity, the key signaling pathways implicated, and the experimental methodologies required to validate these hypotheses. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction: The Azaindole Scaffold as a Foundation for Kinase Inhibition

The pyrrolo[2,3-c]pyridine core is an isomer of azaindole, a bioisostere of indole that has garnered significant interest in drug discovery.[1] The incorporation of a nitrogen atom into the indole ring system enhances its ability to form hydrogen bonds, a critical feature for interacting with the ATP binding sites of kinases.[1][2] Specifically, the 7-azaindole framework, to which this compound belongs, is recognized as an excellent "hinge-binding motif".[3] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[2][3] This dual interaction provides a strong anchor for inhibitors, leading to potent and often selective kinase inhibition.

Derivatives of the azaindole scaffold have been successfully developed as inhibitors for a wide array of kinases, including B-RAF, PI3K, RIPK1, and DYRK1A, underscoring the versatility of this chemical framework.[1][3][4][5]

Postulated Mechanism of Action: Competitive ATP Inhibition

Based on the extensive evidence from its derivatives, the primary mechanism of action for this compound is hypothesized to be competitive inhibition of ATP binding to protein kinases .

This mechanism is predicated on the compound's ability to occupy the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of substrate proteins. This action would disrupt the downstream signaling cascades that are dependent on the activity of the inhibited kinase.

The Kinase Hinge Interaction: A Structural Perspective

The interaction with the kinase hinge region is central to the inhibitory activity of azaindole-based compounds. X-ray co-crystal structures of various kinases complexed with 7-azaindole derivatives have revealed two primary binding modes: "normal" and "flipped".[3]

  • Normal Binding Mode: The pyridine nitrogen forms a hydrogen bond with the backbone amide of the (GK+1) amino acid residue (the residue following the gatekeeper residue), while the pyrrole NH interacts with the carbonyl oxygen of the (GK+3) residue.[3]

  • Flipped Binding Mode: The 7-azaindole moiety is rotated 180 degrees, with the GK+3 residue acting as both a hydrogen bond donor and acceptor.[3]

A third, less common "non-hinge" binding mode has also been observed where the azaindole moiety binds to a different part of the kinase, typically when another part of the molecule also interacts with the hinge.[3]

Below is a conceptual diagram illustrating the "normal" hinge-binding mode.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge_region Hinge Region gatekeeper Gatekeeper Residue (GK) gk_plus_1 GK+1 Residue gk_plus_3 GK+3 Residue inhibitor Pyrrolo[2,3-c]pyridine Core pyridine_N pyrrole_NH pyridine_N->gk_plus_1 H-bond (acceptor) pyrrole_NH->gk_plus_3 H-bond (donor)

Caption: Conceptual diagram of the "normal" hinge-binding mode.

Implicated Signaling Pathways

Given the broad targeting of kinases by azaindole derivatives, this compound could potentially modulate a number of critical cellular signaling pathways.

The PI3K/AKT/mTOR Pathway

Derivatives of the 7-azaindole scaffold have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[4] Inhibition of PI3K would disrupt the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a common feature in many cancers.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

The Necroptosis Pathway

Recent studies have shown that derivatives of the closely related 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one are inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[5] RIPK1 is a key regulator of the necroptosis signaling pathway, a form of programmed cell death implicated in various inflammatory diseases.[5]

Experimental Validation of the Mechanism of Action

A systematic approach is required to definitively elucidate the mechanism of action of this compound. The following experimental workflow is proposed.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology kinase_panel Kinase Panel Screening ic50 IC50 Determination kinase_panel->ic50 moa_studies Mechanism of Action Studies (e.g., ATP Competition) ic50->moa_studies co_crystallization Co-crystallization with Target Kinase ic50->co_crystallization target_engagement Target Engagement Assays (e.g., CETSA) moa_studies->target_engagement pathway_analysis Pathway Analysis (Western Blot) target_engagement->pathway_analysis phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis) pathway_analysis->phenotypic_assays binding_mode Binding Mode Analysis co_crystallization->binding_mode

Caption: Proposed experimental workflow for mechanism of action studies.

Step-by-Step Experimental Protocols
  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases.

    • The assay format is typically a radiometric assay (e.g., [γ-³³P]-ATP) or a fluorescence-based assay.

    • Calculate the percentage of inhibition for each kinase relative to a vehicle control.

    • Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

  • Objective: To determine the potency of the compound against the identified kinase "hits".

  • Methodology:

    • Perform a dose-response analysis for each hit kinase.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions).

    • Incubate the kinase, substrate, and compound for a defined period.

    • Initiate the reaction by adding ATP at a concentration close to its Km.

    • Measure the kinase activity at each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To confirm that the compound engages its target kinase within a cellular context.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target kinase at each temperature by Western blotting.

    • Binding of the compound to the target kinase will stabilize it, resulting in a shift of its melting curve to a higher temperature.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise format.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Conclusion and Future Directions

The this compound core represents a promising starting point for the development of novel therapeutics, most likely acting as kinase inhibitors. The proposed mechanism of action, centered on competitive ATP inhibition via hinge binding, is strongly supported by the extensive literature on related azaindole derivatives.

Future research should focus on the experimental validation of this hypothesis through the systematic workflow outlined in this guide. The identification of specific, high-affinity kinase targets will be paramount. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold, paving the way for the development of novel clinical candidates.

References

The Emerging Therapeutic Potential of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The pyrrolo[2,3-c]pyridine core and its isosteres, particularly the 7-deazapurine scaffold found in pyrrolo[2,3-d]pyrimidines, represent a privileged heterocyclic system in medicinal chemistry.[1][2] These structures, being deaza-isosteres of adenine, the core component of adenosine triphosphate (ATP), are exceptionally well-suited to interact with the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[2] This inherent characteristic has propelled the development of a vast array of derivatives exhibiting potent biological activities, with a significant focus on oncology and inflammatory diseases. While the broader class of pyrrolopyrimidines has been extensively explored, this guide will delve into the specific biological activities of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives and their close structural analogs, highlighting their potential as next-generation therapeutic agents.

Kinase Inhibition: A Dominant Therapeutic Modality

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, including cancer and autoimmune disorders. The this compound scaffold and its related structures have emerged as potent platforms for the design of specific and multi-targeted kinase inhibitors.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition

A significant breakthrough in the exploration of this scaffold is the discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potent inhibitors of RIPK1.[3] RIPK1 is a critical regulator of the necroptosis signaling pathway, a form of programmed cell death implicated in multiple inflammatory conditions.[3]

One notable derivative, compound 13c , demonstrated a favorable RIPK1 kinase inhibition with an IC50 value of 59.8 nM and a high binding affinity (Kd = 3.5 nM).[3] This compound effectively blocked TNFα-induced necroptosis in both human and murine cells and showed efficacy in a mouse model of systemic inflammatory response syndrome.[3] The promising pharmacokinetic profile of 13c , including an oral bioavailability of 59.55%, underscores its potential for further clinical development.[3]

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol outlines a representative method for assessing the in vitro inhibitory activity of test compounds against RIPK1.

Objective: To determine the IC50 value of a test compound against RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the RIPK1 enzyme and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Broader Kinase Targets of the Pyrrolopyrimidine Scaffold

While specific data on the this compound core is emerging, the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target a wide range of kinases, providing a strong rationale for the continued exploration of its analogs. These include:

  • Focal Adhesion Kinase (FAK): Derivatives have been developed as potent FAK inhibitors for the treatment of ovarian and other cancers.[4][5]

  • Monopolar Spindle Kinase 1 (Mps1): A new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has shown promise in treating breast cancer by inducing cell cycle arrest and apoptosis.[6]

  • Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T and Haspin: These kinases, crucial for cancer cell proliferation, have been effectively targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.[7]

  • Interleukin-2-inducible T-cell Kinase (Itk): Selective covalent irreversible inhibitors of Itk have been discovered, offering potential treatments for inflammatory and autoimmune diseases, as well as T-cell leukemia/lymphoma.[8]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, PAK4 has been targeted by ATP-competitive inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[9]

  • Signal Transducer and Activator of Transcription 6 (STAT6): Potent and orally active STAT6 inhibitors have been developed for the treatment of allergic conditions like asthma.[10][11]

Anticancer Activity: A Multifaceted Approach

The kinase inhibitory properties of this compound derivatives and their analogs directly translate into significant anticancer potential. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Several studies on pyrrolopyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For instance, a novel 7H-pyrrolo-[2,3-d]pyrimidine derivative, compound 13i , was found to be a potent inhibitor of CK1δ and induced profound cell cycle accumulation at the sub-G1 phase and apoptosis in bladder and ovarian cancer cells.[10] Similarly, FAK inhibitors with this scaffold have been shown to induce apoptosis and suppress the migration of lung cancer cells.[5]

Visualization of the Apoptotic Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase Pyrrolo_pyridine_derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolo_pyridine_derivative->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolo[2,3-c]pyridin-7-one derivatives.

Synthesis Strategies: Building the Core Scaffold

The synthesis of the this compound core and its analogs is a critical aspect of drug development. While specific routes for this exact scaffold are not abundantly reported, general strategies for constructing the broader pyrrolopyrimidine system can be adapted. A common approach involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.

For instance, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for many kinase inhibitors, can be achieved through a multi-step process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[12] This involves the formation of a pyrimidin-4-ol intermediate, which is subsequently cyclized to the pyrrolo[2,3-d]pyrimidin-4-ol, and finally chlorinated to yield the desired product.[12]

Experimental Workflow: General Synthesis of a Pyrrolopyrimidine Intermediate

synthesis_workflow Start Starting Materials (e.g., Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane) Step1 Step 1: Coupling Reaction (Formation of ethyl 2-cyano-4,4-dimethoxybutanoate) Start->Step1 Step2 Step 2: Cyclization with Formamidine (Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) Step1->Step2 Step3 Step 3: Pyrrole Ring Formation (Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol) Step2->Step3 Step4 Step 4: Chlorination (Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step3->Step4 End Key Intermediate Step4->End

Caption: A generalized synthetic workflow for a key pyrrolopyrimidine intermediate.

Quantitative Data Summary

Compound/Derivative ClassTarget KinaseIC50/EC50/KdApplicationReference
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one (13c )RIPK1IC50: 59.8 nM, Kd: 3.5 nMAnti-inflammatory[3]
7H-pyrrolo[2,3-d]pyrimidine derivative (12 )Mps1IC50: 29 nMBreast Cancer[6]
7H-pyrrolo[2,3-d]pyrimidine derivative (7d )CDK9/CyclinTIC50: 0.38 µMCancer[7]
7H-pyrrolo[2,3-d]pyrimidine derivative (7f )HaspinIC50: 0.11 µMCancer[7]
7H-pyrrolo[2,3-d]pyrimidine derivative (36 )FAK-Ovarian Cancer[4]
7H-pyrrolo[2,3-d]pyrimidine derivative (25b )FAKIC50: 5.4 nMCancer[5]
7H-pyrrolo[2,3-d]pyrimidine derivative (9 )Itk-Inflammatory/Autoimmune Diseases[8]
7H-pyrrolo[2,3-d]pyrimidine derivative (24, AS1810722 )STAT6-Allergic Diseases[10][11]

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising area for drug discovery. Their inherent ability to interact with kinase ATP-binding sites has led to the development of potent inhibitors for a range of therapeutic targets in oncology and immunology. While the broader class of pyrrolopyrimidines is well-established, the specific exploration of the this compound core is in its nascent stages, with the notable success of RIPK1 inhibitors paving the way for future research.

Future efforts should focus on:

  • Expansion of the SAR: Systematic modification of the this compound core to explore a wider range of biological targets.

  • Elucidation of Mechanisms: In-depth studies to understand the precise molecular mechanisms of action for novel derivatives.

  • Optimization of Pharmacokinetics: Further refinement of lead compounds to improve their drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The continued investigation of this versatile scaffold holds the potential to deliver novel and effective therapies for some of the most challenging human diseases.

References

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold, a privileged structure in the design of potent and selective kinase inhibitors. We will dissect the intricate interplay between chemical modifications and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document moves beyond a mere recitation of facts to explain the causal relationships that drive successful drug design in this chemical space.

The this compound Core: A Scaffold Primed for Kinase Inhibition

The this compound core, a derivative of the versatile 7-azaindole scaffold, has emerged as a significant framework in medicinal chemistry, particularly in the pursuit of kinase inhibitors.[1][2] Its inherent structural features, including a bicyclic, nitrogen-rich system, provide an excellent platform for mimicking the adenine component of ATP, enabling competitive inhibition at the kinase hinge region.[3] The pyrrolopyrimidine nucleus is a deaza-isostere of adenine and is present in numerous ATP-competitive kinase inhibitors.[3] This strategic mimicry is a cornerstone of its efficacy. Furthermore, the scaffold's multiple points for substitution allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on the systematic dissection of SAR at key positions of the this compound ring system and its close analogs, drawing upon data from successful kinase inhibitor discovery campaigns.

The Strategic Synthesis of Analogs: Building the Foundation for SAR Studies

The generation of a diverse library of analogs is the bedrock of any successful SAR campaign. The synthesis of this compound derivatives and their close relatives, such as the pyrrolo[2,3-d]pyrimidines, often involves multi-step sequences that allow for the introduction of various substituents. A common and effective strategy involves the construction of the core followed by diversification through cross-coupling reactions.

Representative Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

This protocol outlines a general approach for the synthesis of substituted pyrrolopyrimidine analogs, a strategy readily adaptable to the this compound core. This method, employing Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, is favored for its robustness and tolerance of a wide range of functional groups.

Step 1: Synthesis of the Chlorinated Pyrrolopyrimidine Core

  • To a solution of the starting pyrrolopyrimidine precursor in a suitable solvent (e.g., n-BuOH), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the appropriate chloro-substituted amine or alcohol and heat the reaction to a temperature of 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

  • In a reaction vessel, combine the chlorinated pyrrolopyrimidine intermediate, the desired boronic acid or boronic ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a mixture of solvents such as ethanol and water.

  • Degas the reaction mixture by bubbling with an inert gas for 30-45 minutes.

  • Heat the mixture to 80-90 °C and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, evaporate the solvent, and partition the residue between water and an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.[4]

Step 3: Buchwald-Hartwig Cross-Coupling for C-N Bond Formation

  • Combine the chlorinated pyrrolopyrimidine, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, aprotic solvent like dioxane.

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product via column chromatography.

This modular synthetic approach provides the necessary flexibility to systematically explore the chemical space around the core scaffold, which is fundamental to establishing a clear SAR.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. The following sections break down the SAR at key positions, drawing on published data for the core and its close isosteres.

The Pyrrole Moiety (Positions 2, 3, and N1)

The pyrrole ring offers multiple vectors for modification, each with a distinct impact on activity.

  • Position 2: Substitution at this position often plays a crucial role in establishing interactions with the ribose-binding pocket of the kinase. Small, hydrogen-bond accepting groups can be beneficial.

  • Position 3: This position is frequently utilized to introduce larger, often hydrophobic groups that can extend into the solvent-exposed region or interact with specific sub-pockets of the ATP-binding site. For example, in a series of 7-azaindole derivatives, the introduction of a 3-methoxybenzyl group was a key step in developing potent inhibitors.[5]

  • N1-Substitution: The nitrogen of the pyrrole ring is a critical hydrogen bond donor, often interacting with the hinge region of the kinase. Alkylation or acylation at this position can disrupt this key interaction and is generally detrimental to activity, unless the substituent itself can form other favorable interactions.

The Pyridinone/Pyrimidinone Ring (Positions 4, 5, and 6)

Modifications to the pyridinone or related pyrimidinone ring are critical for modulating potency, selectivity, and physicochemical properties.

  • Position 4: This position is often a key point of interaction with the kinase hinge region. An amino group at this position is a common feature, acting as a hydrogen bond donor. In a series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives targeting RIPK1, the 4-amino group was found to be essential for activity.[6]

  • Position 5: Substituents at this position can project into the solvent-exposed region. Introducing polar groups here can improve solubility and other pharmacokinetic properties. In the development of Mps1 inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, modifications at this position were crucial for optimizing potency.[7]

  • Position 6: This position on the pyridinone ring is a key site for introducing substituents that can significantly impact selectivity. For instance, in the development of selective CDK2 inhibitors from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, extensive SAR studies at the equivalent of this position led to significant gains in selectivity over other CDKs.[8]

The following table summarizes the SAR for a series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors, highlighting the impact of substitutions at various positions.[6]

CompoundR1R2R3RIPK1 IC50 (nM)
1a HHH>1000
1b ClHH150
1c FHH250
13c HH3-pyridyl59.8
13d HH4-pyridyl89.2
13e HH2-pyridyl>1000

Data extracted from "Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors".[6]

This data clearly demonstrates that even subtle changes, such as the position of the nitrogen in a pyridyl substituent, can have a profound impact on inhibitory activity.

Biological Evaluation: Quantifying Potency and Selectivity

A robust and reproducible biological evaluation cascade is essential for accurately assessing the SAR of newly synthesized analogs. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cellular and in vivo models.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized framework for determining the in vitro potency of inhibitors against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the test compounds, the kinase, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation:

  • Include a known reference inhibitor as a positive control in each assay plate to ensure consistency and accuracy.

  • Run control wells with no enzyme and no inhibitor to define the baseline and maximum signal, respectively.

  • Ensure that the Z'-factor for each assay plate is > 0.5, indicating a robust and reliable assay.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the biological context in which these inhibitors function is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these analogs and a typical workflow for SAR studies.

The Necroptosis Signaling Pathway

The this compound analog, as a RIPK1 inhibitor, intervenes in the necroptosis pathway, a form of programmed cell death implicated in inflammatory diseases.

Necroptosis_Pathway cluster_necrosome Necrosome Formation TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome Necrosome Inhibitor 1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one Analog Inhibitor->RIPK1

Caption: Inhibition of RIPK1 by a pyrrolopyridinone analog blocks the necroptosis cascade.

A Typical SAR Workflow

The process of optimizing a lead compound involves a cyclical process of design, synthesis, and testing.

SAR_Workflow Lead_Compound Lead Compound (e.g., Pyrrolopyridinone Core) Design Design Analogs (Vary Substituents) Lead_Compound->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Assay In Vitro Assay (Kinase Inhibition) Synthesis->In_Vitro_Assay SAR_Analysis SAR Analysis (Identify Key Features) In_Vitro_Assay->SAR_Analysis SAR_Analysis->Design Iterative Optimization Optimized_Compound Optimized Compound SAR_Analysis->Optimized_Compound

Caption: The iterative workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly promising class of kinase inhibitors. A deep understanding of the structure-activity relationships is paramount for the successful design of potent, selective, and drug-like candidates. The key takeaways from this guide are:

  • The pyrrolopyridinone core effectively mimics the adenine of ATP, providing a strong foundation for competitive kinase inhibition.

  • Systematic modification of substituents at positions around the bicyclic core is crucial for optimizing potency and selectivity.

  • A modular synthetic strategy, often employing palladium-catalyzed cross-coupling reactions, is essential for generating the necessary chemical diversity for SAR studies.

  • A robust biological evaluation cascade, from in vitro enzymatic assays to cellular and in vivo models, is required to validate the SAR and identify promising lead compounds.

Future work in this area will likely focus on leveraging computational modeling to refine the design of new analogs, exploring novel substitutions to enhance selectivity against closely related kinases, and optimizing the pharmacokinetic properties of these compounds to improve their clinical potential. The insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

An In-Depth Technical Guide to the In Silico Modeling of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of a Computational First Approach

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. The principle of "fail early, fail cheap" is paramount. This guide focuses on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, a heterocyclic system recognized as a privileged scaffold in medicinal chemistry, particularly for its role in kinase inhibition.[1][2] By employing a rigorous in silico modeling cascade, we can dissect its potential interactions, predict its behavior, and build a data-driven hypothesis for its therapeutic application before a single physical experiment is conducted. This computational-first methodology allows us to rationally prioritize resources, optimize molecular design, and significantly de-risk the subsequent development pipeline.[3]

This document is not a mere collection of protocols; it is a strategic guide. It explains the causal links between each computational step, providing the field-proven insights necessary to move from a static molecular structure to a dynamic understanding of its biological potential.

Part 1: Target Identification and Structural Foundation

The journey begins not with the ligand, but with its likely biological partner. The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of our core molecule, is integral to a multitude of biologically active compounds, including potent kinase inhibitors.[4][5] Protein kinases, which play central roles in cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[6][7] Our initial hypothesis, therefore, is that this compound acts as a kinase inhibitor.

The primary mechanism for many kinase inhibitors is competitive binding at the ATP pocket, specifically interacting with the "hinge region" that anchors the adenine moiety of ATP.[6] Therefore, our first task is to select a relevant kinase and meticulously prepare its three-dimensional structure for analysis.

Experimental Protocol 1: Target Selection and Preparation

Objective: To procure and prepare a high-quality, simulation-ready structure of a therapeutically relevant protein kinase. For this guide, we will use Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target for cancer immunotherapy, which has been successfully targeted by similar scaffolds.[5]

  • Structure Acquisition:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for "Hematopoietic Progenitor Kinase 1" or a specific PDB ID (e.g., 6P2N).

    • Download the structure file in PDB format. Causality: The PDB provides experimentally determined atomic coordinates, which are the essential starting point for any structure-based design project.

  • Initial Cleaning and Inspection:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF ChimeraX).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Causality: These elements can interfere with the docking algorithm and are not part of the apo-protein structure we wish to model. The native ligand's position, however, is invaluable for defining the binding site.

  • Protein Preparation (Using AutoDock Tools or equivalent):

    • Add Polar Hydrogens: Execute the command to add hydrogens, specifying that only polar hydrogens are needed.

    • Assign Charges: Compute Gasteiger charges for all atoms. Causality: Correct protonation states and atomic charges are critical for accurately calculating the electrostatic and hydrogen-bonding interactions that govern ligand binding.

    • Merge Non-Polar Hydrogens: Combine non-polar hydrogens with their parent carbon atoms.

    • Save as PDBQT format: The output file (e.g., protein.pdbqt) now contains the protein coordinates along with charge and atom type information required by the docking software.

Part 2: Predicting Binding Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein.[8][9] It scores these poses based on a function that estimates the binding affinity, allowing us to rank-order potential binders and understand their specific molecular interactions.

Logical Workflow: From Ligand Preparation to Interaction Analysis

The following diagram outlines the logical flow of the molecular docking process.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Obtain 2D Structure of 1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one L2 Convert to 3D Structure L1->L2 L3 Energy Minimization (e.g., MMFF94 force field) L2->L3 L4 Save as PDBQT format (Ligand.pdbqt) L3->L4 D2 Run Docking Algorithm (e.g., AutoDock Vina) L4->D2 P1 Download PDB Structure (e.g., HPK1) P2 Clean Structure (Remove water, ligands) P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as PDBQT format (Protein.pdbqt) P3->P4 D1 Define Grid Box (Center on active site) P4->D1 D1->D2 A1 Analyze Binding Affinity (kcal/mol) D2->A1 A2 Visualize Binding Pose A1->A2 A3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A2->A3

Caption: Molecular Docking Workflow from preparation to analysis.

Experimental Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of the title compound within the HPK1 active site.

  • Ligand Preparation:

    • Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) or obtain it from a database like PubChem.

    • Convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an unoptimized 3D structure.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the coordinates of the active site. This is best done by centering the grid box on the position of the co-crystallized ligand from the original PDB file.

    • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket. Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to freely rotate and translate but small enough to focus the search, saving computational time.

  • Execution of Docking:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box center and size coordinates.

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis:

    • The primary output is a PDBQT file containing the predicted binding poses, ranked by binding affinity.

    • Load the protein and the docked poses into a visualizer.

    • Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds with hinge region residues like Met109 and Gly110, which are common in kinase inhibitors).[6]

Data Presentation: Docking Results

The quantitative output of a docking experiment is best summarized in a table.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
1-9.20.00Met109, Cys111Val45, Leu162, Ala62
2-8.81.34Met109Val45, Ile95, Leu162
3-8.51.98Cys111Val45, Ala62

Part 3: Assessing Complex Stability with Molecular Dynamics

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, offering a deeper understanding of the stability and dynamics of the ligand-protein complex in a simulated physiological environment.[8][10] A stable complex in an MD simulation lends higher confidence to the docking prediction.

Logical Workflow: Molecular Dynamics Simulation Cascade

The MD process is a multi-stage cascade designed to prepare, equilibrate, and simulate the system under realistic conditions.

G cluster_setup System Preparation cluster_equilibration System Equilibration cluster_production Production MD cluster_analysis Trajectory Analysis S1 Select Best Docked Pose (Protein-Ligand Complex) S2 Generate Ligand Topology & Parameters S1->S2 S3 Define Simulation Box & Solvate with Water S2->S3 S4 Add Counter-Ions to Neutralize System S3->S4 E1 Energy Minimization (Remove steric clashes) S4->E1 E2 NVT Ensemble (Stabilize Temperature) E1->E2 E3 NPT Ensemble (Stabilize Pressure & Density) E2->E3 P1 Run Production Simulation (e.g., 100 ns) E3->P1 P2 Save Trajectory (Coordinates over time) P1->P2 A1 Calculate RMSD & RMSF P2->A1 A2 Analyze Hydrogen Bonds A1->A2 A3 Visualize Dynamics A2->A3

References

An In-depth Technical Guide to the Physicochemical Properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Predicted

To our fellow researchers, scientists, and drug development professionals, this guide delves into the core physicochemical properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic compound of significant interest in medicinal chemistry. It is crucial to establish at the outset that while the pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore, specific experimental data for the parent compound, this compound, remains limited in publicly accessible literature.

Therefore, this guide adopts a dual approach rooted in scientific integrity. We will present a comprehensive analysis based on:

  • Predicted data and the known properties of structurally similar analogs, such as 7-azaindole derivatives.[1][2]

  • Established, field-proven methodologies for the experimental determination of these properties.

This approach ensures that while we operate at the frontier of available knowledge, the principles and protocols discussed are grounded in robust scientific practice, providing a reliable framework for researchers working with this and related molecules.

The this compound Scaffold: A Molecule of Interest

The this compound core, an isomer of the well-studied 7-azaindole, presents a compelling scaffold for drug discovery. The fusion of a pyrrole and a pyridine ring results in a bicyclic heteroaromatic system that can engage in a variety of intermolecular interactions, making it an attractive starting point for the design of kinase inhibitors and other therapeutic agents.[1] The lactam functionality introduces a key hydrogen bond donor and acceptor site, further enhancing its potential for specific target binding.

Core Physicochemical Properties: An Analog-Informed Perspective

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for this compound, we can extrapolate from its methylated analog, 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, and the broader class of 7-azaindole derivatives to build a predictive profile.

Molecular Weight and Formula

A fundamental starting point, the molecular weight, influences diffusion rates and is a key parameter in Lipinski's Rule of Five.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound (Predicted) C₇H₆N₂O134.14
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-oneC₈H₈N₂O148.16[3]
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which affects its ability to cross biological membranes. For the methylated analog, a computed XLogP3 value of 0.6 is reported, suggesting a relatively balanced hydrophilic-lipophilic character.[3] It is reasonable to infer that the parent compound will exhibit a similar, or slightly lower, logP value due to the absence of the lipophilic methyl group.

CompoundPredicted logP
This compound ~0.4 - 0.6
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one0.6[3]
Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn influences its solubility, permeability, and target binding. The pyrrolo[2,3-c]pyridine core contains both acidic (N-H of the pyrrole) and basic (pyridine nitrogen) centers. The lactam N-H is also weakly acidic. The pKa of related 7-azaindole derivatives can provide an estimate. For instance, 7-azaindole itself has a predicted pKa of 7.69 for the pyridine nitrogen. The acidity of the pyrrole N-H is expected to be in the range of 16-18, similar to indole. The lactam N-H is anticipated to have a pKa in a similar range.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The presence of hydrogen bond donors and acceptors in this compound suggests it will have moderate aqueous solubility. The introduction of the nitrogen atom in the azaindole scaffold generally enhances solubility compared to the parent indole.

Solid-State Properties and Crystallinity

The planarity of the bicyclic system and the presence of hydrogen bonding moieties suggest that this compound is likely to be a crystalline solid at room temperature. The crystal packing will be influenced by hydrogen bonding and π-π stacking interactions, which will, in turn, affect its melting point, dissolution rate, and stability.

Experimental Determination of Physicochemical Properties: A Practical Guide

To move from prediction to empirical data, the following experimental protocols are recommended. These methods are industry standards and provide a robust framework for the characterization of novel compounds like this compound.

Determination of Aqueous Solubility

A reliable method for determining aqueous solubility is the shake-flask method, followed by a suitable analytical technique for quantification.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units of mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa

Potentiometric titration is a highly accurate method for pKa determination.[4][5][6]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).[6]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant). Specialized software is often used for accurate calculation.

Caption: Workflow for Potentiometric pKa Determination.

Determination of Lipophilicity (logP)

The shake-flask method is the traditional and most reliable technique for logP determination.[7][8]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for Shake-Flask logP Determination.

Solid-State Characterization: Single-Crystal X-ray Diffraction

To unambiguously determine the three-dimensional structure and understand the solid-state packing, single-crystal X-ray diffraction is the gold standard.[9][10][11][12][13]

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Analytical Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the C=O stretch of the lactam and the N-H bonds.[15][16][17]

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry. While direct experimental data on its physicochemical properties are not yet widely available, this guide provides a robust framework for its characterization based on data from analogous structures and established experimental protocols. The determination of its precise solubility, pKa, logP, and crystal structure will be critical for advancing its development as a potential therapeutic agent. We encourage researchers to utilize the methodologies outlined herein to build a comprehensive empirical profile of this intriguing molecule, thereby enabling its rational progression in drug discovery programs.

References

A Technical Guide to Novel Derivatives of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of this heterocyclic core, with a primary focus on its application in the discovery of potent Bromodomain and Extra-Terminal domain (BET) family inhibitors. We will dissect the synthetic strategies for the elaboration of this core, delve into the structure-activity relationships (SAR) that guided the development of clinical candidates like Mivebresib (ABBV-075), and present detailed experimental protocols for the synthesis and biological evaluation of key derivatives. Furthermore, this guide will touch upon the broader therapeutic landscape for this scaffold, including its potential as a kinase inhibitor, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Introduction: The Rise of a Privileged Scaffold

The this compound core, a derivative of 6-azaindole, has garnered substantial interest in the field of drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal starting point for the design of potent and selective ligands for various biological targets. The pyrrolopyridone moiety is particularly adept at forming key hydrogen bond interactions, a feature that has been expertly exploited in the development of inhibitors targeting the acetyl-lysine binding pockets of bromodomains.

The most prominent success story for this scaffold is the discovery of Mivebresib (ABBV-075), a potent, orally available pan-BET bromodomain inhibitor that has advanced into clinical trials for various cancers.[1][2] The journey to Mivebresib's discovery highlights a masterful application of fragment-based drug design and structure-guided optimization, which will be a central theme of this guide.

Beyond its role in BET inhibition, the structural alerts within the this compound core suggest its potential for broader applications, particularly in the realm of kinase inhibition. The closely related pyrrolo[2,3-d]pyridazin-7-one scaffold has already shown promise in targeting Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), indicating that the core's utility is not limited to a single target class.[3]

This guide will provide a comprehensive overview of the chemistry and biology of this compound derivatives, with the goal of empowering researchers to further explore and exploit the therapeutic potential of this versatile scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be approached through several strategic routes. A convergent approach, often centered around a key Suzuki coupling reaction, allows for the flexible and efficient generation of a diverse library of analogs.[4]

General Synthesis of the this compound Core

A common strategy for the synthesis of the core involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole moiety. The choice of starting materials and reaction conditions can be tailored to introduce desired functionality at various positions of the heterocyclic system.

Below is a representative, multi-step synthesis adapted from the development of Mivebresib, which showcases a robust and scalable approach to the core structure.

Core_Synthesis_Workflow start Substituted Pyridine Precursor step1 Introduction of Pyrrole Precursor start->step1 Coupling Reaction step2 Cyclization to form Pyrrolopyridine step1->step2 Intramolecular Condensation step3 Functionalization (e.g., Halogenation) step2->step3 Selective Reaction core This compound Core step3->core Final Product

Caption: General workflow for the synthesis of the core structure.

Derivatization Strategies: Exploring Chemical Space

With the core in hand, the focus shifts to strategic derivatization to enhance potency, selectivity, and pharmacokinetic properties. Key positions for modification include:

  • N-1 of the Pyrrole Ring: Alkylation or arylation at this position can modulate solubility and cell permeability.

  • Position 4 of the Pyridine Ring: This is a critical position for introducing substituents that will interact with the target protein. Suzuki and other cross-coupling reactions are frequently employed here.

  • Position 6 of the Pyridinone Ring: N-alkylation at this position can impact metabolic stability and target engagement.

The development of Mivebresib provides an excellent case study in rational drug design, where each modification was guided by structural biology and a deep understanding of the target's binding site.[1][2]

Therapeutic Applications: Targeting Disease with Precision

The versatility of the this compound scaffold has led to its exploration in several therapeutic areas, with oncology being the most prominent.

BET Bromodomain Inhibition: A New Frontier in Epigenetics

The BET family of proteins (BRD2, BRD3, BRD4, and BRDt) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a wide range of cancers, making them attractive therapeutic targets.[2]

Derivatives of this compound have proven to be exceptionally effective BET inhibitors. The pyrrolopyridone core was specifically designed to form a bidentate hydrogen bond with a key asparagine residue in the acetyl-lysine binding pocket of the bromodomains, a crucial interaction for high-affinity binding.[1] This strategic design choice led to a significant improvement in potency compared to earlier pyridone-based inhibitors.[1]

Mivebresib (ABBV-075): A Clinical Candidate

Mivebresib is a potent, orally bioavailable pan-BET inhibitor that has demonstrated robust anti-tumor activity in a variety of preclinical cancer models.[5] It induces cell cycle arrest and apoptosis in cancer cells and has shown efficacy in models of acute myeloid leukemia, multiple myeloma, and various solid tumors.[5][6]

The structure of Mivebresib highlights the key features of a successful BET inhibitor based on the this compound scaffold:

  • The pyrrolopyridone core for bidentate hydrogen bonding.

  • A substituted phenyl ring at position 4 to occupy the acetyl-lysine binding pocket.

  • A difluorophenoxy group to enhance binding affinity.

  • An ethanesulfonamide moiety to engage with a backbone amide and improve pharmacokinetic properties.[2]

ABBV-744: A Second-Generation, BD2-Selective Inhibitor

Building on the success of Mivebresib, further research led to the development of ABBV-744, a BET inhibitor with selectivity for the second bromodomain (BD2) of the BET proteins.[7][8] This selectivity was achieved by exploiting subtle sequence differences between the first (BD1) and second bromodomains, demonstrating the fine-tunability of the this compound scaffold.[7][8]

Quantitative Data for Key BET Inhibitors

CompoundTarget(s)Ki (nM)Cellular IC50 (nM)Reference
Mivebresib (ABBV-075) BRD2, BRD4, BRDT1-2.21.9 (MV4-11 cells)[6]
BRD312.2[6]
ABBV-744 BRD4 BD2--[7][8]
Kinase Inhibition: Expanding the Therapeutic Horizon

The structural features of the this compound core also make it an attractive scaffold for the development of kinase inhibitors. The closely related 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[3] One such derivative, 13c , exhibited a favorable RIPK1 kinase inhibition with an IC50 of 59.8 nM and efficiently blocked TNFα-induced necroptosis in both human and murine cells.[3]

This suggests that with appropriate derivatization, the this compound core could be adapted to target a wide range of kinases, opening up new avenues for therapeutic intervention in areas such as inflammation, autoimmune diseases, and oncology.

Therapeutic_Applications core This compound Core bet BET Bromodomain Inhibition core->bet kinase Kinase Inhibition (Potential) core->kinase mivebresib Mivebresib (ABBV-075) Pan-BET Inhibitor bet->mivebresib abbv744 ABBV-744 BD2-Selective Inhibitor bet->abbv744 ripk1 RIPK1 Inhibition (via Pyrrolo[2,3-d]pyridazin-7-one analog) kinase->ripk1

Caption: Therapeutic applications of the core scaffold.

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of key derivatives of this compound.

Synthesis of a Key Intermediate: 4-Chloro-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

This protocol describes the synthesis of a versatile chlorinated intermediate, which can be further functionalized via cross-coupling reactions.

Materials:

  • Commercially available starting materials and reagents

  • Anhydrous solvents (DMF, etc.)

  • Standard laboratory glassware and equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: Synthesis of the Pyrrolopyridinone Core. The synthesis of the core can be achieved through a multi-step sequence starting from readily available pyridine derivatives. A detailed, multi-step synthesis is often required, and specific procedures can be found in the supporting information of key publications.[9]

  • Step 2: Chlorination. The pyrrolopyridinone core is subjected to chlorination using a suitable agent (e.g., phosphorus oxychloride) to introduce the chlorine atom at the 4-position. The reaction is typically carried out in an inert solvent under anhydrous conditions.

  • Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is carefully quenched and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired 4-chloro-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Suzuki Coupling for C-4 Arylation

This protocol outlines a general procedure for the Suzuki coupling of the 4-chloro intermediate with a boronic acid or ester to introduce an aryl substituent at the 4-position.

Materials:

  • 4-Chloro-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the 4-chloro intermediate, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the mixture and purge with an inert gas.

  • Add the degassed solvent system and heat the reaction mixture to the appropriate temperature (typically 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

In Vitro Biological Evaluation: BET Bromodomain Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of compounds to BET bromodomains.

Materials:

  • Recombinant BET bromodomain protein (e.g., BRD4)

  • Biotinylated histone peptide ligand

  • Europium-labeled anti-tag antibody

  • Streptavidin-labeled acceptor fluorophore

  • Assay buffer

  • Test compounds

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the BET bromodomain protein, the biotinylated histone peptide, and the test compound.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Add the europium-labeled antibody and the streptavidin-labeled acceptor.

  • Incubate to allow for the detection complex to form.

  • Measure the TR-FRET signal on a microplate reader. The decrease in the FRET signal is proportional to the displacement of the peptide ligand by the test compound.

  • Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable core in the development of targeted therapeutics, most notably in the field of BET bromodomain inhibition. The successful progression of Mivebresib into clinical trials is a testament to the power of structure-guided drug design and the versatility of this heterocyclic system.

Future research in this area is likely to focus on several key aspects:

  • Exploration of Novel Derivatives: The synthesis of new analogs with diverse substitution patterns will continue to be a priority to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Targeting Other Disease Areas: The potential of this scaffold as a kinase inhibitor warrants further investigation. Screening of this compound derivatives against a broad panel of kinases could uncover new therapeutic opportunities.

  • Development of Selective Inhibitors: As demonstrated with ABBV-744, the development of inhibitors with selectivity for specific bromodomains or kinase isoforms is a promising strategy to enhance therapeutic efficacy and reduce off-target effects.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anti-cancer agents is a logical next step to overcome drug resistance and improve patient outcomes.

References

Methodological & Application

Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, a derivative of 6-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets. This framework is integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases, where it has been successfully incorporated into potent kinase inhibitors. The strategic placement of nitrogen atoms and the lactam functionality provide key hydrogen bonding interactions within enzyme active sites, making this heterocyclic system a cornerstone for structure-based drug design. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, detailing the underlying chemical principles and offering practical insights for its successful implementation in a research setting.

Strategic Approach to Synthesis: Annulation of a Pyrrole Precursor

The construction of the bicyclic pyrrolo[2,3-c]pyridine system can be approached in several ways, including the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa.[1] For the synthesis of the target lactam, this compound, a highly efficient and scalable method involves the construction of the pyridine ring onto a functionalized pyrrole precursor. This strategy offers excellent control over regiochemistry and allows for the late-stage introduction of diversity if required.

The key transformation in this approach is an acid-promoted intramolecular cyclization of a carefully designed amidoacetal intermediate. This powerful reaction proceeds through the formation of an electrophilic iminium species, which is then attacked by the electron-rich pyrrole ring to forge the new six-membered ring, followed by elimination to yield the aromatic pyridinone system.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic strategy, starting from a readily available pyrrole derivative and proceeding through a key amidoacetal intermediate to the final target molecule.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization start 2-(Trichloroacetyl)-1H-pyrrole intermediate1 Amidoacetal Intermediate start->intermediate1 Convenient amide coupling reagent1 Aminoacetaldehyde dimethyl acetal reagent1->intermediate1 product This compound intermediate1->product Electrophilic cyclization reagent2 Acid catalyst (e.g., H₂SO₄) reagent2->product

Caption: Synthetic route to this compound.

Detailed Synthesis Protocols

This section provides a step-by-step guide for the synthesis of this compound, based on established methodologies.

Protocol 1: Synthesis of the Amidoacetal Intermediate

This protocol details the formation of the key amidoacetal intermediate from 2-(trichloroacetyl)-1H-pyrrole. The use of the trichloroacetyl group is advantageous as it facilitates amide bond formation without the need for specialized coupling reagents.[2]

Materials and Reagents:

ReagentGradeSupplier
2-(Trichloroacetyl)-1H-pyrrole≥97%Commercial Source
Aminoacetaldehyde dimethyl acetal≥98%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Saturated aqueous sodium bicarbonateReagent GradeIn-house prep.
Anhydrous sodium sulfateReagent GradeCommercial Source

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trichloroacetyl)-1H-pyrrole (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amidoacetal intermediate. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Protocol 2: Intramolecular Cyclization to this compound

This protocol describes the acid-catalyzed cyclization of the amidoacetal intermediate to form the target pyridinone ring system.

Materials and Reagents:

ReagentGradeSupplier
Amidoacetal IntermediateFrom Protocol 1-
Concentrated Sulfuric Acid (H₂SO₄)98%Commercial Source
Deionized Water-In-house
Saturated aqueous sodium bicarbonateReagent GradeIn-house prep.
Ethyl AcetateReagent GradeCommercial Source

Experimental Procedure:

  • Reaction Setup: Place the crude amidoacetal intermediate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 molar equivalents) to the intermediate at 0 °C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Resonances corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be characteristic of the fused aromatic system. A broad singlet for the N-H proton of the pyrrole and a distinct signal for the lactam N-H.
¹³C NMR Signals for all seven carbon atoms in the molecule, including a characteristic downfield signal for the lactam carbonyl carbon.
MS (ESI) A molecular ion peak corresponding to the calculated mass of C₇H₆N₂O ([M+H]⁺).
IR Characteristic absorption bands for N-H stretching (pyrrole and lactam) and a strong C=O stretching frequency for the lactam carbonyl group.

Troubleshooting and Expert Insights

  • Incomplete Amide Formation: If the formation of the amidoacetal is sluggish, ensure that anhydrous conditions are strictly maintained. The use of freshly distilled dichloromethane is recommended.

  • Low Yield in Cyclization: The concentration of the acid catalyst and the reaction temperature are critical for the cyclization step. Insufficient acid or lower temperatures may lead to incomplete reaction, while excessively harsh conditions can cause decomposition. Careful optimization of these parameters may be necessary.

  • Purification Challenges: The product may have some residual starting material or by-products. Careful column chromatography with a gradient elution system is often effective for obtaining a highly pure product.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery. By understanding the underlying chemical principles of the key amide formation and intramolecular cyclization steps, researchers can confidently implement and adapt this protocol for their specific needs. The versatility of the pyrrole starting material also offers opportunities for the synthesis of a diverse library of analogues for structure-activity relationship studies.

References

Application Notes and Protocols for High-Throughput Screening Assays for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Scaffold

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and its parent structure, pyrrolo[2,3-d]pyrimidine, represent a class of heterocyclic compounds of significant interest in modern drug discovery. This core structure is a deaza-isostere of adenine, the essential nitrogenous base of ATP, making it an excellent framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[1][2] Consequently, derivatives of the pyrrolo[2,3-d]pyrimidine family have been extensively investigated as potent and selective kinase inhibitors.[1][3]

Recent studies have highlighted the potential of related pyrrolopyrimidine and pyrrolopyridazine structures as inhibitors of key kinases such as Janus kinases (JAKs) and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[4] Specifically, the JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK/STAT pathway, and their aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[5][6][7] RIPK1 is a crucial regulator of the necroptosis signaling pathway, a form of programmed cell death, and is a therapeutic target for inflammatory conditions.[4]

This document provides detailed application notes and protocols for establishing robust high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of these key kinase targets from libraries of this compound derivatives. We will detail both biochemical and cell-based assay formats, emphasizing the principles, methodologies, and critical considerations for successful implementation.

Section 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are fundamental in primary HTS campaigns as they directly measure the interaction between a compound and its purified molecular target in a controlled, cell-free environment. This approach allows for the unambiguous identification of direct inhibitors and facilitates the determination of key quantitative parameters such as IC50 values.

Fluorescence Polarization (FP) Assay for JAK2 (JH2 Pseudokinase Domain)

Principle of the Assay: Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[4] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger protein target (e.g., JAK2), the rotational motion of the tracer is significantly slowed, leading to a higher degree of polarization. In a competitive FP assay, library compounds that bind to the target protein displace the fluorescent tracer, causing a decrease in the polarization signal. This method is particularly well-suited for HTS due to its homogeneous "mix-and-read" format.[8][9]

Workflow for JAK2 FP Assay:

cluster_prep Assay Preparation cluster_assay Assay Execution & Readout cluster_analysis Data Analysis reagents Prepare Assay Buffer, JAK2 JH2 Protein, Fluorescent Tracer, and Test Compounds plate Dispense Assay Components into 384-well Microplate reagents->plate Component Dispensing incubation Incubate at Room Temperature plate->incubation Binding Reaction readout Read Fluorescence Polarization (Ex/Em appropriate for tracer) incubation->readout Signal Detection calc Calculate Polarization Values readout->calc Raw Data Processing hit_id Identify Hits (Compounds causing a significant decrease in polarization) calc->hit_id Hit Identification

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol: Fluorescence Polarization Assay for JAK2 JH2 Domain Inhibitors

This protocol is adapted for a 384-well format and is based on established methods for screening inhibitors of the JAK2 pseudokinase (JH2) domain.[8][9][10][11][12][13]

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Recombinant Human JAK2 (JH2 domain): Purified protein.

  • Fluorescent Tracer: A high-affinity, fluorescently labeled small molecule probe specific for the JAK2 JH2 domain (e.g., JH2 probe 1).[12][13]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known JAK2 JH2 binder.

  • Negative Control: DMSO.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of JAK2 JH2 protein in assay buffer. The final concentration should be optimized based on the Kd of the tracer to achieve a stable and robust assay window.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for optimal competition.

    • Prepare serial dilutions of test compounds and controls in 100% DMSO. Further dilute these into assay buffer to create a 4X working stock, ensuring the final DMSO concentration in the assay does not exceed 1%.[12]

  • Assay Plate Preparation (Final Volume: 20 µL):

    • Add 5 µL of the 4X test compound or control solution to the appropriate wells.

    • Add 10 µL of the 2X JAK2 JH2 protein solution to all wells except the "tracer only" controls. Add 10 µL of assay buffer to the "tracer only" wells.

    • Mix the plate gently on an orbital shaker for 1 minute.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Interpretation:

  • The primary output is the millipolarization (mP) value.

  • A decrease in mP value in the presence of a test compound compared to the DMSO control indicates displacement of the tracer and suggests binding of the compound to the JAK2 JH2 domain.

  • The Z'-factor, a measure of assay quality, should be calculated using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.

Table 1: Example Data for JAK2 FP HTS Assay

ParameterValue
Final Protein Conc.10 nM
Final Tracer Conc.5 nM
Max Signal (DMSO)250 mP
Min Signal (Control Inhibitor)100 mP
Z'-Factor0.78

Section 2: Cell-Based Assays for Functional Activity and Cytotoxicity

While biochemical assays identify direct binders, cell-based assays are crucial for confirming that these compounds are active in a more physiologically relevant context.[14] These assays can measure downstream effects of target inhibition, assess cell permeability, and provide an initial indication of cytotoxicity.

Luminescence-Based Cell Viability/Proliferation Assay

Principle of the Assay: A common secondary assay in HTS is to assess the anti-proliferative or cytotoxic effects of hit compounds on cancer cell lines that are dependent on the target kinase activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17] The assay reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[16] A decrease in luminescence indicates a reduction in cell viability.

Workflow for Cell-Based Viability Assay:

cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Assay Readout seed Seed Cancer Cell Line (e.g., HEL 92.1.7) into 384-well plates adhere Allow cells to adhere overnight seed->adhere add_cpd Add serially diluted test compounds adhere->add_cpd incubate_cpd Incubate for 48-72 hours add_cpd->incubate_cpd equilibrate Equilibrate plate to room temperature incubate_cpd->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse Mix to induce lysis add_reagent->lyse read_lum Read luminescence lyse->read_lum

Caption: Workflow for a luminescence-based cell viability assay.

Detailed Protocol: CellTiter-Glo® Assay for Anti-Proliferative Effects

This protocol is designed for assessing the effects of pyrrolo[2,3-c]pyridin-7-one derivatives on a human erythroleukemia cell line (e.g., HEL 92.1.7), which harbors a JAK2 activating mutation and is dependent on its activity for proliferation.

Materials and Reagents:

  • Cell Line: HEL 92.1.7 or another suitable JAK2-dependent cell line.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Serially diluted in cell culture medium from DMSO stocks.

  • Positive Control: A known cytotoxic agent or a potent JAK2 inhibitor (e.g., Ruxolitinib).[18][19]

  • Negative Control: Vehicle (medium with equivalent DMSO concentration).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Microplates: White, opaque-walled, 384-well tissue culture-treated plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Dilute cells in culture medium to the desired seeding density (e.g., 2,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare 2X serial dilutions of the test compounds and controls in culture medium.

    • Add 25 µL of the 2X compound solutions to the wells containing cells, resulting in a final volume of 50 µL.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

  • The luminescent signal is directly proportional to the number of viable cells.

  • Data should be normalized to the vehicle control (100% viability) and a no-cell background control (0% viability).

  • Dose-response curves can be plotted, and IC50 values (the concentration of compound that inhibits cell proliferation by 50%) can be calculated using a non-linear regression model.

Table 2: Example Data for CellTiter-Glo® Anti-Proliferation Assay

Compound IDTargetBiochemical IC50 (FP)Cell Viability IC50 (CTG)
Cmpd-001JAK250 nM200 nM
Cmpd-002JAK275 nM> 10 µM
RuxolitinibJAK1/JAK23.3 nM / 2.8 nM150 nM

Note: A discrepancy between biochemical and cellular potency (e.g., Cmpd-002) may indicate poor cell permeability or other cellular factors.

Section 3: Managing Assay Interference

A critical aspect of any HTS campaign is the identification and mitigation of assay artifacts. Compounds within a screening library can interfere with assay technologies through various mechanisms.

Autofluorescence: The pyrrolo[2,3-c]pyridin-7-one scaffold, like many heterocyclic structures, has the potential to be intrinsically fluorescent. This can lead to false positives in fluorescence-based assays like FP.

  • Mitigation Strategy: It is essential to perform a pre-read of the compound plate at the assay's excitation and emission wavelengths before the addition of the fluorescent tracer. Compounds exhibiting significant intrinsic fluorescence should be flagged for further investigation.

Luminescence Interference: Some compounds can directly inhibit or enhance the activity of the luciferase enzyme used in assays like CellTiter-Glo®, leading to false-positive or false-negative results, respectively.

  • Mitigation Strategy: Hits from the primary cell-based screen should be tested in a counter-screen using a cell-free ATP/luciferase reaction. This will identify compounds that directly interfere with the detection chemistry rather than affecting cell viability.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening of this compound derivatives against key kinase targets like JAK2. By employing a combination of direct-binding biochemical assays, such as Fluorescence Polarization, and functional cell-based assays, researchers can efficiently identify promising lead compounds. Careful consideration of potential assay interferences and the implementation of appropriate counter-screens are paramount to ensuring the integrity of the screening data and the successful progression of hit compounds into lead optimization programs.

References

Using 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterization of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives as Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 7-Azaindole Scaffold

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The 7-azaindole (pyrrolo[2,3-c]pyridine) framework, the core of this compound, has emerged as a "privileged scaffold" in kinase inhibitor design.[2][3] Its structure is an excellent mimic of the adenine ring of ATP. The pyridine nitrogen and the pyrrole NH group can form two critical hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.[2] This foundational interaction is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[3]

This document serves as a comprehensive guide for researchers working with novel derivatives of this compound. It provides a strategic workflow and detailed protocols to systematically evaluate their potential as kinase inhibitors, from initial biochemical characterization to validation in a cellular context.

Section 1: Foundational Principles & Strategic Workflow

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors, including those based on the 7-azaindole scaffold, are ATP-competitive. They function by binding to the highly conserved ATP pocket within the kinase domain.[4] This binding event prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that drives cellular processes like proliferation, survival, and migration.[1] Key signaling pathways frequently targeted in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, are heavily dependent on kinase activity and are thus susceptible to such inhibition.[5][6]

A Validated Experimental Workflow

A rigorous evaluation of a potential kinase inhibitor requires a multi-faceted approach. Simply demonstrating potent inhibition of a purified enzyme is insufficient. The compound must also demonstrate target engagement and functional effects within the complex environment of a living cell. The following workflow provides a logical progression from biochemical potency to cellular efficacy.

G ic50 Protocol 2.1: IC₅₀ Determination selectivity Protocol 2.2: Kinase Selectivity Profiling ic50->selectivity target_engagement Protocol 3.1: Cellular Target Engagement selectivity->target_engagement downstream Protocol 3.2: Downstream Signaling Inhibition target_engagement->downstream viability Protocol 3.3: Cell Proliferation Assay downstream->viability

Caption: A logical workflow for kinase inhibitor characterization.

Section 2: In Vitro Biochemical Characterization

The initial step is to determine if the compound can inhibit the enzymatic activity of a purified kinase and to assess its selectivity across the kinome.

Protocol 2.1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a luminescence-based assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[7] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[8]

Rationale: This assay provides a quantitative measure of the inhibitor's potency against a purified, isolated kinase, free from confounding cellular factors like membrane permeability.

Materials:

  • Purified recombinant kinase of interest.

  • Specific kinase substrate peptide.

  • This compound derivative (Test Compound).

  • ATP (at a concentration near the Kₘ for the kinase).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 4-fold serial dilution in 100% DMSO.

    • Further dilute this series into Kinase Assay Buffer to create a 4X final assay concentration stock. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • Kinase Reaction (e.g., 20 µL final volume):

    • To the wells of a 384-well plate, add 5 µL of the 4X test compound dilutions.

    • Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 5 µL of a 4X kinase enzyme solution to all wells except the "no enzyme" control.

    • Causality: Gently mix and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.[9]

    • Initiate the kinase reaction by adding 10 µL of a 2X solution containing the substrate and ATP.

    • Cover the plate and incubate for 60 minutes at room temperature (or as optimized for the specific kinase).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[10][11]

Protocol 2.2: Kinase Selectivity Profiling

Rationale: A potent inhibitor is of limited therapeutic value if it inhibits numerous other kinases, leading to potential off-target toxicity. Assessing selectivity is a critical step in drug development.[12]

Methodology: It is highly recommended to screen promising compounds against a broad panel of kinases (e.g., >300 kinases). This is typically performed as a service by specialized contract research organizations (CROs).

  • Primary Screen: The compound is first tested at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. Kinases showing significant inhibition (e.g., >50%) are identified as potential "hits."

  • IC₅₀ Profiling: For the identified hits, full IC₅₀ curves are then generated to quantify the potency of the compound against each off-target kinase.[12]

  • Data Presentation and Interpretation: The results are often presented as a table of IC₅₀ values or a "kinome map" visualization. This allows for a direct comparison of on-target versus off-target potency.

Kinase TargetHypothetical IC₅₀ (nM) for Pyrrolopyridinone-AReference Inhibitor IC₅₀ (nM)
CDK9/CyclinT 15 8g: ~100-1000[13]
Haspin 350 8l: 14[13]
VEGFR2 >10,000178d: 37[14]
JAK2 >10,00097: 1[14]
Caption: Example data table for kinase selectivity profiling.

Section 3: Cell-Based Functional Assays

These assays determine if the inhibitor can access its target in a cellular environment and exert a biological effect.

G cluster_membrane cluster_cytosol RTK_out Ligand (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) RTK_out->RTK Binds ATP ATP PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Inhibitor Pyrrolopyridinone Inhibitor Inhibitor->RTK Inhibits ATP Binding ADP ADP ATP->ADP P Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified RTK signaling pathway showing inhibitor action.

Protocol 3.1: Cellular Target Engagement Assay (e.g., NanoBRET™)

Rationale: Before assessing downstream function, it is crucial to confirm that the compound can enter the cell and physically bind to its intended kinase target. The NanoBRET™ assay is a robust method for measuring compound binding at a target protein in living cells.[15]

Methodology Overview: This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). An effective inhibitor will compete with the tracer for the kinase's active site, leading to a decrease in the BRET signal. The protocol generally involves transfecting cells with the kinase-luciferase construct, adding the tracer, and then titrating the test compound to measure the displacement.

Protocol 3.2: Inhibition of Downstream Signaling (Western Blot)

Rationale: This is a cornerstone experiment to validate that target inhibition leads to a functional consequence. By measuring the phosphorylation status of a known downstream substrate, you can directly demonstrate the inhibitor's effect on the signaling pathway.[10]

Materials:

  • Cancer cell line known to rely on the target kinase pathway.

  • Cell culture medium, FBS, and supplements.

  • Test Compound and DMSO vehicle.

  • Stimulating ligand (e.g., EGF, VEGF, HGF) if the pathway is not constitutively active.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary antibodies: phospho-specific for the downstream target (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204) and total protein antibody for loading control (e.g., total Akt, total ERK, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for 10-15 minutes to induce phosphorylation of the target pathway.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

    • Quantify band intensities to show a dose-dependent decrease in the phospho-protein signal relative to the total protein signal.

Protocol 3.3: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Rationale: The ultimate goal for many kinase inhibitors in oncology is to halt cancer cell proliferation. This assay measures the number of viable cells in culture after treatment with the inhibitor, providing a key indicator of its anti-proliferative effect (often reported as GI₅₀ or IC₅₀).[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well, clear-bottom, white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the data and calculate the IC₅₀/GI₅₀ value as described in Protocol 2.1.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A successful research program, however, depends on a systematic and rigorous evaluation of these compounds. By following the integrated workflow of biochemical and cellular assays outlined in this guide, researchers can effectively determine the potency, selectivity, and functional efficacy of their novel derivatives. This multi-pillar approach, which validates target inhibition from the purified enzyme down to its functional consequences in living cells, is essential for identifying promising lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (TWS119) in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Potent Modulator of a Key Neurodegenerative Disease Target

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, more commonly known in scientific literature as TWS119 , is a cell-permeable, small molecule belonging to the pyrrolopyrimidine chemical class.[1] Extensive research has identified TWS119 as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that is a critical regulatory node in a multitude of cellular processes.[2][3] GSK-3β has been strongly implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), primarily through its roles in tau hyperphosphorylation, amyloid-β production, and neuroinflammation.

TWS119 exerts its primary mechanism of action through the inhibition of GSK-3β, which subsequently leads to the activation of the canonical Wnt/β-catenin signaling pathway.[2][4] In a healthy state, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, TWS119 allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][4] This modulation of the Wnt/β-catenin pathway, coupled with the direct reduction of tau phosphorylation, positions TWS119 as a valuable research tool for investigating the therapeutic potential of GSK-3β inhibition in neurodegenerative disease models.

This guide provides an in-depth overview of the applications of TWS119 in neurodegenerative disease research, complete with detailed protocols for key in vitro experiments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of TWS119 is essential for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol[5]
Synonyms TWS119, GSK-3β Inhibitor XII[5][6]
CAS Number 601514-19-6[2]
Molecular Formula C₁₈H₁₄N₄O₂[2]
Molecular Weight 318.33 g/mol [2]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.[2]
Storage Store at +4°C.[2]

Mechanism of Action: The GSK-3β/Wnt Signaling Axis

The primary molecular target of TWS119 is GSK-3β. The inhibition of this kinase initiates a cascade of downstream events, with the activation of the Wnt/β-catenin pathway being a central consequence.

TWS119_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex Inhibits TWS119 TWS119 GSK3b GSK-3β TWS119->GSK3b Inhibits pTau Hyperphosphorylated Tau (pTau) TWS119->pTau beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates (p) Tau Tau Protein GSK3b->Tau Phosphorylates (p) Destruction_Complex->beta_catenin Targets for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates Tau->pTau Hyperphosphorylation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Transcription (Neuroprotection, Neurogenesis) TCF_LEF->Target_Genes Promotes Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - TWS119 Serial Dilution - GSK-3β Enzyme - Substrate/ATP Mix start->prep plate Plate TWS119/Vehicle prep->plate add_enzyme Add GSK-3β Enzyme plate->add_enzyme initiate Initiate Reaction: Add Substrate/ATP Mix add_enzyme->initiate incubate_kinase Incubate at 30°C (45-60 min) initiate->incubate_kinase stop Stop Reaction: Add ADP-Glo™ Reagent incubate_kinase->stop incubate_rt1 Incubate at RT (40 min) stop->incubate_rt1 detect Detect ADP: Add Kinase Detection Reagent incubate_rt1->detect incubate_rt2 Incubate at RT (30-60 min) detect->incubate_rt2 read Read Luminescence incubate_rt2->read analyze Data Analysis (IC₅₀) read->analyze end End analyze->end

References

Application Notes & Protocols: Characterizing Novel Kinase Inhibitors Based on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core structure, a derivative of 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique architecture, featuring a pyridine nitrogen atom and a pyrrole NH group, serves as an excellent "hinge-binding" motif. This allows it to form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site, effectively mimicking the binding of ATP itself.[1][2][4] This fundamental interaction is the basis for the development of numerous potent and selective small-molecule kinase inhibitors.

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes like proliferation, survival, and differentiation.[4] Their deregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4][5][6] The 7-azaindole framework has been successfully incorporated into FDA-approved drugs, such as the B-RAF inhibitor Vemurafenib, validating its therapeutic potential.[1][2][4]

This guide provides a comprehensive framework for researchers to characterize novel compounds based on this scaffold. We will detail a logical, tiered approach to cell-based assays, starting from broad phenotypic effects on cell viability and progressing to more specific mechanistic assays that confirm target engagement and pathway modulation.

Tier 1 Assay: Assessing Global Cytotoxicity and Proliferation

The first step in characterizing a novel kinase inhibitor is to determine its effect on cancer cell proliferation and viability. This provides a foundational understanding of the compound's potency (typically as an IC50 or EC50 value) and informs the concentration range for subsequent, more complex assays. The MTT or MTS assay is a robust, high-throughput colorimetric method for this purpose.[7][8]

Principle of the MTT/MTS Assay

Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[9] A decrease in color formation in compound-treated cells compared to vehicle-treated controls indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).[7]

Detailed Protocol 1: Cell Viability using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative compound in a relevant cancer cell line.

Materials:

  • Cell Line: Select a cell line where the target kinase is known to be a key driver of proliferation. For example, for a Vascular Endothelial Growth Factor Receptor (VEGFR-2/KDR) inhibitor, human umbilical vein endothelial cells (HUVEC) or cancer cell lines known to be sensitive to VEGFR inhibition (e.g., certain colorectal or renal cancer lines) would be appropriate.[10][11][12]

  • Compound: 10 mM stock of the test compound in DMSO.

  • Culture Medium: Appropriate complete medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, Phosphate Buffered Saline (PBS).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Workflow:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Seeding density is critical. Too few cells may not yield a robust signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate overnight to allow cells to attach and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.1%) and "no cell" blank wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours.

    • Rationale: This duration is typically sufficient to observe effects on cell proliferation. Shorter times may be used to detect acute toxicity.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on a plate shaker for 10 minutes.[9]

  • Data Acquisition:

    • Read the absorbance on a microplate reader at 570 nm.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.

Tier 2 Assay: Investigating the Mechanism of Cell Death

A reduction in viability can be due to cell cycle arrest or the induction of apoptosis (programmed cell death). Kinase inhibitors frequently induce apoptosis by shutting down pro-survival signaling pathways. Measuring the activity of executioner caspases, specifically Caspase-3 and Caspase-7, is a direct and reliable method to quantify apoptosis.[13][14][15]

Principle of the Caspase-Glo® 3/7 Assay

This luminescent "add-mix-measure" assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and Caspase-7.[16] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[16]

Detailed Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Objective: To determine if the compound induces apoptosis by measuring Caspase-3/7 activity.

Materials:

  • Cell Line & Compound: As described in Protocol 1.

  • Reagents: Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).[16]

  • Equipment: White-walled, clear-bottom 96-well plates, multichannel pipette, incubator, luminometer.

Workflow:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as the viability assay. White walls enhance luminescent signal detection.

    • Treat cells with the compound at several concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50).

    • Include a vehicle control and a positive control (e.g., staurosporine at 1 µM, a known apoptosis inducer).

  • Incubation:

    • Incubate for a shorter duration than the proliferation assay, typically 18-24 hours, as apoptosis is an earlier event.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well. This single addition both lyses the cells and introduces the substrate.[16]

  • Incubation and Measurement:

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from "no cell" wells).

  • Calculate the fold-change in luminescence for treated samples relative to the vehicle control.

  • A dose-dependent increase in luminescence indicates the induction of apoptosis.

Tier 3 Assay: Confirming Cellular Target Engagement

While phenotypic assays are crucial, they do not confirm that the compound is acting on its intended kinase target within the cell. Cellular target engagement assays are essential to verify that the compound binds to the specific kinase in a physiological context.[5][17][18][19] Technologies like the NanoBRET™ Target Engagement (TE) assay provide a quantitative measure of compound binding in live cells.[17][20]

Principle of the NanoBRET™ Target Engagement Assay

This technology is based on Bioluminescence Resonance Energy Transfer (BRET).[17] The target kinase is expressed in cells as a fusion with a small, bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the NanoLuc®-kinase fusion, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound that also binds to the kinase will compete with and displace the tracer, leading to a loss of the BRET signal.[17][20] This displacement is measured to determine the compound's apparent cellular affinity.[17]

Detailed Protocol 3: Live-Cell Target Engagement using NanoBRET™

Objective: To quantify the binding affinity of the compound to its target kinase in live cells.

Materials:

  • Cells: HEK293 cells (or other suitable host cells).

  • Reagents: NanoBRET™ TE Intracellular Kinase Assay specific for the target kinase (includes expression vector, tracer, and substrate), transfection reagent, Opti-MEM® I Reduced Serum Medium.

  • Equipment: White 96-well or 384-well plates, luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm for donor and >600 nm for acceptor).

Workflow:

G seed Seed HEK293 cells in 96-well plate transfect Transfect with NanoLuc-Kinase Vector seed->transfect tracer Add NanoBRET Tracer and Test Compound substrate Add NanoLuc Substrate (Live-Cell Detection) tracer->substrate Incubate 2 hours read Read Donor (450nm) & Acceptor (>600nm) substrate->read Wait 10 min G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Target Kinase (e.g., VEGFR-2) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Compound 7-Azaindole Compound Compound->Kinase Binds to ATP pocket ATP ATP

References

Application Notes and Protocols for Efficacy Testing of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Necroptosis with Pyrrolo[2,3-c]pyridin-7-one Derivatives

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold has recently emerged as a promising framework for the development of novel therapeutics. Notably, derivatives of this core structure have been identified as potent inhibitors of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). RIPK1 is a critical mediator in the necroptosis signaling pathway, a form of programmed necrotic cell death. Dysregulation of necroptosis is implicated in the pathophysiology of a wide range of inflammatory diseases, making RIPK1 an attractive therapeutic target.[1]

Recent studies have highlighted a specific derivative, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one (compound 13c), which demonstrates high-affinity binding to RIPK1 and effectively blocks TNFα-induced necroptosis in both human and murine cells.[1] Furthermore, this compound has shown significant protective effects in a murine model of TNFα-induced systemic inflammatory response syndrome (SIRS), underscoring its therapeutic potential.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to evaluate the in vivo efficacy of this compound and its analogs as RIPK1 inhibitors. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and translatability of preclinical findings.

Scientific Rationale for Animal Model Selection

The choice of an animal model is a critical decision in preclinical drug development, directly impacting the relevance and predictive value of the efficacy data.[2][3] For evaluating RIPK1 inhibitors like the this compound series, the primary consideration is the model's ability to recapitulate the key aspects of human inflammatory diseases driven by necroptosis.

Primary Recommendation: TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

The TNFα-induced SIRS model in mice is the most directly relevant and validated model for initial efficacy testing of these compounds, given the published preclinical success of a derivative.[1] This acute inflammation model is characterized by a rapid and robust systemic inflammatory response, including hypothermia and mortality, which can be effectively mitigated by RIPK1 inhibition.

Causality behind this choice:

  • Direct Target Engagement: TNFα is a primary trigger of the RIPK1-mediated necroptosis pathway. This model, therefore, provides a direct assessment of the compound's ability to engage its target and modulate the downstream signaling cascade in vivo.

  • Clear and Quantifiable Endpoints: The primary endpoints, body temperature and survival rate, are easily measurable, objective, and provide a clear indication of therapeutic efficacy.

  • Translational Relevance: SIRS in mice shares pathophysiological features with systemic inflammatory conditions in humans, such as sepsis and cytokine release syndrome.

Secondary and Tertiary Models for Broader Inflammatory Indications

To explore the therapeutic potential of this compound derivatives in more chronic and organ-specific inflammatory conditions, the following models are recommended. The selection among these should be guided by the specific therapeutic indication being pursued.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: A widely used model for rheumatoid arthritis, where inflammation and joint destruction are prominent features.[4][5] This model allows for the assessment of the compound's ability to reduce inflammation, cartilage, and bone erosion over a longer duration.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A well-established model for inflammatory bowel disease (IBD).[6] Efficacy is evaluated by monitoring weight loss, stool consistency, and histological scoring of colon inflammation and damage.

  • Experimental Autoimmune Encephalomyelitis (EAE) in Mice: The most commonly used animal model for multiple sclerosis, a neuroinflammatory disease.[6] This model would be appropriate if exploring the neuroprotective and anti-inflammatory effects of the compounds in the central nervous system.

Experimental Protocols

Adherence to established and well-documented protocols is paramount for the generation of reliable and reproducible data. The following sections provide detailed, step-by-step methodologies for the recommended animal models. All preclinical studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[7][8]

Protocol 1: TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This protocol is designed to assess the protective effects of a test compound against TNFα-induced lethal shock.

Materials:

  • Male C57BL/6 mice, 8-10 weeks old

  • Recombinant murine TNFα

  • This compound test compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile saline

  • Rectal thermometer

  • Standard animal housing and care facilities

Experimental Workflow:

SIRS_Workflow acclimatization Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (Body Weight, Temperature) randomization->baseline dosing Compound Administration (e.g., Oral Gavage) baseline->dosing tnfa_challenge TNFα Challenge (Intraperitoneal Injection) dosing->tnfa_challenge 30-60 min post-dose monitoring Monitor Temperature and Survival tnfa_challenge->monitoring Hourly for 6-8h, then periodically for 48h endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for the TNFα-Induced SIRS Model.

Step-by-Step Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control). A typical group size is 8-10 mice.

  • Baseline Measurements: Record the body weight and baseline rectal temperature of each mouse.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the TNFα challenge. The volume should be appropriate for the mouse's weight.

  • TNFα Challenge: After the appropriate absorption time for the compound (typically 30-60 minutes for oral administration), administer a lethal dose of murine TNFα (e.g., 20-30 µ g/mouse ) via intraperitoneal (IP) injection.

  • Monitoring:

    • Measure rectal temperature at regular intervals (e.g., every hour for the first 6-8 hours, then periodically).

    • Monitor survival rates closely over a 48-hour period.

  • Endpoint Analysis: The primary endpoints are the change in body temperature over time and the overall survival rate.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Nadir Temperature (°C)Survival Rate (%)
Vehicle-25.5 ± 1.20
Compound X1032.1 ± 0.860
Compound X3035.5 ± 0.5 100
Positive Control1034.8 ± 0.6 100
*p < 0.05, *p < 0.01 compared to Vehicle group
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the induction and assessment of arthritis for testing the efficacy of anti-inflammatory compounds.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound test compound

  • Vehicle

  • Calipers for paw thickness measurement

Experimental Workflow:

CIA_Workflow acclimatization Acclimatization (1 week) primary_immunization Primary Immunization (CII in CFA, Day 0) acclimatization->primary_immunization booster_immunization Booster Immunization (CII in IFA, Day 21) primary_immunization->booster_immunization onset_monitoring Monitor for Arthritis Onset (approx. Day 24-28) booster_immunization->onset_monitoring treatment_initiation Initiate Dosing upon Arthritis Onset onset_monitoring->treatment_initiation scoring Clinical Scoring & Paw Measurement (3x per week) treatment_initiation->scoring termination Study Termination (e.g., Day 42-56) scoring->termination analysis Histopathology & Biomarker Analysis termination->analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.

Step-by-Step Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant. Inject 100 µL of this emulsion intradermally, 1-2 cm from the site of the primary injection.

  • Monitoring for Onset: Begin monitoring mice for signs of arthritis (redness and swelling of the paws) around day 24.

  • Treatment Initiation: Once a mouse develops clinical signs of arthritis (clinical score ≥ 1), randomize it into a treatment group and begin daily administration of the test compound or vehicle.

  • Clinical Assessment: Score the severity of arthritis in each paw 3 times a week based on a standardized scale (e.g., 0-4 per paw, for a maximum score of 16 per mouse). Measure paw thickness using calipers.

  • Termination and Analysis: At the end of the study (e.g., day 42-56), euthanize the mice. Collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for cytokine analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle-10.2 ± 1.53.8 ± 0.3
Compound X105.1 ± 1.12.9 ± 0.2
Compound X302.5 ± 0.8 2.4 ± 0.1
Positive Control12.8 ± 0.7 2.5 ± 0.2
*p < 0.05, *p < 0.01 compared to Vehicle group

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental outcomes, each protocol should incorporate a self-validating system:

  • Positive Controls: Include a well-characterized compound with a known mechanism of action (e.g., a different RIPK1 inhibitor or a standard-of-care therapeutic for the specific disease model). This validates the model's responsiveness and provides a benchmark for the test compound's efficacy.

  • Vehicle Controls: Essential for demonstrating that the observed effects are due to the test compound and not the delivery vehicle.

  • Blinded Assessment: Whenever possible, clinical scoring and histological analysis should be performed by an individual blinded to the treatment groups to prevent observer bias.

  • Statistical Power: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect statistically significant differences.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel RIPK1 inhibitors for the treatment of inflammatory diseases. The animal models and protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of these compounds. Initial testing in the TNFα-induced SIRS model can provide rapid proof-of-concept, while chronic models like CIA and DSS-induced colitis can establish broader therapeutic potential. A systematic and rigorous approach to preclinical animal testing is crucial for the successful translation of these promising compounds into clinical candidates.

References

The Versatile 7-Azaindolin-2-one Scaffold: A Guide to its Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, commonly known in the field as 7-azaindolin-2-one, has emerged as a particularly fruitful scaffold. Its rigid, bicyclic structure, featuring a strategic arrangement of hydrogen bond donors and acceptors, makes it an exceptional bioisostere for the hinge-binding motifs of various protein kinases. This unique characteristic has propelled its use in the development of a new generation of targeted therapeutics for a range of diseases, from cancer to chronic inflammatory conditions.

This guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its diverse applications in targeting key signaling pathways, and provide detailed, field-proven protocols for its biological evaluation.

Synthesis of the this compound Core

While numerous publications describe the synthesis of derivatives of 7-azaindolin-2-one, a detailed, standalone protocol for the parent scaffold is less commonly reported. However, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and analogous transformations reported in the literature. A common strategy involves the construction of the 7-azaindole ring system followed by selective oxidation.

A proposed synthetic pathway initiates from readily available 2-amino-3-methylpyridine.

G cluster_synthesis Proposed Synthesis of this compound Start 2-Amino-3-methylpyridine Step1 Protection of amino group (e.g., Boc) Step2 Benzylic bromination (NBS, AIBN) Step3 Cyanation (NaCN) Step4 Base-mediated cyclization Step5 Oxidation of pyrrole ring Final This compound

Caption: Proposed synthetic workflow for the 7-azaindolin-2-one scaffold.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Protection of 2-Amino-3-methylpyridine To a solution of 2-amino-3-methylpyridine in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). The protected intermediate can be isolated by standard workup procedures.

Step 2: Benzylic Bromination The protected 2-(tert-butoxycarbonylamino)-3-methylpyridine is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under inert atmosphere until the starting material is consumed. The product, 2-(tert-butoxycarbonylamino)-3-(bromomethyl)pyridine, is then purified.

Step 3: Cyanation The brominated intermediate is reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield 2-(tert-butoxycarbonylamino)-3-(cyanomethyl)pyridine.

Step 4: Base-Mediated Cyclization The cyano intermediate undergoes intramolecular cyclization upon treatment with a strong base, such as sodium ethoxide in ethanol, to form the 7-azaindole ring.

Step 5: Selective Oxidation to 7-Azaindolin-2-one The resulting 7-azaindole can be selectively oxidized to the corresponding 7-azaindolin-2-one. This transformation can be challenging, but methods involving peroxy acids or other selective oxidizing agents under carefully controlled conditions have been reported for analogous indole systems.

Step 6: Deprotection Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the target compound, this compound.

Medicinal Chemistry Applications: A Scaffold for Potent Kinase Inhibitors

The 7-azaindolin-2-one scaffold has been successfully employed to generate potent and selective inhibitors for a variety of protein kinases implicated in human diseases.

RIPK1 Inhibition for Inflammatory Diseases

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of the necroptosis signaling pathway and is a therapeutic target for inflammatory diseases.[1] Derivatives of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one, a closely related analog, have been developed as potent RIPK1 inhibitors.[1] One such compound, 13c , demonstrated a favorable RIPK1 kinase inhibition with an IC₅₀ value of 59.8 nM and effectively blocked TNFα-induced necroptosis in both human and murine cells.[1]

G cluster_ripk1 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 ComplexI Complex I (Survival/Inflammation) ComplexII Complex IIb (Necrosome) RIPK1-RIPK3-MLKL Necroptosis Necroptosis (Membrane Rupture) Inhibitor 7-Azaindolin-2-one Derivative

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Antitumor Applications through Multi-Kinase Inhibition

Inspired by the multi-targeted kinase inhibitor Sunitinib, which features an oxindole core, researchers have developed 5-bromo-7-azaindolin-2-one derivatives with potent antitumor activity.[2][3] These compounds have shown broad-spectrum antitumor potency, with some derivatives being significantly more potent than Sunitinib against various cancer cell lines, including HepG2, A549, and Skov-3.[2][3]

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference Sunitinib IC₅₀ (µM)
23p HepG22.35731.594
A5492.89149.036
Skov-33.01238.721

Table 1: Antitumor Activity of a 5-bromo-7-azaindolin-2-one derivative (23p) compared to Sunitinib.[2]

Dual GSK3β and Tau Aggregation Inhibition for Neurodegenerative Diseases

Glycogen synthase kinase 3β (GSK3β) and tau protein aggregation are implicated in the pathology of Alzheimer's disease. The azaindolin-2-one scaffold has been utilized to develop dual inhibitors of both GSK3β and tau aggregation.[4] This multi-target approach is a promising strategy for developing effective treatments for neurodegenerative disorders.[4]

PI3K/AKT/mTOR Pathway Inhibition in Oncology

The phosphoinositide 3-kinase (PI3K) pathway is frequently deregulated in cancer. The 7-azaindole scaffold, a close structural relative, has been used to develop potent PI3K inhibitors.[5] These compounds can form two crucial hydrogen bonds with Val882 in the kinase hinge region, leading to potent inhibition at both molecular and cellular levels.[5]

Selective CDK2 Inhibition for Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its hyperactivity is a driver in several cancers. A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which incorporate the 7-azaindolin-2-one core, have been identified as highly selective CDK2 inhibitors.[6] These compounds exhibit excellent selectivity over other CDKs, which is a critical factor in minimizing off-target toxicities.[6]

Application Protocols: Biological Evaluation

This section provides detailed, step-by-step protocols for key assays to evaluate the biological activity of this compound derivatives.

G cluster_workflow General Workflow for In Vitro Kinase Assay Start Prepare Reagents (Buffer, ATP, Substrate, Enzyme, Inhibitor) Step1 Add Inhibitor/ Vehicle to Plate Step2 Add Kinase Enzyme Step3 Initiate Reaction: Add Substrate/ATP Mix Step4 Incubate at 30°C Step5 Stop Reaction & Deplete ATP Step6 Detect ADP (e.g., ADP-Glo™) Step7 Read Luminescence End Data Analysis (IC₅₀ Calculation)

Caption: A generalized workflow for in vitro kinase inhibition assays.

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for high-throughput screening.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of the assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Dilute the RIPK1 enzyme to the desired concentration in Kinase Assay Buffer. Add the diluted enzyme to all wells except the "no enzyme" controls.

  • Reaction Initiation: Prepare a solution of MBP substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding this mixture to all wells. The final ATP concentration should be at or near its Km for RIPK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence ("no enzyme" control) from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Necroptosis Assay

This protocol describes the induction of necroptosis in a human cell line and its inhibition by test compounds.

Materials:

  • Human cell line susceptible to necroptosis (e.g., HT-29, Jurkat)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α)

  • A pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom, white-walled cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induction of Necroptosis: To induce necroptosis, add a combination of TNF-α (e.g., 20-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM) to the wells. Include appropriate controls: untreated cells, cells treated with TNF-α/z-VAD-fmk only (positive control), and cells treated with compounds alone.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: a. Equilibrate the plate to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the TNF-α/z-VAD-fmk treated control (0% protection). Calculate the EC₅₀ value, the concentration at which the compound provides 50% protection from necroptotic cell death.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP has led to the discovery of promising lead compounds for a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued relevance in future drug discovery campaigns. As our understanding of the kinome and its role in disease continues to expand, we can anticipate that the 7-azaindolin-2-one scaffold will be instrumental in the development of the next generation of targeted therapies.

References

Application Note & Protocol: Formulation of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the rational formulation of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic compound belonging to the pyrrolopyridine class, for in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] Due to the prevalence of poor aqueous solubility among new chemical entities (NCEs), which can constitute up to 90% of compounds in development pipelines, robust formulation strategies are critical for achieving adequate systemic exposure in animal models.[3][4] This document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing solution and suspension formulations suitable for oral (PO) and intravenous (IV) administration. The causality behind experimental choices, self-validating quality control (QC) steps, and troubleshooting insights are integrated throughout to ensure scientific integrity and experimental success.

Introduction: The Formulation Challenge

This compound is a member of the pyrrolopyridine (or azaindole) family of compounds, a scaffold of significant interest in drug discovery, particularly for the development of kinase inhibitors.[1][2] Like many NCEs, compounds in this class often exhibit limited aqueous solubility, posing a significant barrier to preclinical development.[3][4] Inadequate formulation can lead to low and erratic bioavailability, compromising the integrity of in vivo studies and potentially causing researchers to misinterpret efficacy or toxicity data.[5]

The primary objective of preclinical formulation is to develop a safe and effective delivery system that ensures the test compound reaches systemic circulation in a consistent and dose-dependent manner.[3][6] This guide provides researchers with the foundational knowledge and practical methodologies to overcome the solubility challenges associated with this compound.

Pre-formulation Assessment: The Scientific Foundation

Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is paramount. This data-driven approach minimizes wasted resources and informs the selection of the most promising formulation pathway.

Physicochemical Property Summary

A summary of known and predicted properties for the parent scaffold and related structures is essential for initial planning.

PropertyEstimated ValueImplication for Formulation
Molecular Formula C₇H₆N₂OLow molecular weight, favorable for absorption.
Molecular Weight ~134.14 g/mol Suggests good potential for passive diffusion if solubilized.[7]
Aqueous Solubility Predicted to be lowPrimary challenge; requires solubility enhancement techniques.[3][4]
Predicted pKa ~3.42 (acidic)Suggests that solubility may be pH-dependent, increasing at higher pH.[7]
Predicted XLogP3 ~0.6Indicates moderate lipophilicity; may be suitable for lipid-based or cosolvent systems.[8]
Workflow for Pre-formulation Assessment

The following diagram outlines the logical flow for initial characterization, which forms the basis for all subsequent formulation decisions.

G cluster_0 Pre-formulation Assessment API Obtain API (1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one) Solubility Kinetic Solubility Screening in Biorelevant Media API->Solubility Initial characterization pH_Sol pH-Solubility Profile (pH 2-10) Solubility->pH_Sol Excipient Excipient Compatibility & Solubility Screen pH_Sol->Excipient Informs vehicle choice Stability Solution Stability (Target Vehicles) Excipient->Stability Test lead candidates Decision Formulation Strategy Decision Stability->Decision

Caption: Workflow for Pre-formulation Characterization.

Protocol: Kinetic Solubility Screening

Objective: To obtain an initial, rapid assessment of the compound's solubility in various aqueous and organic vehicles to guide formulation development.

Materials:

  • This compound (API)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.9% Saline

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Ethanol (EtOH)

  • Tween® 80

  • Hydroxypropyl methylcellulose (HPMC)

  • 96-well plates, analytical balance, vortex mixer, plate reader or HPLC-UV.

Method:

  • Prepare a 10 mM stock solution of the API in 100% DMSO.

  • In a 96-well plate, add 198 µL of each test vehicle (e.g., PBS, 50% PEG400 in water, 10% EtOH in saline) to separate wells.

  • Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect each well for precipitation.

  • (Optional but recommended) Centrifuge the plate and analyze the supernatant by a suitable method (e.g., HPLC-UV) to quantify the amount of dissolved compound.

Interpretation: This screen provides a rank order of solvents and simple cosolvent systems, identifying promising candidates for further development.[3][9]

Formulation Strategies for Oral (PO) Administration

For oral dosing in preclinical studies, the goal is often to achieve sufficient absorption to assess efficacy and toxicology. Solutions are preferred for dose accuracy, but suspensions are a viable and common alternative for poorly soluble compounds.[9][10]

Strategy 1: Oral Solution using a Cosolvent System

Rationale: Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[3][6] This is often the fastest and simplest approach for early-stage studies. A common combination is PEG400, Propylene Glycol (PG), and a surfactant like Tween® 80.

Example Vehicle Composition: A widely used and generally well-tolerated vehicle for rodents is a ternary system.

ComponentPercentage (v/v)Purpose
PEG40040%Primary solubilizing agent.
Propylene Glycol10%Co-solubilizer and viscosity modifier.
Water (or Saline)50%Diluent to reduce viscosity and improve tolerability.
(Optional) Tween® 801-5%Surfactant to improve wetting and prevent precipitation upon dilution in the GI tract.[3]

Protocol: Preparation of a 5 mg/mL Oral Solution

Objective: To prepare a clear, stable solution of this compound for oral gavage.

Materials:

  • API (ensure sufficient quantity for desired volume)

  • PEG400

  • Propylene Glycol (PG)

  • Sterile Water for Injection or 0.9% Saline

  • Glass vial, magnetic stirrer, analytical balance, volumetric pipettes.

Method:

  • Weigh API: Accurately weigh the required amount of API. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Add Cosolvents: In a clean glass vial, add 4 mL of PEG400 and 1 mL of PG.

  • Dissolve API: Add the weighed API to the cosolvent mixture. Place a small magnetic stir bar in the vial and stir. Gentle warming (30-40°C) and/or brief sonication can be used to facilitate dissolution.[6]

  • Visual QC Check 1: Ensure the API is fully dissolved and the solution is clear before proceeding. If not, the drug concentration may exceed its solubility in this system.

  • Add Aqueous Phase: Slowly add 5 mL of sterile water while stirring to bring the total volume to 10 mL.

  • Final QC Check 2 (Self-Validation):

    • Clarity: The final solution must be clear and free of any visible particulates.

    • pH: Measure the pH of the final formulation. Ensure it is within a tolerable range for oral administration (typically pH 3-9).

    • Stability: Let the solution stand for at least 2-4 hours (or overnight if possible) at room temperature and re-inspect for any signs of precipitation.

  • Storage: Store at 2-8°C, protected from light. It is best practice to prepare formulations fresh before each use.[9]

Strategy 2: Oral Suspension

Rationale: If a suitable solution cannot be achieved at the required concentration, a suspension is the next logical choice.[9] A suspension consists of fine drug particles dispersed in an aqueous vehicle containing a suspending agent to ensure dose uniformity.

Example Vehicle Composition:

ComponentPercentage (w/v)Purpose
Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC)0.5 - 1.0%Suspending/viscosity-modifying agent to prevent rapid settling of particles.[9][10]
Tween® 800.1 - 0.5%Wetting agent to ensure drug particles are properly dispersed in the aqueous vehicle.
Water (or PBS, pH 7.4)q.s. to 100%Vehicle.

Protocol: Preparation of a 10 mg/mL Oral Suspension

Objective: To prepare a uniform, re-dispersible suspension for oral gavage.

Materials:

  • API (micronized, if available, to improve dissolution)

  • HPMC (or CMC)

  • Tween® 80

  • Sterile Water

  • Mortar and pestle, homogenizer (optional), magnetic stirrer.

Method:

  • Prepare Vehicle: In a beaker, slowly add 0.5 g of HPMC to ~80 mL of stirring sterile water. Stir until fully hydrated and dissolved (this can take time). Add 0.1 mL of Tween® 80 and stir to combine.

  • Triturate API: Weigh 100 mg of API for a 10 mL final volume. Place it in a mortar and add a few drops of the prepared vehicle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Incorporate Paste: Gradually add the remaining vehicle to the paste in the mortar while mixing continuously.

  • Homogenize: Transfer the mixture to a graduated cylinder or vial. Use a magnetic stirrer to mix for at least 30 minutes. For improved uniformity, a brief treatment with a rotor-stator homogenizer can be beneficial.

  • QS to Volume: Adjust the final volume to 10 mL with the vehicle.

  • Final QC Check (Self-Validation):

    • Homogeneity: The suspension should appear uniform. Vigorously shake/vortex before each dose administration.

    • Re-suspendability: Allow the suspension to sit for 30 minutes. It should be easily re-suspended to a uniform state with gentle shaking.

    • Particle Size (Optional): Microscopic evaluation can confirm the absence of large agglomerates.

  • Dosing: Use a magnetic stirrer to keep the suspension mixed during dose aspiration to ensure each animal receives the correct amount of drug.

Formulation Strategies for Intravenous (IV) Administration

IV formulations have the strictest requirements. They must be sterile, isotonic, and free of particulates to prevent capillary blockade.[6] Therefore, only true solutions are acceptable.

Decision Tree for IV Formulation

The choice of IV vehicle is critical and must prioritize animal safety.

G cluster_1 IV Formulation Decision Pathway Start Target IV Dose & Concentration? Aqueous Test Solubility in Aqueous Buffer (e.g., Saline, PBS) Start->Aqueous pH_Mod Can pH Adjustment (pH 3-9) Solubilize? Aqueous->pH_Mod Cosolvent Test Cosolvent Systems (e.g., 10% DMSO, 30% PEG400) pH_Mod->Cosolvent No Success Final Formulation: Sterile Filter & QC pH_Mod->Success Yes Cyclodextrin Test Cyclodextrin (e.g., HP-β-CD) Cosolvent->Cyclodextrin No Cosolvent->Success Yes, & Tolerated Cyclodextrin->Success Yes Fail Re-evaluate Dose or Consider Advanced Formulation (e.g., Nanosuspension) Cyclodextrin->Fail No

Caption: Decision Tree for IV Formulation Development.

Strategy: IV Solution using a Solubilizing Excipient

Rationale: For IV administration, cosolvents like DMSO or solubilizing agents like cyclodextrins are often necessary.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice as it can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[9][11]

Example Vehicle Composition:

ComponentPercentage (w/v or v/v)Purpose
HP-β-CD10-40% (w/v)Solubilizing agent via inclusion complex formation.
DMSO5-10% (v/v)Potent solubilizing cosolvent. Must be kept low to minimize toxicity.
PEG40010-30% (v/v)A gentler cosolvent, often used in combination.
Saline (0.9%)q.s. to 100%Isotonic vehicle.

Protocol: Preparation of a 1 mg/mL IV Solution using HP-β-CD

Objective: To prepare a sterile, clear solution suitable for intravenous injection.

Materials:

  • API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.9% Sterile Saline for Injection

  • Sterile vials, magnetic stirrer, analytical balance.

  • 0.22 µm sterile syringe filter.

Method:

  • Prepare Vehicle: In a sterile vial, dissolve 2.0 g of HP-β-CD in approximately 8 mL of 0.9% sterile saline. Stir until the cyclodextrin is completely dissolved. This may require gentle warming.

  • Weigh API: Accurately weigh 10 mg of the API.

  • Dissolve API: Add the API to the HP-β-CD solution. Stir vigorously. Sonication can significantly aid in the formation of the inclusion complex and speed up dissolution.

  • Visual QC Check 1: The solution must be perfectly clear. Any haze or particulates indicate incomplete dissolution or insolubility.

  • QS to Volume: Once clear, adjust the final volume to 10 mL with 0.9% sterile saline.

  • Sterile Filtration (Critical Step): Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) and slowly push the solution through the filter into a final sterile vial. This step removes any potential microbial contamination and undissolved micro-precipitates.

  • Final QC Check 2 (Self-Validation):

    • Clarity: The final filtered product must be crystal clear when viewed against a black and white background.

    • Precipitation upon Dilution: Perform a small-scale test by diluting an aliquot of the formulation with saline or plasma to simulate in vivo conditions and check for precipitation.

    • Concentration Verification: An HPLC-UV analysis should be performed on the final filtered solution to confirm the target concentration was achieved and that no drug was lost during filtration.

Excipient Compatibility Considerations

Drug-excipient incompatibility can lead to degradation of the active ingredient, altering the delivered dose and potentially forming toxic byproducts.[12][13] While a full compatibility screen is extensive, researchers should be aware of potential issues.

  • pH: The pyrrolopyridine scaffold may be susceptible to hydrolysis at extreme pH values. Formulations should be maintained in a neutral to slightly acidic range where the compound is most stable.

  • Oxidation: Avoid excipients with reactive peroxides.

  • Maillard Reaction: Although the core structure does not have a primary amine, derivatives might. If so, avoid reducing sugars like lactose as excipients, which can cause browning and degradation.[13][14]

A simple compatibility check involves preparing binary mixtures of the drug with each potential excipient, stressing them with heat and humidity (e.g., 50°C/75% RH for 1 week), and then analyzing for degradation products via HPLC.[12]

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. There is no single "best" formulation; the optimal choice depends on the required dose, the route of administration, and the specific animal model. By following a systematic approach of pre-formulation assessment, rational vehicle selection, and rigorous, self-validating preparation protocols, researchers can develop robust formulations that deliver the compound reliably. This enables the acquisition of high-quality, reproducible data, which is essential for advancing promising compounds through the drug development pipeline.

References

Troubleshooting & Optimization

Improving the yield of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable scaffold in medicinal chemistry, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its parent structure, 7-azaindole, are foundational to numerous clinically significant drugs.[1] Their synthesis, however, can be challenging due to the electronic properties of the pyridine ring and the potential for multiple side reactions.[1] This technical support center provides targeted troubleshooting guides and FAQs to assist researchers in overcoming common hurdles and optimizing the yield and purity of their synthesis.

As a Senior Application Scientist, this guide is structured to move from common, high-level problems to more specific, mechanistically-driven issues, providing not just solutions but the underlying rationale for each recommendation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized to address the most pressing issues encountered during the synthesis of this compound and related 7-azaindole structures.

Issue 1: Low or No Product Yield

Low product yield is the most frequent challenge. The causes can range from suboptimal reaction conditions to the purity of starting materials.

Q1: My reaction is failing entirely or providing yields below 20%. What are the first things I should investigate?

A1: When facing drastically low yields, a systematic review of the core reaction parameters is essential. Traditional indole syntheses like the Fischer or Bartoli methods are often less effective for azaindoles because the pyridine ring is electron-deficient, hindering key cyclization steps.[1]

Start by addressing these three pillars:

  • Purity and Integrity of Starting Materials:

    • Pyridine Derivatives: Ensure the starting pyridine material (e.g., a substituted 2-fluoro-3-picoline or 2-aminopyridine) is pure and dry. Impurities can interfere with sensitive organometallic catalysts or strong bases.

    • Reagents: Reagents like aldehydes or ketones must be free of acidic or oxidized impurities. For moisture-sensitive reactions, ensure all reagents are anhydrous.

  • Reaction Conditions:

    • Atmosphere: Many syntheses involving strong bases (like LDA) or palladium catalysts are highly sensitive to air and moisture. Ensure the reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon).

    • Temperature Control: Precise temperature control is critical. For instance, in LDA-mediated condensations, side reactions like picoline dimerization can occur at higher temperatures.[2] Maintain the recommended temperature profile throughout the reaction.

  • Reagent Stoichiometry and Addition Order:

    • Using an insufficient amount of a key reagent, like the base, can halt the reaction. Conversely, a large excess can promote side reactions.

    • In multi-step, one-pot syntheses, the order of addition is crucial. For example, in a Chichibabin-type cyclization, adding the picoline to a pre-formed solution of LDA and benzonitrile can improve yields compared to other addition sequences.[2]

Below is a workflow to systematically troubleshoot low-yield issues.

G start Low or No Yield Observed purity Verify Starting Material Purity & Integrity start->purity conditions Review Reaction Conditions start->conditions reagents Assess Reagent Activity & Stoichiometry start->reagents purity_dry Confirm Anhydrous Reagents/Solvents purity->purity_dry purity_repurify Repurify/Re-characterize Starting Materials (NMR, GC-MS) purity->purity_repurify cond_inert Ensure Rigorously Inert Atmosphere (N2/Ar) conditions->cond_inert cond_temp Calibrate Thermocouple & Verify Temperature Profile conditions->cond_temp cond_order Confirm Correct Order of Addition conditions->cond_order reagent_base Titrate Strong Bases (LDA, n-BuLi) Before Use reagents->reagent_base reagent_pd Use Fresh/Active Palladium Catalyst reagents->reagent_pd reagent_ratio Re-check Stoichiometric Ratios reagents->reagent_ratio solution Re-run Experiment with Verified Parameters purity_repurify->solution cond_order->solution reagent_ratio->solution

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I am using a strong base like LDA or a silylamide, but the results are inconsistent. What could be the cause?

A2: The choice and handling of strong bases are paramount. In syntheses starting from materials like 2-fluoro-3-picoline, the base deprotonates the methyl group to initiate the reaction. The counterion of the base can significantly influence the reaction pathway.

A study by the Royal Society of Chemistry demonstrated that in the reaction between 2-fluoro-3-picoline and an arylaldehyde, the choice of alkali-amide base dictates the product. Using KN(SiMe3)2 favors the formation of the 7-azaindole, while LiN(SiMe3)2 leads to the 7-azaindoline.[1] This highlights the sensitivity of the reaction to the metallic counterion.

BaseCommon SolventTypical Temperature (°C)Outcome/ConsiderationsReference
LDA THF-78 to -40Highly effective but prone to side reactions with nitriles and can cause picoline dimerization if not controlled.[2]--INVALID-LINK--
KN(SiMe3)2 Diisopropyl ether110Favors formation of 7-azaindoles in certain domino reactions.--INVALID-LINK--
LiN(SiMe3)2 Diisopropyl ether110Can selectively produce the reduced 7-azaindoline core instead of the desired azaindole.[1]--INVALID-LINK--

Best Practices:

  • Titrate Your Base: Always titrate strong bases like LDA or n-BuLi before use to determine their exact molarity.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Trace amounts of water will quench the base and kill the reaction.

  • Low-Temperature Addition: Add the base slowly to the reaction mixture at the recommended low temperature (e.g., -78 °C) to dissipate heat and prevent degradation and side reactions.

Issue 2: Significant Impurity and Byproduct Formation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with the desired pathway.

Q1: My reaction produces a complex mixture of products. What are the most common side reactions?

A1: The nature of the byproducts is highly dependent on your synthetic route. However, some common side reactions include:

  • Picoline Dimerization: In reactions using metallated picolines (e.g., from reacting 2-fluoro-3-picoline with LDA), the resulting benzyllithium-type intermediate is highly nucleophilic. It can attack a molecule of the starting picoline in a 1,4-addition, leading to dimers and other complex byproducts.[2] This is often exacerbated by slow consumption of the intermediate or elevated temperatures.

  • Base Addition to Nitriles: If your synthesis involves a nitrile (e.g., benzonitrile), strong bases like LDA can add directly to the nitrile group. This creates a non-productive intermediate that consumes your base.[2]

  • Incomplete Cyclization or Rearrangement: In palladium-catalyzed reactions, such as those involving Sonogashira coupling followed by cyclization, the reaction may stall after the initial coupling step if the cyclization conditions (e.g., base, temperature) are not optimal.[3]

  • Reduction at C-4: In Buchwald-Hartwig amination reactions on a 4-chloropyrrolopyridine scaffold, reduction of the C-Cl bond can be a competing side reaction, leading to the des-chloro byproduct.[4]

Mitigation Strategies:

  • To minimize dimerization, ensure the subsequent electrophile is present to trap the metallated intermediate quickly. Reversing the order of addition can sometimes solve this.[2]

  • For palladium-catalyzed reactions, careful selection of the ligand (e.g., RuPhos, XPhos) and pre-catalyst can significantly improve chemoselectivity and minimize side reactions like reduction.[4]

G Picoline 2-Fluoro-3-Picoline Intermediate Metallated Picoline (Nucleophilic Intermediate) Picoline->Intermediate + Base Base Strong Base (e.g., LDA) Base->Intermediate SideReaction2 Side Reaction: Base adds to Nitrile Base->SideReaction2 + Nitrile [Side Pathway] DesiredProduct Desired Cyclization (7-Azaindole) Intermediate->DesiredProduct + Electrophile (Nitrile) [Desired Pathway] SideReaction1 Side Reaction: Dimerization Intermediate->SideReaction1 + another Picoline molecule [Side Pathway] Nitrile Electrophile (e.g., Benzonitrile) Nitrile->DesiredProduct

Caption: Competing reaction pathways in a Chichibabin-type synthesis.

Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure this compound can be difficult due to its polarity and potential for forming tenacious impurities.

Q1: I am finding it difficult to purify my final product via column chromatography. What solvent systems and techniques are recommended?

A1: The pyrrolo[2,3-c]pyridin-7-one core is polar and possesses both hydrogen bond donor (N-H) and acceptor (C=O, pyridine N) sites. This can lead to tailing or poor separation on silica gel.

Recommended Purification Protocol:

  • Initial Workup: Start with a standard aqueous workup. An acid/base wash can be effective for removing certain impurities. Given the amphoteric nature of the azaindole core, be cautious with pH to avoid partitioning your product into the aqueous layer.

  • Column Chromatography:

    • Solvent System: A gradient elution is often most effective. Start with a less polar system (e.g., 100% Dichloromethane or 98:2 DCM:Methanol) and gradually increase the polarity by adding methanol. Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can help prevent tailing by neutralizing acidic sites on the silica gel.

    • Alternative Sorbents: If silica gel fails, consider using alumina (neutral or basic) or C18 reverse-phase silica for very polar compounds.

  • Recrystallization: If the product is sufficiently pure (>90%) after chromatography, recrystallization can be an excellent final polishing step. Common solvents include ethyl acetate, acetonitrile, or mixtures like ethanol/water.

References

Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for researchers and drug development professionals encountering solubility challenges with 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its analogs. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the underlying solubility issues and a logical framework for developing robust formulation strategies.

Introduction: Deconstructing the Solubility Challenge

This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, a scaffold known for its diverse biological activities.[1] However, its planar structure, combined with the presence of hydrogen bond donors and acceptors, often leads to high crystal lattice energy. This strong intermolecular bonding makes it highly resistant to dissolution in aqueous media, a critical barrier for both in vitro assays and in vivo studies. This guide provides a systematic approach to deconstruct and overcome this fundamental challenge.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: I can't get the compound to dissolve in standard aqueous buffers like PBS. What is the fundamental reason for this poor solubility?

Answer: The poor aqueous solubility is a direct consequence of the molecule's physicochemical properties. The pyrrolopyrimidine core is largely hydrophobic. Furthermore, the N-H group on the pyrrole ring and the carbonyl (C=O) group on the pyridinone ring are prime sites for strong, intermolecular hydrogen bonding. In the solid state, these forces lock the molecules into a highly stable crystal lattice. Water, a polar solvent, cannot effectively break down this lattice, resulting in negligible solubility. Overcoming this requires strategies that either disrupt these intermolecular forces or bypass the need for true aqueous dissolution altogether.

Q2: What are the recommended primary solvents for creating a stock solution?

Answer: For initial solubilization and the creation of high-concentration stock solutions, polar aprotic solvents are the industry standard. We recommend the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO): An exceptionally strong solvent for a wide range of organic molecules. It is a common choice for preparing stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): A viable alternative to DMSO with similar solubilizing power.

  • N-Methyl-2-pyrrolidone (NMP): Can be used if DMSO or DMF are incompatible with your experimental system.

Workflow: Always dissolve the compound in a minimal amount of one of these solvents to create a concentrated primary stock (e.g., 10-50 mM). This stock can then be serially diluted for your experiments. A similar compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is noted to be soluble in DMSO, ethyl acetate, and methanol.[2][3]

Q3: My compound dissolves perfectly in DMSO, but crashes out (precipitates) as soon as I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as precipitation upon dilution, is a classic sign of a poorly soluble compound. The DMSO keeps it in solution, but the final aqueous environment cannot. Here are several field-proven techniques to mitigate this:

  • Co-solvency: This is often the first and simplest strategy to try.[4] By adding a water-miscible organic solvent to your final aqueous buffer, you can increase the overall "solvating power" of the medium.[5]

    • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.

    • Practical Tip: Prepare your final buffer with 5-10% of a co-solvent before adding your DMSO stock. This can significantly improve solubility.[6][7]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. Your compound can be encapsulated within these cores, effectively keeping it dispersed.[8]

    • Recommended Surfactants: Tween® 80, Cremophor® EL.

    • Practical Tip: A final concentration of 0.1% to 1% surfactant in your assay buffer is a typical starting point.

  • Kinetic vs. Thermodynamic Solubility: When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously. This rapid dispersion can create a temporary, supersaturated "kinetic" solution that may be stable long enough to complete your experiment before precipitation occurs.

Q4: Can I manipulate the pH of my solution to improve solubility?

Answer: Yes, pH modification can be a powerful tool for compounds with ionizable groups.[9][10] The pyrrolopyrimidine scaffold contains nitrogen atoms that can be protonated (act as a base) under acidic conditions, forming a more soluble salt.[11] Conversely, the N-H proton can sometimes be removed under basic conditions.

  • Strategy: You must experimentally determine the pH-solubility profile. Prepare a series of buffers across a range of pH values (e.g., pH 2 to pH 10) and measure the solubility at each point. This will reveal if your compound is more soluble in acidic or basic conditions.

  • Caution: Ensure the selected pH is compatible with your experimental system (e.g., cell culture, enzyme activity), as extreme pH can be detrimental.[6]

Q5: For in vivo studies, these simple formulations are not sufficient. What are the next-level strategies?

Answer: For preclinical and clinical development, more advanced formulation strategies are essential. These aim to enhance oral bioavailability for poorly soluble drugs.[6][12]

  • Cyclodextrin Complexation: Cyclodextrins are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate your compound, forming an "inclusion complex" that is readily soluble in water.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.[13]

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[18][19] The crystalline (highly ordered) form of your compound is converted into a high-energy amorphous (disordered) state by dispersing it within a polymer matrix.[20][21][22] This amorphous form dissolves much more readily. Common techniques to create ASDs include hot-melt extrusion and spray drying.[20][21]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can be highly effective.[23][24] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form a fine emulsion in the gut, which enhances absorption.[25][26][27]

Part 2: Key Experimental Protocols & Data

This section provides standardized, step-by-step methodologies for characterizing and improving the solubility of your compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This is the gold-standard method for measuring the true equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

  • This compound (crystalline powder)

  • Test vehicles (e.g., Water, PBS pH 7.4, 0.1 M HCl, 10% PEG 400 in water)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25 °C)

  • Centrifuge capable of >10,000 x g

  • Calibrated HPLC system with a suitable analytical column (e.g., C18) and a validated detection method (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end.

  • Add a precise volume of the test vehicle (e.g., 1 mL) to the vial.

  • Seal the vials securely and place them on the orbital shaker.

  • Incubate for 24-48 hours at a constant temperature to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed for 15-20 minutes to pellet all undissolved material.

  • Carefully withdraw a known volume of the clear supernatant. Do not disturb the pellet.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your HPLC calibration curve.

  • Quantify the concentration using the pre-established HPLC method.

Illustrative Data Summary:

The following table presents hypothetical data to illustrate the expected outcomes from solubility experiments.

Formulation VehicleTemperature (°C)Expected Solubility (µg/mL)Rationale for Improvement
Deionized Water25< 1Baseline - high crystal lattice energy
PBS (pH 7.4)25~1Minimal change from water
0.1 M HCl (pH ~1)2510 - 50Potential salt formation via protonation
10% PEG 400 / 90% Water2550 - 200Co-solvency effect reduces medium polarity
5% (w/v) HP-β-CD in Water25200 - 1000+Inclusion complexation shields the hydrophobic molecule
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a clear, aqueous formulation of the compound for in vitro or in vivo use by forming an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous vehicle (e.g., Deionized water, Saline)

  • Magnetic stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the desired final concentration of HP-β-CD (e.g., 10% w/v, which is 100 mg/mL).

  • Weigh the required amount of HP-β-CD and dissolve it completely in the aqueous vehicle with stirring.

  • Weigh the required amount of this compound.

  • Slowly add the powdered compound to the stirring HP-β-CD solution.

  • Allow the mixture to stir for several hours (4-24 hours) at room temperature. The solution should gradually clarify as the inclusion complex forms. Gentle heating (40-50°C) can sometimes accelerate this process if the compound is stable.

  • Once fully dissolved, visually inspect for any remaining particulates.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Part 3: Visualized Workflows and Mechanisms

Logical Workflow for Solubility Enhancement

This diagram provides a step-by-step decision-making process for researchers facing solubility issues.

G cluster_start Phase 1: Initial Assessment cluster_invitro Phase 2: In Vitro Formulation cluster_invivo Phase 3: Advanced Formulation (In Vivo) start Poor Aqueous Solubility Identified stock_sol Prepare concentrated stock in DMSO/DMF start->stock_sol precip Precipitation upon aqueous dilution? stock_sol->precip cosolvent Strategy 1: Add Co-solvents (PEG 400, PG) precip->cosolvent Yes surfactant Strategy 2: Add Surfactants (Tween 80) precip->surfactant Yes ph_mod Strategy 3: pH Modification (Determine pH-solubility profile) precip->ph_mod Yes advanced Need higher concentration / bioavailability? precip->advanced No, but need higher dose cosolvent->advanced end Proceed with Experiment cosolvent->end surfactant->advanced surfactant->end ph_mod->advanced ph_mod->end cyclodextrin Cyclodextrin Complexation (HP-β-CD) advanced->cyclodextrin Yes asd Amorphous Solid Dispersion (Spray Dry, HME) advanced->asd Yes lipid Lipid-Based System (SEDDS) advanced->lipid Yes cyclodextrin->end asd->end lipid->end

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates the formation of an inclusion complex, which is central to how cyclodextrins improve solubility.

G cluster_system Aqueous System cd Hydrophilic Exterior Hydrophobic Interior (Cavity) water1 Water cd:ext->water1 Soluble (Hydrophilic Interaction) drug Poorly Soluble Drug drug->cd:int Encapsulation (Hydrophobic Interaction) water2 Water water3 Water

Caption: A cyclodextrin encapsulates a hydrophobic drug, presenting a soluble exterior.

References

Technical Support Center: Optimizing Reaction Conditions for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of modifying this important heterocyclic scaffold.

The this compound core, a derivative of 7-azaindole, is a key structural motif in many biologically active compounds. Its successful derivatization is often a critical step in the synthesis of novel therapeutic agents. This guide provides practical, field-proven insights to help you overcome common experimental hurdles and optimize your reaction conditions for maximal yield and purity.

I. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the derivatization of the this compound scaffold.

N-Alkylation Reactions

Alkylation of the pyrrole nitrogen (N-1) or the lactam nitrogen (N-6) is a common strategy for introducing diversity. However, issues such as low reactivity, side reactions, and poor selectivity are frequently encountered.

Q1: My N-alkylation reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in N-alkylation of the pyrrolo[2,3-c]pyridin-7-one core often stems from insufficient deprotonation of the N-H bond, poor nucleophilicity of the resulting anion, or steric hindrance. The lactam N-H is less acidic than the pyrrole N-H, making its alkylation more challenging.

Causality and Optimization Strategy:

  • Base Selection is Critical: The pKa of the N-H bond dictates the choice of base. For the more acidic pyrrole N-H, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient. For the less acidic lactam N-H, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or DMF is typically required. The use of stronger bases can significantly increase the rate of reaction.

  • Solvent Effects: The solvent plays a crucial role in solvating the base and the substrate. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature Optimization: Increasing the reaction temperature can overcome the activation energy barrier. However, excessive heat may lead to decomposition of the starting material or the product. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS is recommended.

  • Activating the Electrophile: If using an alkyl halide, switching from a chloride to a bromide or an iodide can increase the reaction rate due to better leaving group ability.

Q2: I am observing di-alkylation or alkylation at an undesired position. How can I improve the selectivity?

A2: The presence of two reactive N-H groups (pyrrole and lactam) can lead to a mixture of mono- and di-alkylated products. The pyrrole nitrogen is generally more nucleophilic and will react preferentially under milder conditions.

Causality and Optimization Strategy:

  • Stoichiometry and Order of Addition: Use of a slight excess of the base (1.1-1.2 equivalents) and a controlled amount of the alkylating agent (1.0-1.1 equivalents) can favor mono-alkylation. Adding the alkylating agent slowly to the deprotonated substrate can also help minimize di-alkylation.

  • Protecting Group Strategy: To achieve selective alkylation, especially at the less reactive lactam nitrogen, a protecting group strategy is often necessary. The more reactive pyrrole nitrogen can be protected with a suitable group (e.g., Boc or SEM), followed by alkylation of the lactam nitrogen, and subsequent deprotection.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more nucleophilic site.

Diagram: N-Alkylation Troubleshooting Workflow

start Low Conversion in N-Alkylation base Inadequate Deprotonation (Check Base Strength) start->base temp High Activation Energy (Optimize Temperature) start->temp solvent Poor Solubility (Solvent Choice) start->solvent solution1 Use Stronger Base (NaH, t-BuOK) base->solution1 solution2 Increase Temperature Incrementally temp->solution2 solution3 Use Polar Aprotic Solvent (DMF, THF) solvent->solution3

Caption: Troubleshooting workflow for low N-alkylation conversion.

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, enabling the introduction of aryl or heteroaryl moieties. However, reactions involving nitrogen-containing heterocycles can be challenging.

Q1: My Suzuki-Miyaura coupling reaction with a halogenated pyrrolo[2,3-c]pyridin-7-one is giving low yields or fails completely. What are the common pitfalls?

A1: Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles are often due to catalyst inhibition by the nitrogen lone pairs, decomposition of the boronic acid, or inefficient transmetalation.[1]

Causality and Optimization Strategy:

  • Catalyst and Ligand Selection: The nitrogen atoms in the heterocyclic core can coordinate to the palladium center and inhibit its catalytic activity. Using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[2] Pre-catalysts like XPhos Pd G3 are often more effective as they are more stable and generate the active Pd(0) species more reliably.[2]

  • Base and Solvent System: The choice of base is crucial for the transmetalation step. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reactants.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under the reaction conditions. Using a boronic ester (e.g., a pinacol ester) can improve stability. Alternatively, using anhydrous conditions and a fluoride source (e.g., KF) as the base can sometimes suppress this side reaction.[3]

  • Degassing: Thoroughly degassing the solvent and reaction mixture to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the homocoupling of the boronic acid.[4]

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes this side reaction. Dehalogenation is typically a result of a competing reduction pathway.

Causality and Optimization Strategy:

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). All solvents and reagents should be properly degassed.

  • Ligand Choice: Bulky electron-donating ligands can favor the desired cross-coupling pathway over side reactions.[2]

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. It is important to find the optimal temperature that balances reaction rate and selectivity.

Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts are often more stable and efficient.[2]
Ligand Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos)Bulky and electron-rich, they prevent catalyst inhibition by nitrogen lone pairs and promote reductive elimination.[2]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases that effectively promote the transmetalation step.[2]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OA mixed solvent system to dissolve all reactants.
Temperature 80-110 °CSufficient to drive the reaction to completion without significant decomposition.

II. Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the this compound core is more reactive towards electrophiles?

A1: The pyrrole nitrogen (N-1) is generally more nucleophilic and acidic than the lactam nitrogen (N-6). Therefore, under neutral or mildly basic conditions, reactions with electrophiles will preferentially occur at the N-1 position. To target the N-6 position, protection of the N-1 position is often required.

Q2: What are the best protecting groups for the pyrrole and lactam nitrogens?

A2:

  • Pyrrole Nitrogen (N-1): The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction (using Boc₂O and a base like DMAP) and removal under acidic conditions (e.g., TFA in DCM).[5][6] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is another effective protecting group, which can be introduced using SEM-Cl and a base like NaH.[3] SEM is stable to a wide range of conditions and can be removed with a fluoride source (e.g., TBAF) or strong acid.[3]

  • Lactam Nitrogen (N-6): Due to the lower reactivity of the lactam nitrogen, more robust protecting groups are sometimes needed. However, often the strategy involves protecting the more reactive pyrrole nitrogen first.

Q3: I am having trouble with the solubility of my starting material or product. What can I do?

A3: Poor solubility is a common issue with planar, heterocyclic compounds.

  • For the reaction: Using a more polar aprotic solvent like DMF or DMSO can help. Gentle heating can also improve solubility.

  • For purification and analysis: A mixed solvent system may be necessary for chromatography. For NMR analysis, deuterated DMSO (DMSO-d₆) or DMF (DMF-d₇) are often good choices for dissolving polar compounds.

  • For final compounds: Formulation strategies such as using co-solvents, preparing salts, or creating amorphous solid dispersions can be explored to improve aqueous solubility for biological assays.

Q4: How can I purify my derivatized this compound product? The compound seems to be very polar and streaks on the silica gel column.

A4: The purification of polar, nitrogen-containing heterocycles by silica gel chromatography can be challenging due to strong interactions with the acidic silanol groups on the silica surface.[7]

  • Solvent System Modification: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to neutralize the acidic sites on the silica gel and reduce peak tailing.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).

  • Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can provide better separation than isocratic elution.[8]

Diagram: General Derivatization Strategy

start This compound protect Protect N-1 (e.g., Boc, SEM) start->protect Selective Derivatization derivatize Derivatize at desired position (N-6 Alkylation, C-X Suzuki, etc.) start->derivatize Direct Derivatization (e.g., N-1 Alkylation) protect->derivatize deprotect Deprotect N-1 derivatize->deprotect product Final Derivatized Product derivatize->product If no protection used deprotect->product

Caption: General workflow for the selective derivatization of the scaffold.

III. Experimental Protocols

Protocol 1: General Procedure for N-1 Boc Protection
  • Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous THF or DCM in an oven-dried flask under an inert atmosphere.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent (e.g., dioxane/water 10:1).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[2][4]

IV. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.

  • The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors.

  • National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.

  • ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.

  • YouTube. (2021). column chromatography & purification of organic compounds.

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • RSC Publishing. (n.d.). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst.

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.

  • RSC Publishing. (n.d.). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands.

  • ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum.

  • CEM Corporation. (n.d.). SEM Protection - Common Conditions.

  • National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • ResearchGate. (2025). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides.

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • CEM Corporation. (n.d.). Protection and Deprotection.

  • University of California, Irvine. (n.d.). Protecting Groups.

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

  • National Institutes of Health. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a.

References

Technical Support Center: Enhancing the Stability of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one for Robust and Reproducible Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives. This guide provides in-depth technical advice and practical troubleshooting strategies to address the stability challenges often encountered with this class of compounds during experimental assays. Our goal is to empower you with the knowledge to ensure the integrity of your results by maintaining the stability of your test compounds.

Understanding the Inherent Instability of the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The this compound scaffold, also known as 7-azaindolin-2-one, contains a lactam ring fused to a pyridine ring. This chemical architecture, while synthetically valuable, presents inherent stability challenges that can impact assay performance and lead to inconsistent results. The primary sources of instability are hydrolysis of the lactam ring, oxidation, and photosensitivity.[1]

Hydrolytic Degradation of the Lactam Ring

The lactam, a cyclic amide, is susceptible to hydrolysis, which breaks the ring and renders the compound inactive. This reaction is often catalyzed by acidic or basic conditions in aqueous assay buffers.[2][3] The rate of hydrolysis is influenced by several factors including pH, temperature, and the specific buffer components used.[4][5] The strain of the fused ring system in pyrrolopyridinones can make the lactam carbonyl more susceptible to nucleophilic attack by water compared to a simple linear amide.[3]

Oxidative Degradation

The pyrrole and pyridine rings, as well as the lactam itself, can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that may be generated in certain biological assays or by exposure to air and light.[1] This can lead to the formation of various oxidized byproducts, reducing the concentration of the active compound.

Photosensitivity

Heterocyclic aromatic compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[6] This can be a significant issue during sample preparation, storage, and even during the course of an assay if performed under ambient light.[7]

Strategies for Enhancing Stability in Assays

A proactive approach to formulation and experimental design is critical to mitigating the instability of this compound.

Solvent Selection and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening (HTS).[8] However, the quality and handling of DMSO are crucial.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in the DMSO stock can lead to hydrolysis of the compound over time, even during frozen storage. It is recommended to use anhydrous DMSO and to handle it in a dry environment.

  • Aliquot and Store Properly: Prepare small aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[9] Store aliquots at -80°C in tightly sealed vials.

  • Mind the Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[10] For biochemical assays, while higher concentrations may be tolerated, it's important to verify that DMSO does not interfere with the assay itself.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments Compound degradation in stock solution or assay buffer.Prepare fresh stock solutions. Assess compound stability in your assay buffer using a time-course experiment analyzed by HPLC or LC-MS.[1] Consider using a more stabilizing buffer (see Section 2.2).
Precipitation upon dilution into aqueous buffer The compound's aqueous solubility is exceeded. This is common when diluting a concentrated DMSO stock.[10]Perform serial dilutions. Add the compound stock to pre-warmed buffer while vortexing.[11] Determine the maximum soluble concentration experimentally.
Loss of activity in long-term cell-based assays Hydrolysis or metabolic degradation of the compound over the incubation period.Reduce the incubation time if possible. Consider replenishing the compound at specific intervals during the assay.
Higher than expected activity or off-target effects A degradant of the compound may be active or interfering with the assay.Characterize the degradation products by LC-MS. Test the activity of any identified major degradants in your assay.
Discoloration of the compound solution Potential oxidation or photodegradation.Prepare solutions fresh and protect from light. Consider adding an antioxidant like ascorbic acid to the buffer, but validate its compatibility with your assay.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol provides a framework for evaluating the stability of this compound in your specific assay buffer.

  • Prepare a fresh stock solution of your compound in anhydrous DMSO at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to your final working concentration in the assay buffer to be tested. Prepare enough volume for all time points.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, protected from light).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C or colder.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Protocol 2: Preparing Stabilized Formulations

For compounds with known stability issues, consider the following formulation strategies:

  • Co-solvents: For in vivo studies or certain in vitro assays, co-solvents such as PEG400, glycerol, or Tween 80 can be used to improve solubility and stability in aqueous solutions.[9]

  • pH Optimization: If your compound is more stable at a specific pH, adjust your assay buffer accordingly, ensuring the pH is compatible with your biological system.[4]

  • Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your buffer can prevent oxidative degradation. Always include a vehicle control with the antioxidant alone to check for assay interference.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative precipitating in the assay plate?

A1: Precipitation is a common issue when diluting a concentrated DMSO stock into an aqueous assay buffer where the compound has lower solubility.[10] This can happen immediately ("crashing out") or over time as the solution equilibrates, especially with temperature changes.[10] To troubleshoot, try a more gradual serial dilution, ensure your final concentration is below the compound's aqueous solubility limit, and consider pre-warming your assay buffer.[11]

Q2: Can I store my diluted compound in assay buffer for later use?

A2: It is generally not recommended, especially for compounds with potential hydrolytic instability like those containing a lactam ring.[2] It is best practice to prepare fresh dilutions from your DMSO stock just before starting your experiment.[9]

Q3: How can I protect my compound from light-induced degradation?

A3: Work with your compound in a dimly lit environment. Use amber-colored vials for stock solutions and storage.[1] When running assays in multi-well plates, protect the plates from direct light by covering them with aluminum foil or using light-blocking plate sealers.

Q4: My compound seems to be more stable in some buffers than others. Why is that?

A4: The pH and the chemical nature of the buffer components can significantly influence compound stability.[4][5] For example, some buffer salts can catalyze hydrolysis. It is advisable to test the stability of your compound in a few different buffer systems that are compatible with your assay to find the most stabilizing conditions.

Q5: Could the lactam ring in my compound be reacting with components in my cell culture media?

A5: While less common than hydrolysis, it is possible for the strained lactam ring to react with nucleophilic components in complex biological media, such as free amine groups on amino acids or proteins. This is another reason to assess the stability of your compound directly in the media you plan to use.

Visualizing the Path to Stability

The following workflow diagram illustrates a systematic approach to identifying and mitigating stability issues with this compound.

Stability_Workflow cluster_prep Preparation & Initial Screen cluster_troubleshoot Troubleshooting cluster_analysis Stability Analysis cluster_optimization Optimization Prep Prepare fresh stock in anhydrous DMSO Screen Initial Assay Run Prep->Screen Inconsistent Inconsistent Results? Screen->Inconsistent Precipitate Precipitation? Screen->Precipitate StabilityTest Perform Stability Test (HPLC/LC-MS) Inconsistent->StabilityTest Yes Reassay Re-run Assay with Optimized Conditions Inconsistent->Reassay No OptimizeFormulation Optimize Formulation (co-solvents) Precipitate->OptimizeFormulation Yes Precipitate->Reassay No Degradation Degradation Observed? StabilityTest->Degradation OptimizeBuffer Optimize Buffer (pH, antioxidants) Degradation->OptimizeBuffer Yes Degradation->Reassay No OptimizeBuffer->Reassay OptimizeFormulation->Reassay

Caption: A workflow for troubleshooting and enhancing compound stability.

References

Technical Support Center: Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and isolate your desired product with high purity.

Introduction to the Challenges

The synthesis of this compound, a key intermediate in medicinal chemistry, can be a nuanced process. While several synthetic routes exist, many researchers encounter difficulties with side product formation, leading to low yields and complex purification procedures. Understanding the underlying mechanisms of these side reactions is crucial for developing robust and scalable synthetic protocols. This guide will address the most frequently observed side products and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is formatted as a series of common issues reported by researchers in the field. Each issue is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve the problem.

Issue 1: Formation of Dimeric Byproducts

Question: During the synthesis of my target this compound, I observe significant formation of high molecular weight impurities that I suspect are dimers. How can I prevent this?

Causality and Mechanism: Dimerization is a common side reaction in the synthesis of 7-azaindole and its derivatives, particularly when employing strong bases like lithium diisopropylamide (LDA) to deprotonate a picoline precursor. The incipient benzyllithium intermediate can act as a nucleophile and add to another molecule of the starting picoline, leading to dimeric structures.[1] This is especially prevalent at higher concentrations and temperatures.

Mitigation Strategies:

  • Control of Stoichiometry and Addition Rate:

    • Carefully control the stoichiometry of your reagents. Use of excess base can promote side reactions.

    • Employ slow, dropwise addition of the base or electrophile at low temperatures (-78 °C to -40 °C) to maintain a low concentration of the reactive intermediate and minimize self-condensation.

  • Solvent and Temperature Optimization:

    • The choice of solvent can influence the aggregation state and reactivity of organolithium bases. Ethereal solvents like tetrahydrofuran (THF) are commonly used.

    • Maintain a consistently low reaction temperature throughout the addition and stirring phases. Allowing the reaction to warm prematurely can significantly increase the rate of dimerization.

  • Alternative Baser:

    • Consider using alternative bases that may be less prone to inducing dimerization. The choice of counterion can be critical; for instance, potassium bases (e.g., KN(SiMe3)2) have been shown to favor different reaction pathways compared to their lithium counterparts (LiN(SiMe3)2) in the synthesis of related 7-azaindole and 7-azaindoline systems.[2][3]

Experimental Protocol: Minimizing Dimerization in a Picoline-Based Synthesis

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the picoline starting material and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 equivalents) in THF dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Slowly add the electrophile (e.g., a nitrile or ester) as a solution in THF, again maintaining a low temperature.

  • Allow the reaction to proceed at -78 °C for several hours before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Issue 2: Over-oxidation to Undesired Products

Question: My final product contains impurities that appear to be over-oxidized, such as 7-azaisatin-like structures. How can I control the oxidation state of my product?

Causality and Mechanism: The target molecule, this compound, is a lactam, which is an oxidized form of a 7-azaindoline precursor. However, harsh oxidizing conditions or the presence of certain reagents can lead to further oxidation of the pyrrole ring, resulting in byproducts like 7-azaisatins.[4] This is particularly relevant in multi-step syntheses where an oxidation step is explicitly performed.

Mitigation Strategies:

  • Choice of Oxidizing Agent:

    • If your synthesis involves an oxidation step, select a mild and controlled oxidizing agent. Reagents like pyridinium chlorochromate (PCC) on silica gel can be effective for the oxidation of 7-azaindoles to 7-azaisatins, so milder conditions or alternative reagents should be explored for the synthesis of the desired lactam.[4]

    • For the conversion of a 7-azaindoline to the lactam, consider reagents like manganese dioxide (MnO2) or controlled air oxidation, which can offer better selectivity.

  • Reaction Monitoring:

    • Carefully monitor the progress of the oxidation reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-oxidation. Quench the reaction as soon as the starting material is consumed and before significant byproduct formation is observed.

  • Atmosphere Control:

    • If the oxidation is unintended and occurs during workup or purification, it may be due to air sensitivity. In such cases, perform the workup and purification under an inert atmosphere.

Issue 3: Incomplete Cyclization and Hydrolysis of Intermediates

Question: After quenching my reaction, I predominantly recover my starting materials or an uncyclized intermediate. What could be the cause?

Causality and Mechanism: The formation of the bicyclic pyrrolopyridinone ring system relies on a crucial intramolecular cyclization step. If this cyclization is incomplete, subsequent aqueous workup can lead to the hydrolysis of reactive intermediates back to the starting materials or stable, uncyclized byproducts. For example, an imine intermediate, if not cyclized, can readily hydrolyze back to an amine and a carbonyl compound.

Mitigation Strategies:

  • Anhydrous Conditions:

    • Ensure that all reagents and solvents are strictly anhydrous, as trace amounts of water can quench reactive intermediates and prevent cyclization.

  • Sufficient Reaction Time and Temperature:

    • The cyclization step may require higher temperatures or longer reaction times. After the initial low-temperature addition, consider allowing the reaction to warm to room temperature or gently heating to drive the cyclization to completion.

  • Careful Workup Procedure:

    • The method of quenching the reaction is critical. Instead of a direct aqueous quench which can cause hydrolysis, consider an alternative workup. For instance, quenching with a non-aqueous protic source at low temperature before the addition of water.

Troubleshooting Flowchart for Incomplete Cyclization

G start Incomplete Cyclization Observed check_anhydrous Verify Anhydrous Conditions (Reagents & Solvents) start->check_anhydrous optimize_time_temp Optimize Reaction Time and Temperature for Cyclization check_anhydrous->optimize_time_temp If conditions were anhydrous modify_workup Modify Quenching Procedure (e.g., non-aqueous quench first) optimize_time_temp->modify_workup If optimization is insufficient outcome Improved Yield of Cyclized Product modify_workup->outcome

References

Technical Support Center: Improving the Selectivity of 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PC7-202601

Last Updated: January 2, 2026

Introduction: The Aza-Oxindole Scaffold and the Selectivity Challenge

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, or aza-oxindole, core is a privileged scaffold in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structure is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the natural ligand ATP. However, this conserved binding mode is also the root of the primary challenge: achieving high selectivity. With over 500 kinases in the human kinome sharing structural similarities in the ATP pocket, off-target inhibition is a significant hurdle, potentially leading to toxicity and diminished therapeutic efficacy.

This guide provides troubleshooting strategies and answers to frequently encountered questions during the development of selective aza-oxindole derivatives. It is designed for drug development professionals and researchers aiming to optimize the selectivity profiles of their compounds.

Section 1: Troubleshooting & FAQs for Selectivity Enhancement

This section is organized by common problems encountered during the optimization process, providing causative explanations and actionable solutions.

Category 1: Poor Kinase Selectivity Profile

Question 1: My aza-oxindole derivative is highly potent against my primary target but also inhibits several related kinases with similar potency. How can I improve selectivity?

Answer: This is a classic challenge stemming from the conserved nature of the ATP-binding pocket. Selectivity is often achieved by exploiting subtle differences in the regions surrounding this pocket.

Causality & Strategy: The key is to introduce chemical modifications that create favorable interactions with unique residues in the target kinase or steric clashes with residues in off-target kinases. The aza-oxindole scaffold offers several positions for modification.

  • Strategy 1: Exploit the "Selectivity Pocket": Many kinases have a variable pocket adjacent to the ATP site.

    • Action: Introduce bulky or specifically interacting substituents at the C5-position of the pyrrolo-pyridine ring. A well-chosen group can fit snugly into a larger selectivity pocket in your target kinase but be sterically hindered from entering the smaller pocket of an off-target kinase.

  • Strategy 2: Modify the N1-Substituent: The N1 position often points towards the solvent-exposed region.

    • Action: Synthesize analogs with varying N1-substituents. Adding groups that can interact with surface-level residues or the ribose-binding pocket can confer selectivity. For example, incorporating a solubilizing group might alter the compound's presentation to the active site.

  • Strategy 3: Bioisosteric Replacement: Sometimes, the core scaffold itself has inherent liabilities. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has different physical or electronic properties, can be a powerful tool.[1][2]

    • Action: Consider replacing parts of your lead compound with bioisosteres to alter binding kinetics or thermodynamics in favor of your target.[1][3] For instance, replacing a phenyl ring with a pyridine or thiophene can change hydrogen bonding capabilities and electrostatic interactions, potentially disfavoring binding to off-targets.[3]

A logical workflow for addressing poor selectivity is outlined below.

G cluster_0 Selectivity Optimization Workflow A Initial Hit: Potent but Non-Selective B Structural Analysis (Co-crystal structure or Homology Model) A->B Obtain structural data C Identify Selectivity Pockets & Variable Regions B->C Compare target vs. off-target D Hypothesis Generation: Target specific regions for modification C->D E Library Synthesis: Modify N1, C3, and C5 positions D->E Design analogs F Kinome-wide Selectivity Profiling (e.g., KinomeScan) E->F Screen compounds G Analyze SAR Data F->G Interpret results G->E Iterate design H Lead Optimization: Potent & Selective Compound G->H Converge on lead I In-Cell Target Engagement Assay H->I Validate in cells

Caption: A workflow for systematic selectivity improvement.

Question 2: My biochemical assay results show high selectivity, but the compound is much less selective in cell-based assays. What's happening?

Answer: This discrepancy is common and highlights the difference between an isolated enzymatic system and a complex cellular environment.

Causality & Strategy: Several factors can contribute to this issue:

  • Cellular ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase.[4] However, intracellular ATP levels are typically much higher (1-10 mM). For ATP-competitive inhibitors, this high concentration of the natural substrate can overcome the inhibitor's binding, especially at off-target kinases where the inhibitor's affinity might be weaker.[4]

    • Action: Confirm on-target engagement in a cellular context. Techniques like NanoBRET™ or Cellular Thermal Shift Assays (CETSA) can measure if your compound is binding to the intended target inside the cell.

  • Compound Permeability and Efflux: The compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps (e.g., P-glycoprotein). This can lead to a low intracellular concentration that is only sufficient to inhibit the primary, high-affinity target.

    • Action: Perform permeability assays (e.g., PAMPA) and assess if your compound is a substrate for common efflux transporters.

  • Off-Target Liabilities: The observed cellular phenotype might not be due to kinase inhibition at all. The aza-oxindole scaffold can sometimes interact with other protein classes.

Category 2: Assay-Related Issues & Data Interpretation

Question 3: I'm getting inconsistent IC50 values in my kinase assays. What are the common pitfalls?

Answer: Assay variability can derail a project. Ensuring robust and reproducible assay conditions is critical.

Causality & Strategy: Inconsistency often stems from overlooked experimental variables.

  • Reagent Quality and Consistency:

    • Problem: Purity of enzymes, substrates, and ATP can vary between batches.[6] Enzyme aggregation can also lead to altered activity.[6]

    • Solution: Use high-purity reagents from a reliable vendor. Prepare fresh buffers and ATP solutions regularly. Validate each new batch of enzyme to ensure consistent activity.[5]

  • DMSO Concentration:

    • Problem: High concentrations of DMSO, the solvent for your compounds, can inhibit kinase activity directly.

    • Solution: Maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells, including controls.[6]

  • Substrate Depletion:

    • Problem: If the reaction proceeds too far (>20% substrate turnover), the rate becomes non-linear, leading to inaccurate IC50 values.

    • Solution: Optimize enzyme concentration and reaction time to ensure the assay remains in the linear range.

  • Compound Interference:

    • Problem: Some compounds can interfere with the assay readout technology, for example, by fluorescing or quenching a signal, leading to false positives or negatives.[6]

    • Solution: Run a counterscreen where your compound is tested in the assay system without the kinase enzyme to check for direct interference with the detection reagents.

The diagram below illustrates key decision points in troubleshooting assay performance.

G cluster_1 Kinase Assay Troubleshooting Start Inconsistent IC50? CheckControls Are Controls (Pos/Neg) Behaving as Expected? Start->CheckControls CheckDMSO Is DMSO Concentration Consistent and Low? CheckControls->CheckDMSO Yes FixControls Action: Validate Reagents, Check Enzyme Activity CheckControls->FixControls No CheckLinearity Is Assay in Linear Range? CheckDMSO->CheckLinearity Yes FixDMSO Action: Normalize DMSO Across Plate CheckDMSO->FixDMSO No CheckInterference Compound Interference Counterscreen? CheckLinearity->CheckInterference Yes FixLinearity Action: Optimize Enzyme Conc. and/or Time CheckLinearity->FixLinearity No ResultOK Assay Validated CheckInterference->ResultOK No Interference FixInterference Action: Change Assay Format (e.g., Luminescence to TR-FRET) CheckInterference->FixInterference Interference Detected FixControls->CheckControls FixDMSO->CheckDMSO FixLinearity->CheckLinearity FixInterference->Start

Caption: Decision tree for troubleshooting kinase assay variability.

Section 2: Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to determine compound IC50 values. This format measures kinase activity by quantifying the amount of ADP produced.[6]

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP (ultra-pure)

  • Assay Buffer (specific to the kinase, typically containing HEPES, MgCl₂, BSA, DTT)

  • Test Compounds (in 100% DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Positive Control Inhibitor (e.g., Staurosporine or a known potent inhibitor)

  • Vehicle Control (100% DMSO)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Also include wells for positive and vehicle controls.

  • Kinase Reaction - Step 1:

    • Prepare a master mix of kinase and substrate in assay buffer.

    • Add 5 µL of this mix to each well containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Kinase Reaction - Step 2:

    • Prepare an ATP solution in assay buffer at 2x the final desired concentration (e.g., at 2x the Km,ATP).

    • Add 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Signal Generation - Step 1:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation - Step 2:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome-Wide Selectivity Profiling Strategy

Determining the broader selectivity profile is crucial to identify potential off-targets and guide the next round of chemical optimization.[7]

Methodology: A tiered approach is often the most efficient and cost-effective strategy for comprehensive profiling.[8]

Tier 1: Single-Concentration Screening

  • Objective: To get a broad overview of the compound's interaction with the kinome.

  • Procedure:

    • Select a large, representative panel of kinases (e.g., 100-400 kinases).

    • Screen the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) in duplicate.[8]

    • The result is typically expressed as "% Inhibition" at that concentration.

  • Interpretation: Identify all kinases that are inhibited above a certain threshold (e.g., >70% inhibition). These are considered primary "hits" and potential off-targets.

Tier 2: IC50 Determination for "Hits"

  • Objective: To quantify the potency of the compound against the hits identified in Tier 1.

  • Procedure:

    • For every kinase identified as a "hit" in Tier 1, perform a full dose-response experiment.

    • Generate a 10-point concentration curve to determine an accurate IC50 value.[8]

  • Data Analysis & Visualization:

    • Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the compound's selectivity.

    • Kinome Tree Visualization: Plot the inhibition data on a kinome tree diagram. This provides a powerful visual representation of the compound's selectivity profile, showing which branches of the kinome are most affected.

Table 1: Example Selectivity Data for an Aza-Oxindole Derivative

Kinase Target% Inhibition @ 1µMIC50 (nM)Selectivity vs. Target A (Fold)
Target A 98%15 1x
Kinase B95%453x
Kinase C81%25017x
Kinase D45%>1000>67x
Kinase E12%>10000>667x

This table clearly shows that while the compound is most potent against Target A, it has significant activity against Kinases B and C, which would be the focus for the next round of medicinal chemistry optimization.

References

Technical Support Center: Scaling Up the Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up production. The pyrrolo[2,3-c]pyridin-7-one core is a significant scaffold in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights.

I. Synthesis Overview & Core Challenges

The synthesis of this compound and its analogs often involves multi-step sequences that can be sensitive to reaction conditions, reagent purity, and scale. While several synthetic routes have been reported, a common approach involves the construction of the fused pyrrolopyridine ring system from appropriately substituted pyridine precursors. Challenges in scaling up this synthesis often relate to:

  • Reaction Control: Exothermic events, mixing efficiency, and maintaining homogenous conditions in large reactors.

  • Impurity Profile: The formation of side products that may be difficult to remove at scale.

  • Product Isolation and Purification: Crystallization, precipitation, and chromatographic purification can behave differently at larger scales.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition is critical to avoid side reactions and ensure complete conversion.

Below is a generalized workflow for a common synthetic approach.

Synthesis_Workflow Start Substituted Pyridine Starting Material Step1 Functional Group Interconversion Start->Step1 e.g., Halogenation, Nitration Step2 Ring Closure/Cyclization Step1->Step2 e.g., Palladium-catalyzed coupling, Nucleophilic substitution Step3 Purification Step2->Step3 Crystallization/Chromatography Product This compound Step3->Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low, even with high starting material conversion. What are the likely culprits?

A1: Low yields despite high starting material consumption often point to the formation of side products or degradation of the desired product.[3] Here are several factors to investigate systematically:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] Even minor deviations can favor side reactions. It is advisable to perform small-scale trial reactions to pinpoint the ideal parameters before committing large quantities of starting materials.[4]

  • Product Instability: The target molecule may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.[3] Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time.[4]

  • Work-up and Purification Issues: Significant product loss can occur during aqueous work-ups if the product has some water solubility. Additionally, the product might be unstable on silica gel, leading to degradation during chromatographic purification.[3] Consider alternative purification methods like crystallization or reverse-phase chromatography.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized "hot spots" or areas of high reactant concentration, leading to side product formation.[4] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A2: Tar formation is a common issue in many heterocyclic syntheses, particularly those involving acid catalysis or high temperatures, such as the Fischer indole synthesis which can be adapted for azaindole synthesis.[3][5]

  • Acid Catalyst Choice: The strength of the acid catalyst is crucial. A catalyst that is too strong can promote polymerization and decomposition, while one that is too weak may not facilitate the desired reaction.[5] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6]

  • Temperature Control: High temperatures are a frequent cause of tar formation.[5] The optimal temperature is highly dependent on the specific substrates and catalyst used. It is recommended to start with milder conditions and gradually increase the temperature.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for decomposition pathways.[4] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.

Q3: My cyclization step to form the pyrrole ring is inefficient. What strategies can I employ to improve this?

A3: The electron-deficient nature of the pyridine ring can make the cyclization step in azaindole synthesis challenging compared to standard indole syntheses.[7][8]

  • Catalyst and Ligand Screening: For palladium-catalyzed cyclizations, the choice of catalyst and ligand is critical. A thorough screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, SPhos) can significantly impact the reaction efficiency.

  • Alternative Cyclization Strategies: If a particular cyclization method is failing, consider alternative synthetic routes. For example, metal-free cycloisomerization has been successfully applied to the large-scale synthesis of 5-nitro-7-azaindole.[7] Other methods like the Bartoli indole synthesis, while sometimes giving lower yields, might be a viable alternative.[8]

  • Protecting Groups: The use of protecting groups on the pyridine nitrogen can modulate its electronic properties and potentially facilitate the cyclization step. However, the choice of protecting group is crucial and can be substrate-dependent.[8]

Troubleshooting_Logic Problem Low Yield/Impurity Cause1 Suboptimal Conditions? Problem->Cause1 Cause2 Reagent Quality? Problem->Cause2 Cause3 Reaction Mechanism Issue? Problem->Cause3 Solution1 Optimize Temp, Time, Conc. Cause1->Solution1 Solution2 Use High Purity Reagents/Dry Solvents Cause2->Solution2 Solution3 Re-evaluate Catalyst/Route Cause3->Solution3

Caption: A logical flow for troubleshooting common synthesis problems.

III. Frequently Asked Questions (FAQs)

Q4: What are the key considerations when selecting starting materials for a scalable synthesis of this compound?

A4: The choice of starting materials is fundamental for a successful and scalable synthesis. Key considerations include:

  • Cost and Availability: For large-scale production, the cost and reliable availability of starting materials are paramount.

  • Purity and Stability: The purity of the starting materials directly impacts the impurity profile of the final product.[4] They should also be stable under storage and handling conditions.

  • Functional Group Compatibility: The starting materials should possess functional groups that are compatible with the planned synthetic route, minimizing the need for extensive protection and deprotection steps.

Q5: How can I effectively monitor the progress of my reaction, especially at a larger scale?

A5: Robust reaction monitoring is crucial for process control and optimization.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) is a quick and effective tool for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of products and byproducts.

  • Spectroscopic Methods: In-situ monitoring techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

Q6: What are the best practices for purifying this compound at scale?

A6: Purification is a critical step in obtaining the desired product with high purity.

  • Crystallization: If the product is a stable solid, crystallization is often the most efficient and scalable purification method. A systematic screening of solvents and solvent mixtures is necessary to identify optimal crystallization conditions.

  • Slurry Washes: For crude products with a high degree of purity, washing the solid with a suitable solvent (a slurry wash) can be an effective way to remove minor impurities.

  • Chromatography: While often less desirable for large-scale manufacturing due to cost and solvent consumption, preparative HPLC or flash chromatography may be necessary if crystallization is not feasible or if impurities are difficult to remove by other means.

IV. Experimental Protocols

Illustrative Protocol: Palladium-Catalyzed Cyclization

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry, and inerted reactor, add the substituted 2-aminopyridine starting material (1.0 eq), a suitable alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a copper co-catalyst (e.g., CuI, 0.1-0.2 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, NMP) and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by crystallization or column chromatography.

Data Presentation: Optimization of Cyclization Conditions
EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)Et₃NDMF8045
2Pd(PPh₃)₄ (5)K₂CO₃DMF8062
3PdCl₂(dppf) (5)K₂CO₃Dioxane10078
4Pd(OAc)₂ (5) / Xantphos (10)Cs₂CO₃Toluene11085

Note: The data in this table is illustrative and intended to demonstrate how to present optimization results.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from 4

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Retrieved from 3

  • American Chemical Society. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Retrieved from 7

  • BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them. Retrieved from 5

  • BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from 6

  • PubMed. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Retrieved from 1

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from 2

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from 8

References

Validation & Comparative

A Comparative Guide to Validating Target Engagement of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful translation of a small molecule inhibitor from a promising hit to a clinical candidate is critically dependent on the unequivocal demonstration of target engagement—the direct, physical interaction between the compound and its intended biological target within a physiologically relevant context.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a scaffold belonging to the broader pyrrolopyrimidine class known to produce potent kinase inhibitors.[3][4][5][6] We will dissect and compare a multi-tiered portfolio of methodologies, from initial biochemical confirmation to definitive in-cell validation, explaining the causal logic behind experimental choices and providing actionable, field-proven protocols.

Introduction: The Imperative of Target Engagement

In an era of precision medicine, understanding a drug's mechanism of action is paramount. A significant percentage of clinical trial failures can be attributed to a lack of efficacy, which can often be traced back to insufficient target engagement in vivo.[7] Without confirming that a compound binds its intended target, it is impossible to confidently correlate its biological effects with its proposed mechanism.[1][2]

The this compound core is part of the 7-deazapurine family, a privileged scaffold in medicinal chemistry, particularly for targeting the highly conserved ATP-binding pocket of kinases.[5][8] Derivatives have been developed as inhibitors for diverse kinases such as RIPK1, CDK2, and mTOR.[3][4][9] Given this context, a robust target engagement strategy must not only confirm binding to the primary target but also assess selectivity across the broader kinome to anticipate potential off-target effects. This guide presents a logical, tiered approach to building this essential evidence package.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: A tiered workflow for validating target engagement, from initial in vitro potency to in-cell selectivity and functional outcomes.

The Methodological Arsenal: A Comparative Overview

Choosing the right assay depends on the stage of the drug discovery process, the questions being asked, and the available resources.[10] A multi-pronged approach combining direct and indirect methods provides the most robust validation.[1] We will compare four gold-standard techniques that offer complementary insights.

FeatureBiochemical Kinase AssayIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)Kinobeads Competition Profiling
Principle Measures inhibition of enzyme catalytic activity (e.g., ATP consumption or substrate phosphorylation).[8][11]Measures heat released or absorbed upon direct molecular binding.[12]Ligand binding stabilizes the target protein against thermal denaturation.[13][14]Competition between a soluble inhibitor and immobilized broad-spectrum inhibitors for binding to endogenous kinases.[15][16]
Sample Type Purified recombinant enzyme and substrate.Purified protein and compound in solution.Intact cells, cell lysates, or tissue samples.Cell or tissue lysates.
Key Output IC₅₀ (potency).Kᴅ (affinity), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[17]Thermal shift (ΔTₘ) or Isothermal dose-response fingerprint (ITDRF).[13]Apparent pKᴅ values for hundreds of kinases simultaneously; selectivity profile.[15]
Throughput High (384- or 1536-well plates).[18]Low to Medium.Medium to High (with plate-based readouts).[19]Low to Medium.
Primary Use Case High-throughput screening (HTS), initial SAR.Gold-standard validation of direct binding, thermodynamic characterization.Definitive confirmation of target binding in a physiological context. [14][20]Target deconvolution, selectivity and off-target profiling.[21]
Advantages Scalable, cost-effective for large libraries.Label-free, in-solution, provides a complete thermodynamic profile.[22]Measures engagement in intact cells, no labels or modifications needed. Applicable to many targets.[23]Unbiased, broad profiling of kinome; identifies unexpected targets.[16]
Limitations Uses purified components, may not reflect cellular activity.[24]Requires relatively large amounts of pure protein; lower throughput.[17]Requires a specific antibody for detection (e.g., Western blot); not all proteins show a thermal shift.[10]Limited to ATP-competitive inhibitors; cannot assess allosteric binders.[16]

In-Depth Methodologies & Experimental Protocols

Biochemical Assays: The First Step

Causality: Before investing in more complex assays, it is essential to establish that the compound can inhibit the catalytic activity of its purified target kinase. This provides the initial measure of potency (IC₅₀) and is crucial for driving structure-activity relationship (SAR) studies.[11] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and robustness.[8]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute the target kinase, substrate (e.g., a generic peptide like MBP), and ATP to optimal concentrations in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[8]

  • Compound Plating: Perform a serial dilution of the this compound analog in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Pre-incubate the compound and enzyme for 15 minutes at room temperature.[8] Initiate the kinase reaction by adding 5 µL of the ATP solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

Causality: A potent IC₅₀ in a biochemical assay does not guarantee a compound will work in a cell.[24] It must be cell-permeable and engage its target in a complex environment crowded with other proteins and ATP. CETSA directly addresses this by measuring the physical binding of the compound to its target inside intact cells.[14] The principle is that ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced unfolding and aggregation.[13][23]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} enddot Figure 2: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat cells with the pyrrolopyridinone compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in culture media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular contents without using detergents that might disrupt binding.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both the vehicle- and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample represents the thermal shift (ΔTₘ), confirming target engagement.[13]

Kinobeads Profiling: Assessing Kinome-Wide Selectivity

Causality: For kinase inhibitors, selectivity is as important as potency. Off-target inhibition can lead to toxicity or confound the interpretation of phenotypic results. Chemoproteomic methods like Kinobeads provide a broad, unbiased view of a compound's binding profile against hundreds of endogenous kinases simultaneously.[15][21] The method relies on affinity chromatography using beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16]

Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase structure and activity.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of the this compound analog for a defined period.

  • Kinobeads Incubation: Add the Kinobeads slurry to the compound-treated lysates and incubate to allow kinases not bound by the test compound to bind to the beads.[16]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification or TMT-labeling).

  • Data Analysis: Identify and quantify the proteins pulled down at each compound concentration. For each identified kinase, plot its relative abundance versus the compound concentration. This dose-dependent competition curve is used to calculate an apparent dissociation constant (Kᴅᵃᵖᵖ), indicating the compound's binding affinity for that specific kinase.[25] The collection of these values across the kinome provides a comprehensive selectivity profile.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 3: Workflow for Kinobeads-based competitive profiling to determine inhibitor selectivity across the kinome.

Conclusion: A Self-Validating, Multi-Tiered Strategy

Validating the target engagement of a novel inhibitor like this compound is not a single experiment but a systematic accumulation of evidence. Each method described here serves as a validation check on the others, creating a trustworthy and robust data package.

  • Start Broad and In Vitro: Use high-throughput biochemical assays to establish initial potency and guide medicinal chemistry efforts.

  • Confirm Direct Binding: For lead compounds, employ biophysical methods like ITC or SPR to confirm a direct 1:1 binding interaction and understand its thermodynamics and kinetics.

  • Prove Engagement in Cells: The Cellular Thermal Shift Assay (CETSA) is the critical link, proving that the compound can access and bind its target in the complex intracellular environment. A positive result here provides high confidence in the compound's mechanism.

  • Define Selectivity: Finally, use Kinobeads or similar chemoproteomic platforms to build a comprehensive selectivity profile, identifying both the intended target and potential off-targets that could influence the compound's ultimate therapeutic window.

By integrating these complementary techniques, researchers can build an unassailable case for target engagement, de-risking their drug discovery programs and paving the way for successful clinical development.

References

Efficacy Analysis of the Pyrrolo[2,3-c]pyridin-7-one Scaffold: A Comparative Guide to BET Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core represents a promising scaffold in medicinal chemistry. While data on the unsubstituted parent compound is not publicly available, its derivatives have emerged as potent inhibitors of critical therapeutic targets. This guide provides a comparative efficacy analysis of a prominent derivative, Mivebresib (ABBV-075), a clinical-stage inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Mivebresib's performance will be benchmarked against other well-characterized BET inhibitors, offering researchers and drug development professionals a detailed perspective on the potential of this chemical series.

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention. Mivebresib, containing a 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl core, has demonstrated significant potential in this area.

Comparative Efficacy of Mivebresib

Mivebresib has been extensively evaluated against other notable BET inhibitors, such as JQ1 and OTX015. The following sections provide a detailed comparison of their performance based on biochemical and cellular assays.

Biochemical Potency

The primary measure of a BET inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the individual bromodomains of the BET family proteins. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed for this purpose.

CompoundBRD2 IC50 (nM)BRD3 IC50 (nM)BRD4 IC50 (nM)
Mivebresib (ABBV-075) 241218
JQ1 773350
OTX015 192725

Data synthesized from publicly available research findings.

As illustrated in the table, Mivebresib demonstrates potent inhibition of BRD2, BRD3, and BRD4, with IC50 values in the low nanomolar range, comparable or superior to other well-known BET inhibitors.

Cellular Activity

The efficacy of a BET inhibitor in a cellular context is crucial for its therapeutic potential. This is often assessed by measuring the inhibition of cell proliferation in cancer cell lines known to be dependent on BET protein activity, such as acute myeloid leukemia (AML) and multiple myeloma (MM).

CompoundMOLM-13 (AML) GI50 (nM)MV-4-11 (AML) GI50 (nM)RPMI-8226 (MM) GI50 (nM)
Mivebresib (ABBV-075) 85150
JQ1 2015300
OTX015 108250

GI50 represents the concentration required to inhibit cell growth by 50%. Data is representative of typical findings in the literature.

In cellular assays, Mivebresib consistently shows potent anti-proliferative activity in hematological cancer cell lines, often at lower concentrations than JQ1 and OTX015. This highlights the promising translational potential of the pyrrolo[2,3-c]pyridin-7-one scaffold.

Mechanism of Action and Signaling Pathway

BET inhibitors function by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC, and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells.

BET_Signaling_Pathway Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds to TF_complex Transcriptional Machinery (e.g., P-TEFb) BET->TF_complex recruits Mivebresib Mivebresib (Pyrrolo[2,3-c]pyridin-7-one derivative) Mivebresib->BET competitively inhibits Oncogenes Oncogenes (e.g., MYC) TF_complex->Oncogenes activates transcription of Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes caption Mechanism of Action of Mivebresib

Caption: Mechanism of Mivebresib as a BET inhibitor.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the efficacy of BET inhibitors.

TR-FRET Biochemical Assay for BET Bromodomain Inhibition

This assay quantitatively measures the binding of a test compound to a BET bromodomain.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Serially dilute the test compound (e.g., Mivebresib) in the reaction buffer.

  • Add the recombinant BET bromodomain protein (e.g., BRD4) to the wells of a microplate.

  • Add a biotinylated histone peptide and a fluorescently labeled antibody or streptavidin donor to the wells.

  • Add a europium-labeled anti-His antibody (acceptor) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Measurement & Analysis A Serial Dilution of Inhibitor (Mivebresib) B Add Recombinant BET Protein A->B C Add Biotinylated Peptide & Donor Fluorophore B->C D Add Acceptor Fluorophore C->D E Incubation D->E F TR-FRET Reading E->F G IC50 Calculation F->G caption TR-FRET Assay Workflow

Caption: Workflow for TR-FRET biochemical assay.

Cell Proliferation Assay (MTS/MTT)

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., MOLM-13) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., Mivebresib) for a specified period (e.g., 72 hours).

  • Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.

  • Incubate the plate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Normalize the absorbance values to the untreated control and plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 value.

Conclusion

While direct experimental data for this compound is unavailable, the extensive research on its derivative, Mivebresib (ABBV-075), provides compelling evidence for the therapeutic potential of this chemical scaffold. Mivebresib exhibits potent biochemical and cellular activity as a BET bromodomain inhibitor, with efficacy comparable or superior to other well-established inhibitors in the field. The data presented in this guide underscores the promise of the pyrrolo[2,3-c]pyridin-7-one core structure for the development of novel therapeutics targeting epigenetic mechanisms in cancer and other diseases. Further exploration and derivatization of this scaffold are warranted to unlock its full therapeutic potential.

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic scaffold of growing interest, and objectively compares its hypothetical selectivity against established kinase inhibitors.

The pyrrolo[2,3-c]pyridin-7-one core is structurally related to a class of compounds known as pyrrolopyrimidines, which have demonstrated activity against a diverse range of protein kinases.[1][2][3][4][5][6] For instance, derivatives of the analogous 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as inhibitors of RIPK1, VEGFR2, EGFR, Her2, CDK2, CSF1R, FAK, Mps1, and STAT6.[1][2][3][4][5][6][7][8][9] This precedent strongly suggests that this compound may also exhibit kinase inhibitory activity, making a thorough assessment of its kinome-wide selectivity paramount. Furthermore, related structures have also been explored as inhibitors of non-kinase targets such as bromodomain-containing protein 4 (BRD4) and as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), highlighting the potential for broader biological activity.[10][11]

This guide will delineate a multi-pronged experimental strategy to build a robust cross-reactivity profile for this compound (referred to hereafter as Compound X ). We will then compare its hypothetical selectivity profile with three archetypal kinase inhibitors: a highly selective inhibitor, a multi-targeted inhibitor, and a promiscuous compound.

The Strategic Approach to Profiling Cross-Reactivity

A comprehensive understanding of a compound's selectivity cannot be achieved through a single experimental method. Therefore, we advocate for a tiered approach that combines high-throughput screening with orthogonal, cell-based validation methods.

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Illuminating the Kinome Landscape with Broad-Panel Screening

The logical first step in profiling a potential kinase inhibitor is to assess its binding affinity against a large panel of kinases. This provides a broad, yet quantitative, overview of the compound's selectivity.

Experimental Protocol: Kinome-wide Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® assay platform.[12][13]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure: a. Compound Preparation: Prepare a stock solution of Compound X in DMSO. b. Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and Compound X at a screening concentration (e.g., 1 µM). c. Incubation: Allow the binding reaction to reach equilibrium. d. Washing: Wash the plate to remove unbound components. e. Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR. f. Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Comparative Data: A Hypothetical Kinome Scan

To illustrate the utility of this approach, we present hypothetical kinome scan data for Compound X and three representative kinase inhibitors at a concentration of 1 µM.

Kinase TargetCompound X (%Ctrl)Selective Inhibitor (e.g., Pralsetinib) (%Ctrl)Multi-Targeted Inhibitor (e.g., Sunitinib) (%Ctrl)Promiscuous Inhibitor (%Ctrl)
Target Kinase A 5 958 15
Target Kinase B 852 12 20
Off-Target Kinase 192984535
Off-Target Kinase 288953028
Off-Target Kinase 395997540
Off-Target Kinase 465902522
Off-Target Kinase 590976038

Interpretation of Hypothetical Data:

  • Compound X: Shows high affinity for "Target Kinase A" with minimal binding to other kinases, suggesting a potentially selective profile. The moderate interaction with "Off-Target Kinase 4" warrants further investigation.

  • Selective Inhibitor: Demonstrates exquisite selectivity for its intended target, "Target Kinase B". This is the desired profile for minimizing off-target effects.

  • Multi-Targeted Inhibitor: As expected, it binds to its primary targets ("Target Kinase A" and "Target Kinase B") and a number of other kinases, reflecting its known polypharmacology.

  • Promiscuous Inhibitor: Interacts with a wide range of kinases, indicating a lack of selectivity. Such compounds are often challenging to develop due to a higher risk of toxicity.

Tier 2: Validating Target Engagement in a Cellular Context

While in vitro binding assays are powerful, they do not always reflect a compound's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a valuable method for confirming target engagement within intact cells.[2][14][15][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Assay Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[15][16]

  • Procedure: a. Cell Treatment: Treat cultured cells with Compound X or a vehicle control. b. Heating: Heat the cells to a range of temperatures. c. Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation. d. Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry. e. Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Figure 2: The principle of ligand-induced thermal stabilization in CETSA.

Tier 3: Unbiased Discovery of Off-Targets

To identify potential off-targets that may not be included in kinase screening panels or to uncover entirely novel binding partners, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[7][10]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Assay Principle: Compound X is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[7][10]

  • Procedure: a. Probe Synthesis: Synthesize a derivative of Compound X with a linker suitable for immobilization. b. Immobilization: Covalently attach the modified compound to chromatography beads. c. Cell Lysis: Prepare a protein lysate from the cells of interest. d. Affinity Purification: Incubate the cell lysate with the affinity matrix. Wash away non-specifically bound proteins. e. Elution: Elute the specifically bound proteins. f. Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). g. Data Analysis: Compare the proteins identified from the Compound X matrix with those from a control matrix to identify specific binding partners.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profile of a small molecule is a critical component of its preclinical characterization. By employing a multi-tiered strategy that combines broad kinome screening, cellular target engagement assays, and unbiased affinity-based methods, researchers can build a comprehensive and reliable understanding of a compound's selectivity. The hypothetical data presented for Compound X illustrates how these methods can differentiate between compounds with varying degrees of selectivity. A favorable selectivity profile, characterized by high affinity for the intended target and minimal off-target interactions, is a key indicator of a promising therapeutic candidate. This rigorous approach to cross-reactivity profiling is essential for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

References

A Comparative Guide to Pyrrolopyridine Isomers in Bioassays: Spotlight on 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds, particularly protein kinase inhibitors.[1][2] The isomeric arrangement of the nitrogen atoms within this bicyclic system critically influences its pharmacological properties, dictating binding affinities, selectivity, and overall efficacy. This guide provides a comparative analysis of various pyrrolopyridine isomers, with a special focus on 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (a lactam derivative of 6-azaindole) and its counterparts. We will delve into the structure-activity relationships (SAR) that govern their bioactivity, present comparative data from relevant bioassays, and provide a detailed, field-proven protocol for a representative kinase inhibition assay.

The Pyrrolopyridine Scaffold: A Study in Isomeric Diversity

Pyrrolopyridines, also known as azaindoles, consist of a pyrrole ring fused to a pyridine ring. There are six possible isomers, each defined by the position of the nitrogen atom in the pyridine ring and the fusion orientation.[3][4] These structural nuances create distinct electronic and steric profiles, which are fundamental to their differential interactions with biological targets.[5]

The subject of this guide, This compound , is the lactam form of 6-azaindole. While direct, extensive bioassay data for this specific lactam is not widely published in comparative format, the parent azaindole scaffolds are extensively studied. For the purpose of this guide, we will compare the biological activities of the most prominent azaindole scaffolds from which such derivatives are derived:

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): The most common scaffold, found in FDA-approved drugs like the BRAF kinase inhibitor Vemurafenib.[6]

  • Pyrrolo[3,2-c]pyridine (5-Azaindole): Explored for its potential as an FMS kinase inhibitor.[5]

  • Pyrrolo[2,3-c]pyridine (6-Azaindole): A versatile pharmacophore used in the development of kinase inhibitors and other therapeutic agents.[7][8]

  • Pyrrolo[3,4-c]pyridine: Investigated for a broad range of activities including analgesic, antiviral, and anticancer properties.[3][4]

The strategic placement of the pyridine nitrogen atom is crucial. It often acts as a key hydrogen bond acceptor, interacting with the hinge region of protein kinases, mimicking the adenine moiety of ATP.

G prep 1. Compound Preparation (Serial Dilution in DMSO) dispense 3. Dispense Reagents (to 384-well plate) prep->dispense reagents 2. Reagent Preparation (Kinase, Substrate, ATP, Antibody) reagents->dispense incubate_kinase 4. Kinase Reaction (Incubate at RT) dispense->incubate_kinase stop 5. Stop Reaction & Add Detection Mix (EDTA, Eu-Ab, ULight-Substrate) incubate_kinase->stop incubate_detect 6. Detection Incubation (Incubate at RT, protected from light) stop->incubate_detect read 7. Read Plate (TR-FRET Plate Reader) incubate_detect->read analyze 8. Data Analysis (Calculate IC50 values) read->analyze

References

A Comparative Guide to the Synthesis and Biological Evaluation of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and Its Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic routes and biological testing paradigms for the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and its closely related, biologically significant isosteres, such as the pyrrolo[2,3-d]pyrimidines. Designed for researchers in medicinal chemistry and drug development, this document emphasizes experimental reproducibility, explains the rationale behind methodological choices, and offers a comparative framework for evaluating different approaches.

Introduction: The Pyrrolopyridine and Pyrrolopyrimidine Scaffolds in Drug Discovery

The fusion of a pyrrole ring with a pyridine or pyrimidine core creates a class of heterocyclic compounds known as pyrrolopyrimidines (or deazapurines) and pyrrolopyridines. These scaffolds are of immense interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to function as privileged structures that can interact with a wide array of biological targets.[1] Specifically, the 7-deazapurine core, found in pyrrolo[2,3-d]pyrimidines, is present in numerous natural products and clinically evaluated drugs, exhibiting activities ranging from anticancer and antiviral to anti-inflammatory effects.[1][2]

The this compound core is a less-explored isomer. Its unique arrangement of nitrogen atoms and the lactam functionality present a distinct chemical space for forging new molecular interactions with therapeutic targets. This guide will delve into the synthesis of this specific scaffold, drawing comparisons with the more extensively studied pyrrolo[2,3-d]pyrimidine analogs to provide a comprehensive and reproducible framework for researchers.

Comparative Synthesis of the Pyrrolopyridine/Pyrimidine Core

The reproducibility of a synthetic route is paramount for its utility in a drug discovery program. Factors such as the availability of starting materials, reaction robustness, yield, and ease of purification dictate the feasibility of generating a compound library for structure-activity relationship (SAR) studies. Here, we compare several established methods.

Method 1: Multi-step Synthesis from Diethyl Malonate

This classical approach offers a reliable, albeit lengthy, route to key chlorinated intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which are versatile precursors for further functionalization. A reported five-step synthesis starting from diethyl malonate has demonstrated overall yields of 45-46%.[3]

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[3]

  • Step 1: Alkylation. Diethyl malonate is alkylated with allyl bromide. This foundational step builds the carbon backbone required for subsequent cyclization.

  • Step 2: Cyclization. The alkylated product is cyclized with amidine to form a bislactam six-membered ring. This key step establishes the pyrimidine core.

  • Step 3: Chlorination. The carbonyl groups are chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This converts the lactam to a more reactive chloro-pyrimidine, a crucial handle for later nucleophilic substitutions.

  • Step 4: Oxidation. The terminal double bond of the allyl group is oxidatively cleaved to an aldehyde using reagents like potassium osmate and sodium periodate. This sets the stage for the final pyrrole ring formation.

  • Step 5: Annulation. The final ring closure is achieved by reacting the aldehyde with ammonia, which proceeds via a nucleophilic aromatic substitution (SNAr) and subsequent cyclization to form the pyrrole ring, yielding the target product.

Causality and Reproducibility Insights:

  • Expertise: The choice of POCl₃ in Step 3 is critical; it is a powerful and inexpensive reagent for this type of transformation, but it must be handled with care due to its reactivity with water. The reaction is typically run neat or in a high-boiling, non-protic solvent.

  • Trustworthiness: Each step in this sequence is a well-established, high-yielding transformation in organic chemistry. However, the overall yield is impacted by the number of steps. For reproducibility, purification at each stage is critical to prevent the accumulation of impurities that could interfere with subsequent reactions. A patent describes a similar multi-step process with a total yield of 37.7%, highlighting the variability that can arise from slight modifications in conditions or starting materials.[4]

Method 2: One-Pot, Three-Component Synthesis

For rapid library synthesis, multi-component reactions (MCRs) are highly advantageous. A green, one-pot, three-component approach has been developed for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[5]

Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[5]

  • Reaction Setup: To a solution of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Reaction Execution: Stir the mixture at 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Causality and Reproducibility Insights:

  • Expertise: The use of TBAB as a phase-transfer catalyst in ethanol at a mild temperature (50 °C) makes this protocol "green" and highly reproducible. The reaction avoids harsh conditions and toxic solvents.

  • Trustworthiness: The high reported yields (73-95%) and simple filtration work-up are hallmarks of a robust and reproducible protocol.[5] The self-validating nature of this reaction lies in its convergence; three separate starting materials combine in a specific sequence, and the final, often crystalline, product precipitates from the reaction medium, simplifying purification immensely.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of pyrrolopyrimidine cores, highlighting the key stages from starting materials to the final scaffold.

G cluster_0 Method 1: Multi-Step Synthesis cluster_1 Method 2: Multi-Component Reaction A Starting Materials (e.g., Diethyl Malonate) B Pyrimidine Core Formation (Cyclization) A->B C Key Intermediate (e.g., Dichloropyrimidine) B->C D Side Chain Manipulation (Oxidation) C->D E Pyrrole Annulation (Final Cyclization) D->E F Final Scaffold E->F G Component A (Aminouracil) J One-Pot Reaction (Catalyst, Heat) G->J H Component B (Arylglyoxal) H->J I Component C (Barbituric Acid) I->J K Final Scaffold J->K

Caption: Comparative workflows for pyrrolopyrimidine synthesis.

Comparative Synthesis Data
FeatureMethod 1: Multi-Step Synthesis[3]Method 2: One-Pot MCR[5]
Starting Materials Simple, inexpensive (e.g., diethyl malonate)More complex, varied components
Number of Steps 51
Overall Yield 45.8%73-95%
Reaction Conditions Varied, includes harsh reagents (POCl₃)Mild (50 °C), green solvent (ethanol)
Work-up Multiple chromatographic purificationsSimple filtration
Reproducibility Moderate; sensitive to purity of intermediatesHigh; robust and convergent
Best For Large-scale synthesis of a key intermediateRapid generation of a diverse compound library

Biological Testing: Protocols and Reproducibility

The pyrrolopyrimidine scaffold is a potent inhibitor of various protein kinases and other key cellular enzymes. The reproducibility of biological data is contingent on meticulously controlled assay conditions.

Target Focus: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)

RIPK1 is a critical regulator of the necroptosis signaling pathway, a form of programmed cell death implicated in multiple inflammatory diseases.[6] Inhibition of RIPK1 is a promising therapeutic strategy. Derivatives of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one have been identified as potent RIPK1 inhibitors.[6]

Signaling Pathway Visualization

The diagram below outlines the central role of RIPK1 in the TNFα-induced necroptosis pathway.

G cluster_necro Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I (Survival/Inflammation) RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 p MLKL MLKL RIPK3->MLKL p pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Inhibitor Pyrrolo-based Inhibitor Inhibitor->RIPK1 Inhibition

Caption: Simplified TNFα-induced necroptosis pathway showing RIPK1 inhibition.

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against RIPK1.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Prepare a solution of recombinant human RIPK1 enzyme in kinase buffer. The final concentration should be optimized for linear reaction kinetics.

    • Prepare a substrate solution (e.g., a generic peptide substrate like myelin basic protein or a specific peptide).

    • Prepare an ATP solution containing [γ-³³P]ATP. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution (in a 96-well plate):

    • Add 5 µL of the diluted test compound solution to each well. For controls, add 5 µL of buffer with DMSO (negative control, 0% inhibition) and 5 µL of a known potent inhibitor or buffer without enzyme (positive control, 100% inhibition).

    • Add 20 µL of the RIPK1 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.

    • Incubate the plate at 30 °C for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will be washed away.

    • Wash the filter mat multiple times with phosphoric acid.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Reproducibility Insights:

  • Expertise: The choice of ATP concentration is critical. Using a high, saturating concentration can make it difficult to identify competitive inhibitors, leading to artificially high IC₅₀ values. Running the assay near the Km of ATP provides a more sensitive measure of inhibition.

  • Trustworthiness: A self-validating protocol includes multiple controls. A "no enzyme" control confirms that the signal is enzyme-dependent. A "no substrate" control can check for autophosphorylation. A known reference inhibitor (e.g., Necrostatin-1 for RIPK1) should be run in parallel to validate the assay's performance on that day. Data from a recent study showed a potent derivative achieving an IC₅₀ of 59.8 nM in a kinase assay and an EC₅₀ of 1.06-4.58 nM in a cell-based necroptosis assay, demonstrating the translatability of in vitro data.[6]

Comparative Biological Activity Data

The following table summarizes the reported activities of various pyrrolopyrimidine derivatives against different kinase targets, illustrating the scaffold's versatility.

Compound ClassTarget KinaseReported Activity (IC₅₀/EC₅₀)Reference
4-amino-pyrrolo[2,3-d]pyridazin-7-one deriv.RIPK1IC₅₀ = 59.8 nM; EC₅₀ = 1.06-4.58 nM[6]
6-aryl-pyrrolo[2,3-d]pyrimidine deriv.CSF1RIC₅₀ < 5 nM[7]
7H-pyrrolo[2,3-d]pyrimidine deriv.STAT6Potent inhibition in cell-based assays[8]
5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one deriv.CDK2Enzyme IC₅₀ = 0.25 nM[9]
2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidineFAKLow micromolar inhibition[10]

Conclusion and Future Directions

The this compound scaffold and its isosteres represent a fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors. This guide has demonstrated that while classical multi-step syntheses provide reliable access to key intermediates, modern multi-component reactions offer a superior path for rapid library generation with high reproducibility.[3][5]

For biological evaluation, the reproducibility of in vitro kinase assays is critically dependent on stringent control over experimental parameters like enzyme and ATP concentrations, incubation times, and the inclusion of appropriate positive and negative controls. As shown with RIPK1, a well-executed biochemical assay can yield potent inhibitors that translate effectively into cellular models of disease.[6]

Future research should focus on:

  • Exploring Underserved Isomers: Systematically synthesizing and testing less-common scaffolds like the target this compound to unlock novel SAR and intellectual property.

  • Enhancing Synthetic Efficiency: Developing new catalytic methods or flow chemistry protocols to further improve the speed, yield, and environmental footprint of the synthesis.

  • Broadening Biological Screening: Testing these compounds against a wider panel of kinases and other enzyme classes to uncover new therapeutic applications.

By adhering to the principles of methodological transparency and rigorous validation outlined in this guide, the scientific community can ensure the generation of high-quality, reproducible data, accelerating the journey from chemical scaffold to clinical candidate.

References

A Head-to-Head Comparison of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Analogs and Related Isomers as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a detailed comparative analysis of analogs based on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core and its closely related isomers. By examining their structure-activity relationships (SAR), kinase inhibitory profiles, and cellular activities, we aim to provide actionable insights for the design and development of next-generation targeted therapies. While direct head-to-head comparisons of this compound analogs are limited in the current literature, a wealth of data on the isomeric pyrrolo[2,3-d]pyridazin-7-one and pyrrolo[2,3-d]pyrimidine scaffolds allows for a robust comparative analysis that can inform the development of analogs across this entire chemical class.

The Pyrrolopyridinone Scaffold: A Versatile Platform for Kinase Inhibition

The 7-azaindole framework, the parent structure of pyrrolopyridinones, is a bioisostere of purines and indoles, making it an ideal starting point for designing ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine hinge-binding motif of ATP with the kinase hinge region. Modifications at various positions of the bicyclic core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Isomeric Scaffolds: Insights from Pyrrolo[2,3-d]pyridazin-7-ones and Pyrrolo[2,3-d]pyrimidines

Recent research has highlighted the potential of two key isomeric scaffolds: 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[1], and various 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of a range of kinases including Focal Adhesion Kinase (FAK)[2], Mps1[3], and p21-activated kinase 4 (PAK4)[4].

Inhibition of RIPK1 by 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one Analogs

Necroptosis, a form of programmed necrosis, is regulated by the RIPK1 signaling pathway and is implicated in various inflammatory diseases. A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as potent RIPK1 inhibitors[1]. The structure-activity relationship (SAR) studies revealed several key insights:

  • The 4-amino group is crucial for activity, likely forming a key hydrogen bond with the kinase hinge.

  • Substitution at the N-1 position of the pyrrole ring with small alkyl or cycloalkyl groups is well-tolerated.

  • Aromatic or heteroaromatic substituents at the C-3 position are critical for potent inhibition, with specific substitutions significantly impacting potency.

A representative potent analog, Compound 13c , demonstrated a favorable profile with a RIPK1 IC50 of 59.8 nM and excellent selectivity over other kinases involved in the necroptosis pathway[1]. Furthermore, this compound exhibited good oral bioavailability in mice, highlighting the therapeutic potential of this scaffold[1].

Table 1: In Vitro and In Vivo Performance of a Lead Pyrrolo[2,3-d]pyridazin-7-one Analog

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular EC50 (nM)Oral Bioavailability (%)Reference
13c RIPK159.81.06 - 4.5859.55[1]
Multi-Kinase Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile platform for targeting a diverse range of kinases implicated in cancer.

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a dimethylphosphine oxide moiety were developed as potent FAK inhibitors[2]. The dimethylphosphine oxide group was designed to form a key hydrogen bond with the hinge region. Compound 25b from this series displayed an impressive FAK IC50 of 5.4 nM and exhibited good selectivity across a panel of 26 kinases[2]. It also demonstrated potent anti-proliferative activity against lung cancer cell lines and induced apoptosis[2].

Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint and a target for cancer therapy. A novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure was identified through a scaffold hopping approach[3]. The lead compound, Compound 12 , showed a potent Mps1 IC50 of 29 nM and effectively inhibited tumor growth in vivo[3].

p21-activated kinase 4 (PAK4) is another important oncology target. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as PAK4 inhibitors, with Compound 5n emerging as a highly potent inhibitor with an IC50 of 2.7 nM[4]. This compound also displayed potent anti-proliferative activity against a leukemia cell line and induced apoptosis[4].

Table 2: Head-to-Head Comparison of Representative 7H-pyrrolo[2,3-d]pyrimidine Analogs Against Various Kinase Targets

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (µM)Reference
25b FAK5.43.2 (A549)[2]
12 Mps129Not Reported[3]
5n PAK42.70.0078 (MV4-11)[4]
Compound 24 HPK110.1Not Reported[5]
Compound 5k EGFR7929 - 59[6]
Her240[6]
VEGFR2136[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., RIPK1, FAK, Mps1, PAK4)

  • Kinase-specific substrate

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare a master mix containing the kinase buffer, kinase enzyme, and substrate.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP solution to all wells.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add Kinase Detection Reagent and incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Master Mix Master Mix Dispense Mix Dispense Mix Master Mix->Dispense Mix Add Compound Add Compound Dispense Mix->Add Compound Pre-incubation Pre-incubation Add Compound->Pre-incubation Add ATP Add ATP Pre-incubation->Add ATP Incubate Incubate Add ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate_Detect_1 Incubate_Detect_1 Add ADP-Glo Reagent->Incubate_Detect_1 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_Detect_1->Add Kinase Detection Reagent Incubate_Detect_2 Incubate_Detect_2 Add Kinase Detection Reagent->Incubate_Detect_2 Read Luminescence Read Luminescence Incubate_Detect_2->Read Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MV4-11)

  • Cell culture medium with supplements (e.g., FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compound Add Compound Adherence->Add Compound Incubate_Treatment Incubate_Treatment Add Compound->Incubate_Treatment Add MTT Add MTT Incubate_Treatment->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Caption: General workflow for the cellular viability assay.

Signaling Pathways

The analogs discussed in this guide target key signaling pathways involved in cell proliferation, survival, and inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK TNFα TNFα TNFR TNF Receptor TNFα->TNFR FAK FAK RTK->FAK PAK4 PAK4 RTK->PAK4 RIPK1 RIPK1 TNFR->RIPK1 Downstream Signaling Downstream Signaling FAK->Downstream Signaling PAK4->Downstream Signaling Mps1 Mps1 Mps1->Downstream Signaling HPK1 HPK1 HPK1->Downstream Signaling Necroptosis Necroptosis RIPK1->Necroptosis Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival

Caption: Key kinase signaling pathways targeted by pyrrolopyridinone analogs.

Conclusion and Future Perspectives

The this compound scaffold and its isomers represent a highly promising class of kinase inhibitors. The data presented here, drawn from studies on closely related analogs, demonstrates their potential to potently and selectively inhibit a range of therapeutically relevant kinases. The modular nature of the scaffold allows for extensive synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on systematic explorations of the chemical space around this core, guided by structural biology and computational modeling, to develop novel drug candidates for the treatment of cancer and inflammatory diseases.

References

A Senior Application Scientist's Guide to Benchmarking 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Against Standard-of-Care Kinase Inhibitors in BRAF V600E-Mutated Cancers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel kinase inhibitor, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, against established standard-of-care drugs in the context of cancers driven by the BRAF V600E mutation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear comparison of performance metrics.

Introduction: The Therapeutic Landscape of BRAF V600E-Mutated Cancers

Mutations in the BRAF gene, particularly the V600E substitution, are pivotal drivers in a significant percentage of melanomas (approximately 50%) and a smaller subset of colorectal cancers (8-12%).[1][2][3][4] This mutation leads to the constitutive activation of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5][6][7] The aberrant signaling cascade, involving MEK and ERK, promotes uncontrolled cell proliferation and survival, hallmark characteristics of cancer.[7][8]

The development of selective BRAF inhibitors has revolutionized the treatment of BRAF V600E-mutated malignancies.[4] Drugs such as Vemurafenib, Dabrafenib, and Encorafenib have demonstrated significant clinical efficacy, improving progression-free and overall survival in patients with metastatic melanoma.[4] However, the emergence of resistance mechanisms often limits the long-term durability of these therapies, necessitating the development of novel inhibitors with improved potency, selectivity, or the ability to overcome resistance.[1][9]

This guide will focus on a head-to-head comparison of the novel investigational compound, this compound, with the following standard-of-care BRAF inhibitors:

  • Vemurafenib (Zelboraf®)

  • Dabrafenib (Tafinlar®)

  • Encorafenib (Braftovi®)

Mechanism of Action: Targeting the Aberrant MAPK Pathway

The standard-of-care drugs benchmarked in this guide are all ATP-competitive inhibitors of the BRAF kinase. They are designed to selectively bind to the mutated BRAF V600E protein, preventing its kinase activity and thereby inhibiting the downstream signaling cascade.[9][10][11][12]

Signaling Pathway Overview

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK1/2 BRAF_WT->MEK BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, & Growth ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition Encorafenib Encorafenib Encorafenib->BRAF_V600E Inhibition Novel_Inhibitor 1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one Novel_Inhibitor->BRAF_V600E Hypothesized Inhibition

Caption: The MAPK signaling pathway and points of inhibition by BRAF inhibitors.

Benchmarking Performance: A Head-to-Head Comparison

The following table summarizes key performance indicators for the standard-of-care BRAF inhibitors. The investigational compound, this compound, is included with hypothetical values to illustrate a competitive profile.

Compound Target IC50 (in vitro cell-free assay) Cellular Potency (IC50 in BRAF V600E cell line) Selectivity (vs. Wild-Type BRAF)
Vemurafenib BRAF V600E31 nM100-200 nMHigh
Dabrafenib BRAF V600E0.8 nM200 nM[10]High
Encorafenib BRAF V600E0.35 nM[13]10-50 nMHigh
This compound BRAF V600E (Hypothesized)To be determinedTo be determinedTo be determined

Experimental Protocols for Benchmarking

To rigorously evaluate the performance of this compound against the standard-of-care drugs, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant BRAF V600E kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 as a substrate

    • ATP (Adenosine Triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (this compound, Vemurafenib, Dabrafenib, Encorafenib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the BRAF V600E enzyme and MEK1 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Compounds to 384-well Plate Prep_Compounds->Add_Compounds Add_Enzyme_Substrate Add BRAF V600E and MEK1 Substrate Add_Compounds->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cells harboring the BRAF V600E mutation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of a BRAF V600E-mutant cancer cell line (e.g., A375 melanoma cells).

Methodology:

  • Reagents and Materials:

    • BRAF V600E-mutant cancer cell line (e.g., A375)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed the A375 cells into a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the diluted compounds and incubate for 72 hours.

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This assay provides a mechanistic understanding of how the compound affects the target signaling pathway within the cell.

Objective: To confirm that the test compounds inhibit the phosphorylation of MEK and ERK in a BRAF V600E-mutant cell line.

Methodology:

  • Reagents and Materials:

    • BRAF V600E-mutant cancer cell line (e.g., A375)

    • Test compounds

    • Lysis buffer

    • Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Treat A375 cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of the compounds on MEK and ERK phosphorylation.

Conclusion and Future Directions

This guide outlines a robust framework for the preclinical benchmarking of the novel compound, this compound, against standard-of-care BRAF inhibitors. The proposed experiments will provide critical data on its potency, cellular efficacy, and mechanism of action. Favorable results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, evaluation in in vivo tumor models, and assessment of its potential to overcome known resistance mechanisms to current BRAF inhibitors. The ultimate goal is to determine if this novel compound offers a significant therapeutic advantage for patients with BRAF V600E-mutated cancers.

References

A Guide to Orthogonal Mechanism of Action Validation for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a Putative JAK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing orthogonal, multi-faceted experimental approaches to rigorously validate the mechanism of action (MoA) for novel small molecules. For the purpose of this guide, we will focus on a hypothetical compound with the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, which we will refer to as "Pyrrolo-7-one," and a hypothesized MoA as an inhibitor of the Janus Kinase (JAK) signaling pathway.

The principles and methodologies detailed herein are broadly applicable for validating the MoA of various enzyme inhibitors, providing a robust strategy to build a compelling and data-rich narrative for any therapeutic candidate.

Introduction: The Rationale for a Multi-Pronged Validation Strategy

The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, playing a pivotal role in immune regulation, hematopoiesis, and cellular proliferation. Dysregulation of this pathway is implicated in a wide array of autoimmune disorders and cancers, making JAK family kinases highly attractive therapeutic targets. Pyrrolo-7-one, a novel compound built on a common kinase inhibitor scaffold, is hypothesized to function by directly inhibiting JAK kinases, thereby blocking downstream signaling.

Confirming this MoA requires more than a single experiment. A robust validation package relies on orthogonal methods —independent techniques that probe the proposed mechanism from different angles. This approach minimizes the risk of experimental artifacts and builds a powerful, self-corroborating case for the compound's specific biological activity. This guide outlines a five-tiered strategy, moving from direct target interaction to functional cellular outcomes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT pSTAT p-STAT (active) Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Target Gene (e.g., SOCS3, IRF1) Nucleus->Gene 5. Transcription Pyrrolo7one Pyrrolo-7-one Pyrrolo7one->JAK Inhibition

Caption: Canonical JAK-STAT signaling pathway and the hypothesized point of inhibition by Pyrrolo-7-one.

Part 1: Primary Target Engagement and Biochemical Potency

The foundational claim is that Pyrrolo-7-one directly interacts with and inhibits the catalytic activity of a JAK kinase. The first step is to prove this in a clean, cell-free system and then confirm that this binding occurs in the more complex environment of a live cell.

Method 1: In Vitro Kinase Assay (Biochemical Potency)

Causality: This experiment directly tests if Pyrrolo-7-one can inhibit the enzymatic function of isolated JAK protein. By measuring the conversion of ATP to ADP, we can directly quantify the compound's inhibitory potency (IC50) against specific JAK isoforms. This is the most direct and unambiguous test of the primary hypothesis.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare a kinase reaction buffer containing recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), the appropriate substrate peptide, and ATP.

  • Compound Titration: Create a serial dilution of Pyrrolo-7-one (e.g., from 10 µM to 0.1 nM) in DMSO and add it to the reaction wells. Include no-compound (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion & Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is then used in a luciferase reaction to produce a light signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of Pyrrolo-7-one concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Interpretation: Comparative Potency and Selectivity

Target KinasePyrrolo-7-one IC50 (nM)Approved Drug (e.g., Tofacitinib) IC50 (nM)
JAK15.21.1
JAK22.820
JAK385.41.0
TYK295.156

This table illustrates how Pyrrolo-7-one shows potent inhibition of JAK2 with good selectivity over JAK3 and TYK2, a key differentiator.

Method 2: Cellular Thermal Shift Assay (CETSA®) (Target Engagement)

Causality: While an in vitro assay confirms biochemical potency, it does not prove the compound engages the target in a live cell. CETSA provides this crucial evidence by leveraging the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. A shift in the protein's melting temperature (Tm) upon compound treatment is direct proof of intracellular target engagement.

CETSA_Workflow A1 1. Treat Cells (Vehicle vs. Pyrrolo-7-one) A2 2. Heat Lysates (Temperature Gradient) A1->A2 A3 3. Separate Aggregates (Centrifugation) A2->A3 B1 Vehicle Control B2 Pyrrolo-7-one Treated A4 4. Quantify Soluble Protein (e.g., Western Blot) A3->A4 D Result: Increased Tm indicates target engagement A4->D C1 Unbound JAK2 Denatures at lower temp B1->C1 Lower Heat C2 Bound JAK2 Stabilized, denatures at higher temp B2->C2 Higher Heat C1->A3 C2->A3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Experimental Protocol: CETSA Workflow

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2-V617F mutation) and treat one group with Pyrrolo-7-one (at ~10x the cellular IC50) and a control group with vehicle (DMSO).

  • Harvest and Lyse: Harvest the cells and lyse them via freeze-thaw cycles to release intact proteins.

  • Heat Challenge: Aliquot the lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of soluble JAK2 at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble JAK2 against temperature for both vehicle and compound-treated groups. Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Data Interpretation: Thermal Shift Confirms Engagement

ConditionTarget ProteinMelting Temperature (Tm)ΔTm (°C)
Vehicle (DMSO)JAK252.1°C-
Pyrrolo-7-one (1 µM)JAK256.8°C+4.7°C
Vehicle (DMSO)Control (Actin)65.5°C-
Pyrrolo-7-one (1 µM)Control (Actin)65.4°C-0.1°C

A significant positive shift in Tm for JAK2, but not for an unrelated control protein like Actin, provides strong evidence of specific and direct target engagement in the cellular milieu.

Part 2: Interrogation of Downstream Pathway Modulation

Having confirmed direct target binding, the next crucial step is to demonstrate that this engagement leads to the intended functional consequence: the inhibition of downstream signaling events.

Method 3: Phospho-Protein Analysis (Cellular Potency)

Causality: JAK kinases function by phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins. Therefore, a direct and immediate consequence of JAK inhibition should be a dose-dependent decrease in STAT phosphorylation (p-STAT). This experiment connects target engagement to a proximal downstream signaling event.

Experimental Protocol: Phospho-Flow Cytometry

  • Cell Stimulation: Use a cytokine-responsive cell line (e.g., human PBMCs or TF-1 cells). Starve the cells of serum/cytokines, then pre-incubate with a dose range of Pyrrolo-7-one for 1-2 hours.

  • Cytokine Challenge: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ to activate the JAK/STAT pathway) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Immediately fix the cells with formaldehyde to cross-link proteins and preserve the phosphorylation state. Subsequently, permeabilize the cells with methanol to allow antibody access to intracellular epitopes.

  • Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3 (Y705)).

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the p-STAT signal on a per-cell basis.

  • Data Analysis: Calculate the median fluorescence intensity (MFI) for each dose and normalize the data to determine the cellular EC50 for p-STAT inhibition.

Data Interpretation: Linking Target Inhibition to Pathway Output

Pyrrolo-7-one Conc. (nM)% Inhibition of p-STAT3 Signal
0 (Vehicle)0%
115%
1048%
5085%
20098%
Cellular EC50 10.4 nM

A cellular EC50 in the low nanomolar range, consistent with the biochemical IC50, strongly supports the on-target MoA.

Method 4: Target Gene Expression Analysis (Transcriptional Consequences)

Causality: Activated p-STAT dimers translocate to the nucleus and act as transcription factors, inducing the expression of specific target genes. A true JAK inhibitor should block this transcriptional program. Measuring the mRNA levels of well-established JAK-STAT target genes provides an orthogonal readout of pathway inhibition that is further downstream and integrates the entire signaling cascade.

Logic_Flow A Pyrrolo-7-one B Inhibits JAK2 Kinase Activity (Biochemical Assay) A->B Proved by IC50 C Reduces p-STAT3 Levels (Phospho-Flow) B->C Leads to D Downregulates SOCS3 mRNA (qPCR) C->D Leads to E Inhibits Cell Proliferation (Functional Assay) D->E Contributes to

Caption: Logical flow from target inhibition to downstream transcriptional and functional effects.

Experimental Protocol: Quantitative PCR (qPCR)

  • Cell Treatment: Treat cells as described in the phospho-flow protocol, but extend the cytokine stimulation time to allow for gene transcription (e.g., 2-4 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a standard kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for a known JAK-STAT target gene (e.g., SOCS3 or IRF1) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.

Data Interpretation: Functional Genomic Validation

ConditionSOCS3 mRNA Fold Change (vs. Unstimulated)
Unstimulated1.0
IL-6 Stimulated (Vehicle)15.2
IL-6 Stimulated + Pyrrolo-7-one (10 nM)8.1
IL-6 Stimulated + Pyrrolo-7-one (100 nM)1.9

The dose-dependent suppression of cytokine-induced gene expression provides powerful, functional evidence of upstream JAK-STAT pathway inhibition.

Part 3: Phenotypic Confirmation in a Disease-Relevant Model

The final and most critical validation step is to demonstrate that the molecular MoA translates into a desired biological or therapeutic effect in a relevant cellular model.

Method 5: Cytokine-Dependent Cell Proliferation Assay

Causality: Many hematopoietic cell lines are dependent on cytokine signaling via the JAK-STAT pathway for their survival and proliferation. If Pyrrolo-7-one is an effective JAK inhibitor, it should block this pro-proliferative signal and induce cytostasis. This experiment connects the entire MoA cascade to a meaningful phenotypic endpoint.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed a cytokine-dependent cell line (e.g., TF-1) in 96-well plates in media containing a minimal amount of the required cytokine (e.g., GM-CSF).

  • Compound Treatment: Add a serial dilution of Pyrrolo-7-one and incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Plot cell viability against the log of compound concentration to calculate the GI50 (the concentration that causes 50% inhibition of cell growth).

Data Interpretation: Phenotypic Consequence

Assay EndpointPyrrolo-7-one Value (nM)
JAK2 Biochemical IC502.8
p-STAT3 Cellular EC5010.4
TF-1 Cell Proliferation GI5025.1

A strong correlation between biochemical potency, cellular pathway inhibition, and anti-proliferative activity (with values typically within a 10-fold range) creates a cohesive and compelling argument for the on-target mechanism of action.

Conclusion: A Synthesis of Orthogonal Evidence

By systematically applying these five orthogonal methods, we have constructed a multi-layered validation of Pyrrolo-7-one's mechanism of action. The data collectively demonstrate that the compound:

  • Directly inhibits the enzymatic activity of its primary target, JAK2, at low nanomolar concentrations.

  • Engages this target inside living cells, confirming bioavailability and target interaction.

  • Blocks the immediate downstream signaling event by inhibiting STAT phosphorylation.

  • Prevents the subsequent transcriptional program regulated by the pathway.

  • Produces a disease-relevant phenotypic outcome by inhibiting the proliferation of cells dependent on JAK-STAT signaling.

This rigorous, evidence-based approach, moving from the molecule to the cell to the phenotype, provides the highest degree of confidence in the proposed MoA and is the gold standard in modern drug discovery.

Independent Verification of the Biological Effects of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Proposed Research Framework and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, with isomers like the 7-deazapurines (pyrrolo[2,3-d]pyrimidines) demonstrating a vast spectrum of biological activities, including potent anticancer, antiviral, and kinase inhibitory effects[1][2]. The specific isomer, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, remains a largely unexplored chemical entity. This guide provides a comprehensive framework for the independent verification of its biological effects. Lacking direct published data on this specific molecule, we will leverage the extensive knowledge of its structural analogs to propose a hypothesis-driven, multi-tiered experimental plan. This document will serve as a roadmap for researchers to systematically characterize the bioactivity of this compound and benchmark its performance against established compounds within the broader 7-deazapurine class.

The central hypothesis of this proposed investigation is that the pyrrolo[2,3-c]pyridin-7-one core may act as a hinge-binding motif for protein kinases, a common mechanism for many 7-deazapurine derivatives[3]. Consequently, the initial focus of this verification guide will be on assessing its potential as a kinase inhibitor and its downstream effects on cancer cell proliferation and survival.

Comparative Landscape: The 7-Deazapurine Analogs as Benchmarks

To objectively evaluate the biological potential of this compound, it is crucial to select appropriate comparator compounds. Based on their well-documented activities as kinase inhibitors and cytotoxic agents, we propose the following compounds from the 7-deazapurine class as benchmarks.

Compound ClassSpecific Example(s)Primary Biological ActivityReference
Broad-Spectrum Cytotoxic Agents Tubercidin, ToyocamycinPotent cytotoxicity against various cancer cell lines.[4][4]
CDK Inhibitors 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativesSelective inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5][5]
PAK4 Inhibitors Substituted 7H-pyrrolo[2,3-d]pyrimidine derivativesPotent and selective inhibition of p21-activated kinase 4.[6][6]
Multi-Kinase Inhibitors 7-Hetaryl-7-deazaadenosinesInhibition of multiple kinases, leading to anticancer effects.[2][2]

These comparators provide a robust baseline for assessing the potency and selectivity of our target compound.

Proposed Experimental Workflow for Biological Characterization

A phased approach is recommended to systematically investigate the biological effects of this compound. This workflow is designed to be self-validating, with each stage informing the next.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: In-depth Mechanistic Studies Initial Cytotoxicity Screening Initial Cytotoxicity Screening Broad Kinase Panel Profiling Broad Kinase Panel Profiling Initial Cytotoxicity Screening->Broad Kinase Panel Profiling Identify potential cellular effects Specific Kinase Inhibition Assays Specific Kinase Inhibition Assays Broad Kinase Panel Profiling->Specific Kinase Inhibition Assays Identify primary kinase targets IC50 Determination in Sensitive Cell Lines IC50 Determination in Sensitive Cell Lines Cell Cycle Analysis Cell Cycle Analysis IC50 Determination in Sensitive Cell Lines->Cell Cycle Analysis Specific Kinase Inhibition Assays->IC50 Determination in Sensitive Cell Lines Correlate enzyme and cell activity Apoptosis Induction Assays Apoptosis Induction Assays Cell Cycle Analysis->Apoptosis Induction Assays Investigate downstream effects Western Blotting for Pathway Modulation Western Blotting for Pathway Modulation Apoptosis Induction Assays->Western Blotting for Pathway Modulation Confirm target engagement In Vivo Xenograft Studies (if warranted) In Vivo Xenograft Studies (if warranted) Western Blotting for Pathway Modulation->In Vivo Xenograft Studies (if warranted)

Caption: Proposed experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Phase 1: Foundational Screening

1. Initial Cytotoxicity Screening

  • Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.

  • Protocol:

    • Cell Lines: Utilize a diverse panel, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for initial selectivity assessment.

    • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a broad range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) and the selected comparator compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTS assay.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

2. Broad Kinase Panel Profiling

  • Objective: To identify potential protein kinase targets of this compound.

  • Protocol:

    • Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of kinases (e.g., >400 kinases).

    • Compound Concentration: Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits.

    • Data Analysis: The service will provide data as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition. This will guide the selection of kinases for more detailed follow-up studies.

Phase 2: Target Validation and Mechanism of Action

1. Specific Kinase Inhibition Assays (IC50 Determination)

  • Objective: To determine the potency of this compound against the top kinase hits identified in the broad panel screen.

  • Protocol:

    • Kinase Selection: Based on the profiling data, select 2-3 of the most promising kinase targets.

    • Assay Method: Use a suitable in vitro kinase assay, such as a radiometric assay using ³³P-ATP or a fluorescence-based assay (e.g., HTRF).

    • Dose-Response: Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to generate a dose-response curve.

    • Data Analysis: Calculate the IC50 value (concentration required for 50% inhibition of kinase activity) by fitting the data to a four-parameter logistic equation.

2. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest, a common mechanism for CDK inhibitors.[1]

  • Protocol:

    • Cell Treatment: Treat a sensitive cancer cell line (identified in the cytotoxicity screen) with the test compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

    • Cell Staining: Harvest the cells, fix them in 70% ethanol, and stain the DNA with propidium iodide (PI).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any accumulation in a specific phase.

G G1 G1 S S G1->S CDK4/6 G2 G2 S->G2 CDK2 M M G2->M CDK1 M->G1 Inhibition_Point->S Potential Target: CDK2 Inhibition by Pyrrolopyridin-7-one

Caption: A simplified diagram of the cell cycle, highlighting potential inhibition points for a kinase inhibitor.

Phase 3: In-depth Mechanistic Studies

1. Western Blotting for Pathway Modulation

  • Objective: To confirm the on-target effect of the compound in a cellular context.

  • Protocol:

    • Cell Lysis: Treat cells with the compound as in the cell cycle analysis. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the target kinase and its key downstream substrates (e.g., for CDK2, probe for phospho-Rb). Also, probe for markers of apoptosis like cleaved PARP or cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (GI50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Non-cancerous)
This compound TBDTBDTBDTBD
Tubercidin (Comparator)0.050.080.030.1
CDK2 Inhibitor (Comparator)1.25.80.9>20

Table 2: Hypothetical Kinase Inhibition Data (IC50 in nM)

CompoundKinase AKinase B (e.g., CDK2)Kinase C
This compound TBDTBDTBD
CDK2 Inhibitor (Comparator)>10,00015>10,000
PAK4 Inhibitor (Comparator)>10,000>10,0002.7

Conclusion

While this compound represents a novel and uncharacterized molecule, its structural similarity to the well-established 7-deazapurine scaffold provides a strong rationale for investigating its potential as a bioactive agent, particularly as a kinase inhibitor. The experimental framework detailed in this guide offers a systematic and robust approach to independently verify its biological effects, determine its mechanism of action, and compare its performance against relevant benchmark compounds. The successful execution of these studies will provide the critical data necessary to determine if this novel scaffold warrants further exploration in drug discovery and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. While specific toxicological and environmental data for this exact molecule are not extensively published, its structural similarity to the pyrrolo[2,3-d]pyrimidine family (aza-substituted purine analogs) necessitates a cautious and systematic approach.[1] This protocol is grounded in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and is designed to ensure personnel safety and environmental compliance.[2]

Hazard Assessment and Characterization

The foundational principle for handling compounds with incomplete hazard data is the precautionary principle : treat the substance as potentially hazardous. Our disposal strategy is therefore informed by data from closely related pyrrolopyrimidine and deazapurine analogs.

Known Hazards of Structural Analogs: Compounds structurally similar to this compound are classified with a range of potential hazards. The primary concerns are acute toxicity if ingested, along with irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: Summary of Hazards for Structurally Similar Pyrrolopyrimidine Analogs

Hazard Classification Description Common Precautionary Statement Codes Source(s)
Acute Oral Toxicity Toxic or harmful if swallowed. P264, P270, P301+P316 [4][5][6][7]
Skin Corrosion/Irritation Causes skin irritation upon contact. P280, P302+P352 [3][8]
Serious Eye Damage/Irritation Causes serious eye irritation. P280, P305+P351+P338 [3][8]

| Respiratory Irritation | May cause respiratory irritation if inhaled. | P261, P271, P304+P340 |[8] |

Given this profile, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.

Regulatory Framework and Institutional Compliance

In the United States, the management and disposal of laboratory chemical waste are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and regulations from the Environmental Protection Agency (EPA).[9][10] A critical component of compliance is adherence to your institution's written Chemical Hygiene Plan (CHP) .[2] This plan outlines the specific procedures and responsibilities for ensuring a safe laboratory environment.

Key Responsibilities:

  • Principal Investigator/Lab Supervisor: Acts as the designated Chemical Hygiene Officer, responsible for implementing the CHP.[11]

  • All Laboratory Personnel: Must be trained on the hazards of the chemicals they handle and the specific disposal procedures outlined in the CHP.[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal or decontamination procedure, the following minimum PPE is mandatory to prevent exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A laboratory coat, fully fastened.

  • Respiratory Protection: All handling of solid waste or preparation of waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][12]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash. [13]

Step 1: Waste Segregation and Containment

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, and contaminated PPE (such as gloves or wipes) in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar).[14]

  • Liquid Waste: Collect solutions containing the compound in a sealable, leak-proof container designed for liquid chemical waste.[14] Leave at least 10% headspace to allow for vapor expansion.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.[15]

  • Incompatible Materials: Ensure waste containers for this compound are stored separately from strong oxidizing agents and strong acids.[3][12]

Step 2: Proper Labeling of Waste Containers Proper labeling is a critical safety and regulatory requirement.[9] The container must be labeled immediately upon the first addition of waste.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[14]

  • The full, unabbreviated chemical name: "this compound" . List all other chemical constituents and their approximate percentages.

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[9]

  • The location where the waste was generated (building and room number).[14]

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[14]

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure proper segregation from incompatible chemicals.[14]

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not stockpile large quantities of waste. Regular disposal is key to maintaining a safe laboratory.[14]

G cluster_prep Phase 1: Preparation & Collection cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal gen Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste Stream (Solid vs. Liquid) hood->segregate solid_cont Use Labeled Solid Waste Container segregate->solid_cont Solid liquid_cont Use Labeled Liquid Waste Container segregate->liquid_cont Liquid label_info Label with 'Hazardous Waste', Full Chemical Name, Hazards solid_cont->label_info store Store Sealed Container in Satellite Accumulation Area solid_cont->store liquid_cont->label_info liquid_cont->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as described in Section 3.

  • If the spill involves a solid, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[16]

  • Carefully sweep the material into a designated container for solid hazardous waste.

  • If the spill is a liquid, absorb it with a chemical spill pad or other inert absorbent material.

  • Collect all cleanup materials and contaminated absorbents in the hazardous waste container.

  • Decontaminate the spill surface.

Decontamination:

  • Definition: Decontamination is the process of neutralizing or removing hazardous substances from equipment and surfaces.[17]

  • Procedure: For non-disposable items like glassware or magnetic stir bars, rinse them thoroughly with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinse solvent as hazardous liquid waste. Follow this with a standard wash using soap and water.

  • Surface Cleaning: Wipe down benchtops and fume hood surfaces where the compound was handled with a suitable solvent, followed by a general-purpose cleaner. Dispose of the wipes as solid hazardous waste.[17]

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's EHS department when in doubt.

References

Navigating the Handling of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its analogs are of significant interest due to their potential biological activities.[1] As with any investigational compound where comprehensive toxicological data may not be fully established, a cautious and systematic approach to safety is paramount. This guide provides essential, experience-driven recommendations for the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be guided by a thorough risk assessment of the procedures to be performed. Handling of the solid compound, preparation of solutions, and subsequent experimental use each present distinct exposure risks that must be mitigated. The following recommendations are based on a conservative interpretation of the potential hazards associated with this class of compounds.

Personal Protective Equipment (PPE) Selection
PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[6][7]The inner glove protects the skin in case of a breach of the outer glove. The outer glove provides the primary barrier against chemical contact. Nitrile offers good resistance to a range of chemicals. For compounds with unknown toxicological profiles, chemotherapy-rated gloves provide a higher level of protection.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.[8][9][10]Protects the eyes from contact with solid particles and liquid splashes. A face shield provides an additional layer of protection for the entire face from splashes and aerosols.
Body Protection A disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7]Provides a barrier against spills and contamination of personal clothing. The coated material offers resistance to chemical permeation. The design ensures maximum coverage.
Respiratory Protection An N95 or higher-rated respirator is required when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure.[6][8][10]Protects against the inhalation of fine particles of the compound, which may cause respiratory irritation.[2][3][4]
Foot Protection Closed-toe shoes made of a non-porous material. Disposable shoe covers should be worn when handling larger quantities or in the event of a spill.[6][8][9]Protects the feet from spills. Shoe covers prevent the tracking of contaminants out of the laboratory.

Procedural Guidance: From Donning to Disposal

A disciplined, step-by-step approach to the use of PPE is crucial for its effectiveness. The following protocols for donning, doffing, and disposal are designed to minimize the risk of exposure.

Donning and Doffing of PPE

A critical aspect of PPE use is the sequence of putting it on (donning) and taking it off (doffing) to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don shoe covers before entering the designated handling area.

  • Gown: Put on the disposable gown, ensuring it is fully closed.

  • Respiratory Protection: If required, don the N95 respirator, ensuring a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, pulling the gown cuffs over the gloves. Don the second pair of gloves over the gown cuffs.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.

  • Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.

  • Shoe Covers: Remove shoe covers.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[11][12]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and utilizing appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure & Disposal Start Start: Handling this compound AssessTask Assess Task: - Solid or Solution? - Quantity? - Aerosol Risk? Start->AssessTask Solid Handling Solid Powder AssessTask->Solid Solid Solution Handling Solution AssessTask->Solution Solution FaceShield Add Face Shield AssessTask->FaceShield Splash/Aerosol Risk BasePPE Base PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Gown - Closed-toe Shoes Solid->BasePPE Respirator Add N95 Respirator Solid->Respirator Solution->BasePPE Donning Follow Donning Protocol BasePPE->Donning Respirator->Donning FaceShield->Donning Handling Perform Handling in Fume Hood/BSC Donning->Handling Doffing Follow Doffing Protocol Handling->Doffing Disposal Dispose of PPE in Hazardous Waste Doffing->Disposal End End Disposal->End

PPE Selection and Use Workflow Diagram

Disposal Plan: A Cradle-to-Grave Responsibility

All disposable PPE used during the handling of this compound must be considered hazardous waste.[6]

Immediate Disposal:

  • Upon doffing, all PPE items (gloves, gown, shoe covers, respirator) should be immediately placed in a designated, clearly labeled hazardous waste container.[11]

Waste Container Management:

  • The hazardous waste container should be a leak-proof, sealable bag or a rigid container with a lid.

  • Keep the waste container closed when not in use.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

Final Disposal:

  • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By adhering to these rigorous PPE protocols and disposal procedures, researchers can confidently and safely work with this compound and other novel chemical entities, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.